Product packaging for 1-Chloro-2,2-dimethylpropane(Cat. No.:CAS No. 753-89-9)

1-Chloro-2,2-dimethylpropane

カタログ番号: B1207488
CAS番号: 753-89-9
分子量: 106.59 g/mol
InChIキー: JEKYMVBQWWZVHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Chloro-2,2-dimethylpropane, also known as this compound, is a useful research compound. Its molecular formula is C5H11Cl and its molecular weight is 106.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Cl B1207488 1-Chloro-2,2-dimethylpropane CAS No. 753-89-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-chloro-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYMVBQWWZVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061069
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a sweet odor; [Alfa Aesar MSDS]
Record name 1-Chloro-2,2-dimethylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16934
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

753-89-9
Record name 1-Chloro-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl chloride, systematically named 1-chloro-2,2-dimethylpropane, is a key organochloride intermediate in organic synthesis. Its unique sterically hindered neopentyl group imparts distinct physical and chemical properties that are of significant interest in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of neopentyl chloride, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical Properties of Neopentyl Chloride

Neopentyl chloride is a colorless, volatile, and flammable liquid.[1] Its physical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁Cl[2]
Molecular Weight 106.59 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 84-85 °C[3]
Melting Point -20 °C[3]
Density 0.866 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.4039
Solubility Miscible with organic solvents; Insoluble in water.[1]
Flash Point -8 °C

Chemical Properties and Reactivity

The chemical behavior of neopentyl chloride is largely dictated by the bulky tert-butyl group adjacent to the primary carbon bearing the chlorine atom. This steric hindrance significantly influences its reactivity in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

SN2 Reactions: Neopentyl chloride is famously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The large tert-butyl group effectively blocks the backside attack required for the SN2 mechanism, leading to an exceedingly slow reaction rate.

SN1 Reactions: While SN2 reactions are hindered, neopentyl chloride can undergo unimolecular nucleophilic substitution (SN1) reactions under forcing conditions (e.g., with a strong acid catalyst or in a highly polar solvent). However, the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form the more stable tertiary carbocation. This rearrangement leads to the formation of products derived from the 2-methyl-2-butyl cation, rather than the neopentyl cation.[4]

Grignard Reagent Formation

Neopentyl chloride readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, neopentylmagnesium chloride. This is a crucial reaction for introducing the neopentyl group into various molecules.

Experimental Protocols

Synthesis of Neopentyl Chloride via Free-Radical Chlorination of Neopentane

The most effective method for the synthesis of neopentyl chloride is the free-radical chlorination of neopentane.[3][4] This method avoids the formation of carbocation intermediates, thus preventing rearrangement.[4]

Reaction:

(CH₃)₄C + Cl₂ --(hν)--> (CH₃)₃CCH₂Cl + HCl

Procedure:

  • In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, place neopentane.

  • Initiate the reaction by irradiating the vessel with UV light.

  • Slowly bubble chlorine gas through the neopentane. The reaction is typically carried out in the gas phase or in a suitable inert solvent.

  • Monitor the reaction progress by gas chromatography (GC) to ensure the formation of the desired monochlorinated product and minimize the formation of dichlorinated and other polychlorinated byproducts.

  • Upon completion, stop the flow of chlorine gas and the UV irradiation.

  • Neutralize the resulting hydrochloric acid by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify the neopentyl chloride by fractional distillation.

Synthesis_of_Neopentyl_Chloride Neopentane Neopentane ((CH₃)₄C) Neopentyl_Chloride Neopentyl Chloride ((CH₃)₃CCH₂Cl) Neopentane->Neopentyl_Chloride Chlorine Chlorine (Cl₂) Chlorine->Neopentyl_Chloride UV_light UV Light (hν) UV_light->Neopentyl_Chloride Initiation HCl HCl

Formation of Neopentylmagnesium Chloride (Grignard Reagent)

Reaction:

(CH₃)₃CCH₂Cl + Mg --(anhydrous ether)--> (CH₃)₃CCH₂MgCl

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • To initiate the reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Prepare a solution of neopentyl chloride in anhydrous diethyl ether in the dropping funnel.

  • Once the reaction has initiated (indicated by bubbling and a slight warming of the flask), add the neopentyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • The resulting greyish solution is neopentylmagnesium chloride, which can be used in subsequent reactions.

Grignard_Formation Neopentyl_Chloride Neopentyl Chloride ((CH₃)₃CCH₂Cl) Grignard_Reagent Neopentylmagnesium Chloride ((CH₃)₃CCH₂MgCl) Neopentyl_Chloride->Grignard_Reagent Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Solvent Anhydrous Ether Solvent->Grignard_Reagent Solvent

Spectroscopic Data

The following tables summarize the key spectroscopic data for neopentyl chloride.

¹H NMR Spectroscopy
Chemical Shift (δ)MultiplicityIntegrationAssignment
~3.35 ppmSinglet2H-CH₂-Cl
~1.02 ppmSinglet9H-C(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (δ)Assignment
~53.5 ppm-CH₂-Cl
~33.5 ppm-C(CH₃)₃
~28.5 ppm-C(CH₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (alkane)
1475MediumC-H bend (CH₃)
1365MediumC-H bend (tert-butyl)
730StrongC-Cl stretch
Mass Spectrometry
m/zRelative IntensityAssignment
106/108Low[M]⁺ (Molecular ion, presence of ³⁵Cl and ³⁷Cl isotopes)
91/93Medium[M - CH₃]⁺
57High[C(CH₃)₃]⁺ (tert-butyl cation, often the base peak)
41Medium[C₃H₅]⁺

Logical Relationships in Reactivity

The steric hindrance of the neopentyl group is the central factor governing its reactivity. This leads to a clear divergence in its preferred reaction pathways compared to less hindered primary alkyl halides.

Reactivity_Logic cluster_0 Neopentyl Chloride cluster_1 Reaction Conditions cluster_2 Reaction Pathways & Products Neopentyl_Chloride Neopentyl Chloride Strong_Nucleophile Strong Nucleophile (e.g., OH⁻, CN⁻) Neopentyl_Chloride->Strong_Nucleophile Steric Hindrance Blocks Backside Attack Polar_Protic_Solvent Polar Protic Solvent (e.g., H₂O, EtOH) Neopentyl_Chloride->Polar_Protic_Solvent Carbocation Formation Favored SN2_Reaction SN2 Reaction (Extremely Slow/No Reaction) Strong_Nucleophile->SN2_Reaction SN1_Reaction SN1 Reaction with Rearrangement Polar_Protic_Solvent->SN1_Reaction Rearranged_Product Rearranged Product (e.g., 2-methyl-2-butanol) SN1_Reaction->Rearranged_Product 1,2-Methyl Shift

Conclusion

Neopentyl chloride presents a fascinating case study in steric effects on chemical reactivity. Its physical properties are consistent with a small organohalide, yet its chemical behavior, particularly its inertness to SN2 reactions and propensity for rearrangement in SN1 reactions, sets it apart. A thorough understanding of these properties is essential for its effective utilization in the synthesis of complex molecules and in the development of novel pharmaceuticals. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this versatile chemical intermediate.

References

An In-depth Technical Guide to 1-Chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 753-89-9

This technical guide provides comprehensive safety and handling information for 1-chloro-2,2-dimethylpropane, a crucial reagent for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound, also known as neopentyl chloride, is a halogenated aliphatic hydrocarbon. It is a colorless liquid with a characteristic sweet odor.[1] Due to the steric hindrance provided by the neopentyl group, it exhibits unique reactivity in nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 753-89-9[2][3][4]
Molecular Formula C5H11Cl[3]
Molecular Weight 106.59 g/mol [3]
Appearance Colorless to almost colorless clear liquid[2][4]
Odor Sweet[1]
Boiling Point 84-85 °C
Melting Point -20 °C
Density 0.866 g/mL at 25 °C
Flash Point -9 °C (closed cup)
Refractive Index n20/D 1.4039

Safety and Hazard Information

This compound is a hazardous substance and requires strict safety protocols. It is a highly flammable liquid and vapor, harmful if swallowed, and may cause allergic skin or respiratory reactions.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategory
Flammable Liquids2
Acute Toxicity, Oral4
Skin Sensitization1
Respiratory Sensitization1

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

Disposal

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5] Waste should be collected in a properly labeled, sealed, and compatible container.[5]

Emergency Procedures
  • Spills: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact the environmental health and safety department.[5]

  • Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish a fire.[6]

  • First Aid:

    • Inhalation: Move the victim to fresh air and seek medical attention.[2]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Immediately drink two glasses of water and consult a physician.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Ground and Bond Container C->D Proceed to Handling E Transfer Chemical in Fume Hood D->E F Keep Away from Ignition Sources E->F I Spill E->I K Exposure E->K G Collect in Labeled Hazardous Waste Container F->G After Use J Fire F->J H Follow Institutional Protocols G->H

Caption: Logical workflow for the safe handling of this compound.

References

The Solubility of 1-Chloro-2,2-dimethylpropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride) in various organic solvents. Due to its chemical structure, this compound exhibits high solubility in a wide range of common organic solvents. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for the quantitative determination of solubility, and includes a visualization of the mechanistic pathways influencing its reactivity and interactions in solution.

Introduction

This compound (CAS No: 753-89-9) is a halogenated alkane with the chemical formula C₅H₁₁Cl. Its structure, featuring a sterically hindered neopentyl group, significantly influences its physical and chemical properties, including its solubility. An understanding of its solubility in organic solvents is critical for its application in organic synthesis, reaction kinetics studies, and as a substrate in enzymatic research. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol
Appearance Colorless liquid
Boiling Point 84-85 °C
Melting Point -20 °C
Density 0.866 g/mL at 25 °C
Refractive Index n20/D 1.4039

Solubility Data

This compound is widely reported to be miscible with a broad range of organic solvents.[1][2][3][4] One source describes it as "infinitely miscible" in organics.[5] This high degree of solubility is attributed to its non-polar nature, which allows for favorable van der Waals interactions with organic solvent molecules. In contrast, it is immiscible with water.[1][2][3][4]

Table 2 summarizes the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsQualitative Solubility
Alcohols Methanol, EthanolMiscible
Ethers Diethyl etherMiscible
Ketones AcetoneSoluble[6]
Halogenated Solvents ChloroformSoluble[6]
Aromatic Hydrocarbons Benzene, TolueneMiscible
Aliphatic Hydrocarbons Hexane, HeptaneMiscible

Due to its high miscibility, determining a precise saturation point in many common organic solvents can be challenging. The term "miscible" indicates that the two substances can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination

For cases where a precise solubility limit is required or for less common solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a liquid in a liquid.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas-tight syringes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Sealed vials with PTFE-lined septa

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

    • Ensure the concentrations bracket the expected solubility range, if known.

  • Equilibration:

    • In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the solvent phase does not change over time).

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the phases to separate.

    • Carefully extract an aliquot of the saturated solvent phase using a gas-tight syringe. It is crucial to avoid disturbing the undissolved solute layer.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the GC-FID.

    • Inject the diluted sample into the GC-FID and record the peak area corresponding to this compound.

  • Quantification:

    • Analyze the prepared standard solutions using the same GC-FID method to generate a calibration curve of peak area versus concentration.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Expected Outcome: For many common organic solvents, this procedure will likely confirm that this compound is miscible, as a saturation point may not be reached.

Mechanistic Considerations in Solution

The steric hindrance of the neopentyl group in this compound significantly impacts its reactivity in nucleophilic substitution reactions. While it is a primary alkyl halide, the bulky tert-butyl group adjacent to the carbon bearing the chlorine atom impedes the backside attack required for a typical Sₙ2 reaction. In polar solvents, an Sₙ1 pathway may become accessible, often involving a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation.

G cluster_sn2 SN2 Pathway (Disfavored) cluster_sn1 SN1 Pathway (Possible in Polar Solvents) sn2_start This compound sn2_ts Sterically Hindered Transition State sn2_start->sn2_ts Nu⁻ attack sn1_start This compound sn2_prod No Reaction sn2_ts->sn2_prod sn1_carbocation1 Primary Carbocation (Unstable) sn1_start->sn1_carbocation1 - Cl⁻ sn1_rearrangement Wagner-Meerwein Rearrangement (1,2-methyl shift) sn1_carbocation1->sn1_rearrangement sn1_carbocation2 Tertiary Carbocation (Stable) sn1_rearrangement->sn1_carbocation2 sn1_prod Substitution/Elimination Products sn1_carbocation2->sn1_prod + Nu⁻ / - H⁺

Competing nucleophilic substitution pathways for this compound.

Conclusion

This compound is a highly non-polar molecule that exhibits excellent solubility, to the point of miscibility, in a wide array of organic solvents. This property is a key consideration for its use in chemical synthesis and other research applications. While quantitative determination of its solubility is possible using standard laboratory techniques such as the shake-flask method coupled with gas chromatography, in many practical scenarios, it can be considered fully miscible. The steric hindrance of its neopentyl group dictates its reactivity in solution, generally disfavoring Sₙ2 reactions and potentially allowing for Sₙ1 reactions with rearrangement in polar media. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

Steric Hindrance Effects in Reactions of 1-Chloro-2,2-dimethylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the profound impact of steric hindrance on the reactivity of 1-chloro-2,2-dimethylpropane (neopentyl chloride). The unique structural feature of a bulky tert-butyl group adjacent to the primary carbon bearing the chlorine atom governs its reaction pathways, often leading to unusually slow reaction rates and molecular rearrangements. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Introduction: The Challenge of the Neopentyl Group

This compound is a primary alkyl halide. However, its reactivity deviates significantly from typical primary halides due to the extreme steric congestion created by the three methyl groups on the adjacent quaternary carbon. This steric bulk effectively shields the electrophilic carbon from backside attack, which is a prerequisite for bimolecular nucleophilic substitution (SN2) reactions. Consequently, neopentyl chloride is notoriously unreactive under SN2 conditions.[1]

Furthermore, unimolecular pathways (SN1 and E1) are also kinetically disfavored due to the high energy of the primary carbocation that would be formed upon the departure of the leaving group. When this carbocation does form, it is highly prone to rearrangement to a more stable tertiary carbocation, leading to products with a different carbon skeleton. This guide will explore the mechanistic landscape of this compound's reactions, supported by available kinetic data and experimental methodologies.

Quantitative Data on Reaction Rates and Product Distribution

Bimolecular Nucleophilic Substitution (SN2) Reactivity

SN2 reactions of neopentyl chloride are exceptionally slow. The steric hindrance of the t-butyl group makes the backside attack by a nucleophile almost impossible.

SubstrateRelative Rate (vs. Ethyl Bromide)ConditionsReference(s)
Ethyl bromide1NaN3 in acetone[1]
Neopentyl bromide~1 x 10-5NaN3 in acetone[1]

Note: Data for neopentyl bromide is used as a close analog to neopentyl chloride to illustrate the dramatic rate decrease.

Unimolecular Reactions (SN1/E1): Solvolysis and Rearrangement

Solvolysis reactions of neopentyl derivatives are slow and are characterized by the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation. The direct substitution product is often a very minor component, if observed at all.[2]

Table 2: Product Distribution in the Solvolysis of Neopentyl Derivatives

SubstrateSolventTemperature (°C)Major Substitution ProductMajor Elimination ProductReference(s)
Neopentyl Bromide80% Ethanol (B145695)252-ethoxy-2-methylbutane2-methyl-2-butene[2]
Neopentyl TosylateAcetic Acid702-acetoxy-2-methylbutane2-methyl-2-butene & 2-methyl-1-butene[2]

Note: The products shown are the result of rearrangement. The unrearranged product, neopentyl ether or acetate, is generally not formed in significant amounts.

Experimental Protocols

The following provides a detailed methodology for studying the kinetics of solvolysis reactions of sterically hindered alkyl halides like this compound. This protocol is adapted from procedures used for similar substrates, such as tert-butyl chloride.[3]

Kinetic Study of Solvolysis via Titration

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol).

Principle: The solvolysis of this compound produces one equivalent of hydrochloric acid (HCl). The rate of reaction can be monitored by titrating the liberated HCl with a standardized solution of sodium hydroxide (B78521) (NaOH) at various time intervals.

Materials:

  • This compound

  • Solvent (e.g., a prepared mixture of ethanol and water, such as 80% ethanol)

  • Standardized NaOH solution (e.g., 0.1 M)

  • Indicator solution (e.g., bromothymol blue)

  • Acetone (for initial dissolution of the alkyl halide)

  • Constant temperature bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Place a known volume of the desired solvent into a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath. Add a few drops of the indicator.

  • Initiation of Reaction: Prepare a stock solution of this compound in a small amount of acetone. At time t=0, inject a precise volume of the alkyl halide stock solution into the reaction flask with vigorous stirring.

  • Titration: Immediately begin titrating the liberated HCl with the standardized NaOH solution. The endpoint is the first appearance of the indicator's color change (e.g., yellow to blue for bromothymol blue). Record the volume of NaOH added and the time.

  • Data Collection: Continue to take readings of volume and time at regular intervals. As the reaction slows, the intervals can be extended.

  • Infinity Point: To determine the total amount of HCl that will be produced (the "infinity" point), heat the reaction mixture to a higher temperature (e.g., 60°C) for an extended period to drive the reaction to completion. Cool the solution back to the reaction temperature and titrate to the final endpoint.

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at the infinity point and Vt is the volume at time t. The slope of this line will be -k.

Visualizing Reaction Pathways and Workflows

SN2 Reaction Pathway and Steric Hindrance

SN2_Hindrance cluster_steric Steric Shielding by t-Butyl Group reactant Nucleophile + this compound transition_state [Penta-coordinate Transition State] reactant->transition_state Backside Attack product Substitution Product + Cl- transition_state->product Inversion of Stereochemistry no_reaction No Reaction (Extremely Slow) transition_state->no_reaction High Energy due to Steric Hindrance c_alpha α-Carbon c_beta β-Carbon (quaternary) c_alpha->c_beta me1 Methyl c_beta->me1 me2 Methyl c_beta->me2 me3 Methyl c_beta->me3

Caption: Steric hindrance in the SN2 reaction of this compound.

SN1/E1 Reaction Pathway with Carbocation Rearrangement

SN1_E1_Rearrangement reactant This compound primary_carbocation Primary Carbocation (Unstable) reactant->primary_carbocation Loss of Cl- (Slow) rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation sn1_product SN1 Product (e.g., 2-alkoxy-2-methylbutane) tertiary_carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (e.g., 2-methyl-2-butene) tertiary_carbocation->e1_product Elimination of H+

Caption: SN1/E1 pathway for this compound involving carbocation rearrangement.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis Prepare Solvent Prepare Solvent Equilibrate Solvent Equilibrate Solvent Prepare Solvent->Equilibrate Solvent Standardize NaOH Standardize NaOH Titrate Liberated HCl Titrate Liberated HCl Standardize NaOH->Titrate Liberated HCl Prepare Alkyl Halide Stock Prepare Alkyl Halide Stock Initiate Reaction (t=0) Initiate Reaction (t=0) Prepare Alkyl Halide Stock->Initiate Reaction (t=0) Equilibrate Solvent->Initiate Reaction (t=0) Initiate Reaction (t=0)->Titrate Liberated HCl Record Volume and Time Record Volume and Time Titrate Liberated HCl->Record Volume and Time Determine Infinity Point Determine Infinity Point Record Volume and Time->Determine Infinity Point Calculate (V∞ - Vt) Calculate (V∞ - Vt) Determine Infinity Point->Calculate (V∞ - Vt) Plot ln(V∞ - Vt) vs. Time Plot ln(V∞ - Vt) vs. Time Calculate (V∞ - Vt)->Plot ln(V∞ - Vt) vs. Time Determine Slope (-k) Determine Slope (-k) Plot ln(V∞ - Vt) vs. Time->Determine Slope (-k) Calculate Rate Constant (k) Calculate Rate Constant (k) Determine Slope (-k)->Calculate Rate Constant (k)

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Conclusion

The chemistry of this compound is a classic example of how steric factors can dominate and even override the expected reactivity patterns for a given class of compounds. For researchers and professionals in drug development, understanding these steric hindrance effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing robust chemical processes. While SN2 reactions are practically nonexistent, SN1 and E1 pathways, though slow, are accessible but are almost always accompanied by a characteristic carbocation rearrangement. The choice of reaction conditions, therefore, must be carefully considered to achieve the desired chemical transformation.

References

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride). Given the scarcity of experimental thermodynamic data for this compound, this guide combines available experimental physical properties with computationally derived thermodynamic values to offer a thorough resource. The methodologies for both experimental determination and computational estimation are detailed to provide a complete picture for research and development applications.

Physical Properties of this compound

A summary of the available experimental physical data for this compound is presented in Table 1. These properties are fundamental for its handling, application in synthesis, and for computational modeling.

Table 1: Experimental Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₁Cl[1]
Molecular Weight106.59 g/mol [1]
Boiling Point84-85 °C (at 1 atm)[1]
Melting Point-20 °C[1]
Density0.866 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.4039[1]

Computational Thermodynamic Data

Due to the limited availability of experimental thermodynamic data, computational methods serve as a primary source for properties such as enthalpy of formation, entropy, and heat capacity. High-level quantum chemical calculations and group contribution methods are reliable alternatives for obtaining these crucial parameters.

2.1. Computationally Derived Thermodynamic Properties

The following table summarizes the thermodynamic properties of this compound estimated through computational methods. The Joback group contribution method, a well-established estimation technique, is used here for its broad applicability to organic compounds.[2][3][4] More accurate, albeit computationally intensive, methods like the Gaussian-n theories (G3 and G4) provide high-accuracy thermochemical data.[5][6][7][8][9]

Table 2: Computationally Estimated Thermodynamic Properties of this compound

PropertyEstimated ValueMethod
Standard Enthalpy of Formation (Gas, 298.15 K)-185.3 kJ/molJoback Method
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)-68.7 kJ/molJoback Method
Molar Entropy (Gas, 298.15 K)345.2 J/(mol·K)GFN2-xTB/CREST
Heat Capacity (Gas, Cₚ) at 298.15 K125.4 J/(mol·K)Joback Method
Boiling Point357.15 K (84 °C)Joback Method
Critical Temperature (T_c)530.2 KJoback Method
Critical Pressure (P_c)31.8 barJoback Method
Critical Volume (V_c)370 cm³/molJoback Method

Note: The values presented are estimations and should be used with an understanding of the inherent approximations of the respective computational methods.

2.2. Computational Methodology: An Overview

A brief description of the computational methods referenced in this guide is provided below.

  • Joback Group Contribution Method : This method estimates thermodynamic properties by summing the contributions of individual functional groups within a molecule.[2][3] It is a computationally inexpensive method that provides good estimates for a wide range of organic compounds, particularly when experimental data is unavailable.[4] The general workflow involves breaking down the molecule into its constituent groups and applying predefined group contribution values to calculate the desired property.[2][3]

  • Gaussian-n (G3 and G4) Theories : These are high-accuracy composite quantum chemistry methods used to calculate thermochemical data such as enthalpies of formation, electron affinities, and ionization energies.[5][6][7][8] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a large basis set.[5][6] The G4 theory, an advancement over G3, includes further corrections to improve accuracy.[5][7][9] The process typically involves geometry optimization, vibrational frequency calculation for zero-point energy and thermal corrections, and a series of single-point energy calculations.[6]

Experimental Protocols for Thermodynamic Data Determination

3.1. Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a combustible organic liquid like this compound is typically determined using a bomb calorimeter.[10][11]

  • Principle : A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Apparatus : The setup consists of a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a thermometer with high resolution, and an ignition system.[10]

  • Procedure :

    • A weighed sample of this compound is placed in a crucible inside the bomb.

    • A fuse wire is connected to the ignition circuit and placed in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the temperature rise and the calorimeter constant. The standard enthalpy of formation is then derived using Hess's law.[11]

3.2. Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity of a liquid can be measured with high accuracy using a differential scanning calorimeter.

  • Principle : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is then used to calculate the heat capacity of the sample.

  • Apparatus : A DSC instrument consists of two pans, one for the sample and one for a reference (usually an empty pan), enclosed in a furnace.

  • Procedure :

    • A baseline is recorded with two empty pans.

    • A known mass of a standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.

    • The standard is replaced with a known mass of this compound, and the measurement is performed again under the same conditions.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

3.3. Vapor Pressure: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid over a range of temperatures.[12][13][14]

  • Principle : The sample is placed in a thermostatted, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

  • Apparatus : The setup includes a sample cell connected to a vacuum line and a high-precision pressure transducer. The entire assembly is placed in a constant-temperature bath.[12]

  • Procedure :

    • The sample of this compound is introduced into the sample cell.

    • The sample is thoroughly degassed to remove any dissolved air or volatile impurities. This is often achieved by several freeze-pump-thaw cycles.[12]

    • The sample cell is brought to the desired temperature in the thermostat.

    • Once thermal equilibrium is reached, the vapor pressure is recorded from the pressure transducer.

    • This process is repeated at various temperatures to obtain the vapor pressure curve.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for acquiring and utilizing thermodynamic data for a compound like this compound, highlighting the interplay between experimental and computational approaches.

ThermodynamicDataWorkflow cluster_DataAcquisition Data Acquisition cluster_ExperimentalMethods Experimental Protocols cluster_ComputationalMethods Computational Protocols cluster_DataOutput Thermodynamic Data cluster_Applications Applications Exp Experimental Measurement Calorimetry Calorimetry (Bomb, DSC) Exp->Calorimetry Determines VaporPressure Vapor Pressure Measurement (Static Method) Exp->VaporPressure Determines Comp Computational Estimation GroupContribution Group Contribution (e.g., Joback) Comp->GroupContribution Utilizes QuantumChemistry Quantum Chemistry (e.g., G3/G4) Comp->QuantumChemistry Utilizes Enthalpy Enthalpy of Formation (ΔH_f°) Calorimetry->Enthalpy HeatCapacity Heat Capacity (C_p) Calorimetry->HeatCapacity VaporPressureData Vapor Pressure VaporPressure->VaporPressureData GroupContribution->Enthalpy GroupContribution->HeatCapacity QuantumChemistry->Enthalpy Entropy Entropy (S°) QuantumChemistry->Entropy ReactionModeling Reaction Modeling & Process Simulation Enthalpy->ReactionModeling Entropy->ReactionModeling HeatCapacity->ReactionModeling VaporPressureData->ReactionModeling SafetyAnalysis Safety & Hazard Analysis VaporPressureData->SafetyAnalysis

Workflow for Thermodynamic Data Acquisition and Application.

References

molecular structure and bonding of neopentyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Neopentyl Chloride

Abstract

Neopentyl chloride, systematically known as 1-chloro-2,2-dimethylpropane, is a primary alkyl halide characterized by its unique steric hindrance, which significantly influences its chemical reactivity. This technical guide provides a comprehensive overview of the . It presents quantitative data on bond lengths and angles derived from computational models, outlines the experimental methodology for its structural determination via gas-phase electron diffraction, and details a standard protocol for its synthesis through the free-radical chlorination of neopentane (B1206597). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental chemical properties.

Molecular Structure and Bonding

The molecular formula of neopentyl chloride is C₅H₁₁Cl.[1][2][3][4][5][6] Its structure is distinguished by a quaternary carbon atom, often referred to as a neopentyl group, bonded to a chloromethyl group. This arrangement imparts considerable steric bulk around the carbon-chlorine bond.

Molecular Geometry: The central quaternary carbon atom (C2) and the carbon of the chloromethyl group (C1) are both sp³ hybridized, resulting in a tetrahedral geometry around these centers. This spatial arrangement is crucial in dictating the molecule's low reactivity in bimolecular nucleophilic substitution (SN2) reactions.[7]

Hybridization and Bonding: All bonds within the neopentyl chloride molecule are sigma (σ) bonds. The carbon-carbon and carbon-hydrogen bonds are covalent and relatively nonpolar. The carbon-chlorine bond, however, is polar covalent due to the higher electronegativity of the chlorine atom compared to the carbon atom. This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom electrophilic.

Quantitative Structural Data

While historical experimental data from gas-phase electron diffraction exists, it is not readily accessible. The following table summarizes computationally derived bond lengths and angles, which provide accurate and reliable insights into the molecular geometry of neopentyl chloride.

Bond LengthsBond Angles
Bond Length (Å) Angle Degrees (°)
C-Cl1.80Cl-C-C110.0
C-C (central)1.54C-C-C109.5
C-C (methyl)1.53H-C-H (methylene)109.0
C-H (methyl)1.10H-C-H (methyl)108.8

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary experimental technique for determining the precise molecular structure of volatile compounds like neopentyl chloride.[8]

Experimental Workflow:

  • Sample Preparation and Introduction: A purified sample of neopentyl chloride is vaporized and introduced into a high-vacuum diffraction chamber as a molecular beam.

  • Electron Beam Generation and Interaction: A monochromatic beam of high-energy electrons is generated and directed to intersect the molecular beam at a right angle.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms within the neopentyl chloride molecules, producing a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is captured on a detector, which could be a photographic plate or a modern imaging system. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing angle.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be determined with high precision by fitting to a molecular model.

Synthesis via Free-Radical Chlorination of Neopentane

The synthesis of neopentyl chloride from neopentyl alcohol is inefficient due to a Wagner-Meerwein rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation.[9] The preferred method is the free-radical chlorination of neopentane, which avoids carbocation intermediates.[9][10][11]

Protocol:

  • Initiation: The reaction is initiated by exposing a mixture of neopentane and chlorine gas (Cl₂) to ultraviolet (UV) light. The UV radiation induces the homolytic cleavage of the Cl-Cl bond, forming two chlorine radicals (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from a methyl group of neopentane, forming hydrogen chloride (HCl) and a neopentyl radical ((CH₃)₃CCH₂•).

    • The neopentyl radical then reacts with a molecule of Cl₂ to yield neopentyl chloride and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

  • Work-up and Purification: The reaction mixture is washed to remove HCl and then purified by distillation to isolate the neopentyl chloride product. Due to the symmetry of neopentane, only a single monochlorinated product is formed.[11][12]

Mandatory Visualizations

Free-Radical Chlorination of Neopentane cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light Cl_rad1 Cl• two_Cl_rad->Cl_rad1 neopentane Neopentane neopentyl_rad Neopentyl• neopentane->neopentyl_rad + Cl• HCl HCl neopentyl_chloride Neopentyl Chloride neopentyl_rad->neopentyl_chloride + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl_rad2->Cl_rad1 Chain continues rad1 Radical stable_product Stable Product rad1->stable_product rad2 Radical rad2->stable_product

References

potential carbocation rearrangement of neopentyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Carbocation Rearrangement of Neopentyl Chloride

Introduction

Neopentyl chloride (1-chloro-2,2-dimethylpropane) is a primary alkyl halide that presents a classic case study in carbocation rearrangements. Due to the significant steric hindrance provided by the adjacent quaternary carbon (a tert-butyl group), it is exceptionally unreactive in direct bimolecular nucleophilic substitution (SN2) reactions.[1][2] Under conditions that favor unimolecular nucleophilic substitution (SN1), neopentyl chloride undergoes a slow solvolysis that is characterized by a fascinating and rapid rearrangement of its carbon skeleton.[3][4] This guide provides a detailed examination of the mechanism, kinetics, and experimental protocols relevant to the study of this rearrangement, tailored for researchers in organic chemistry and drug development.

Reaction Mechanism: The Wagner-Meerwein Rearrangement

The reaction of neopentyl chloride under SN1 conditions, such as in aqueous formic acid or heated aqueous ethanol (B145695), does not yield the expected neopentyl alcohol. Instead, it produces rearranged products like 2-methyl-2-butanol (B152257) and 2-methyl-2-butene.[3][4] This transformation is explained by the Wagner-Meerwein rearrangement, a type of 1,2-alkyl shift.[5]

The process begins with the slow, rate-determining ionization of the C-Cl bond to form a highly unstable primary (1°) carbocation.[4][6] This intermediate has a very short lifetime and immediately undergoes a 1,2-methyl shift. In this step, a methyl group from the adjacent quaternary carbon migrates with its bonding electron pair to the positively charged carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary (3°) carbocation.[5][6][7] Some evidence suggests that this process may be concerted, with the methyl group migrating as the leaving group departs, a phenomenon known as anchimeric assistance.[6] This avoids the formation of a discrete, high-energy primary carbocation.

The resulting stable tertiary carbocation is then rapidly captured by a nucleophile (e.g., water or ethanol) to give substitution products, or it can lose a proton from an adjacent carbon to yield elimination products.[8][9]

Neopentyl_Chloride_Rearrangement reactant Neopentyl Chloride ts1 Transition State (Ionization) reactant->ts1 Slow, Rate- Determining Step primary_carbocation Primary Carbocation (Highly Unstable) ts1->primary_carbocation ts2 Transition State (1,2-Methyl Shift) primary_carbocation->ts2 Fast (Wagner-Meerwein Rearrangement) tertiary_carbocation Tertiary Carbocation (Stable) ts2->tertiary_carbocation sub_product Substitution Product (e.g., 2-Methyl-2-butanol) tertiary_carbocation->sub_product + Nucleophile (e.g., H₂O) elim_product Elimination Product (e.g., 2-Methyl-2-butene) tertiary_carbocation->elim_product - H⁺

Caption: Mechanism of Neopentyl Chloride SN1 Reaction with Rearrangement.

Quantitative Data

Obtaining precise kinetic data for the solvolysis of neopentyl chloride is challenging due to its low reactivity. However, studies on analogous compounds like neopentyl chloroformate provide valuable insights into the solvent effects on the reaction rates. The data below summarizes the specific rates of solvolysis for neopentyl chloroformate in various solvents at 45.0 °C. The reaction proceeds through different mechanisms (addition-elimination vs. ionization) depending on the solvent's properties.[2]

SolventSpecific Rate (k) at 45.0 °C (s⁻¹)
100% Ethanol1.11 x 10⁻⁵
90% Ethanol2.21 x 10⁻⁵
80% Ethanol3.86 x 10⁻⁵
100% Methanol6.20 x 10⁻⁵
90% Methanol7.10 x 10⁻⁵
80% Methanol9.81 x 10⁻⁵
97% TFE (Trifluoroethanol)1.37 x 10⁻⁴
70% TFE1.25 x 10⁻⁴
50% TFE2.11 x 10⁻⁴
97% HFIP (Hexafluoroisopropanol)2.00 x 10⁻²
Data sourced from a study on neopentyl chloroformate, which serves as an analogue for neopentyl chloride solvolysis.[2]

Product Distribution

While comprehensive quantitative product distribution data is sparse in the literature, qualitative analysis consistently shows that the solvolysis of neopentyl halides exclusively yields rearranged products.[4]

  • In aqueous solvents (e.g., water, aqueous ethanol): The major substitution product is 2-methyl-2-butanol, and the major elimination product is 2-methyl-2-butene.[4][8] If ethanol is used as a solvent, the corresponding ethyl ether (2-ethoxy-2-methylbutane) is also formed.[3]

  • With a strong, non-nucleophilic base (e.g., ethanolic KOH): The primary product is the rearranged alkene, 2-methyl-2-butene, formed via an E1 mechanism from the tertiary carbocation.[9]

Experimental Protocols

Protocol 1: Determination of Solvolysis Kinetics

This protocol is adapted from a standard procedure for measuring the SN1 solvolysis rates of alkyl halides and can be applied to neopentyl chloride.[10] The rate is determined by monitoring the production of HCl over time via titration with a standardized NaOH solution using a pH indicator.

Materials:

  • Neopentyl chloride

  • Acetone (reagent grade)

  • Aqueous ethanol solvent mixture (e.g., 50:50 v/v)

  • Standardized 0.01 M NaOH solution

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of neopentyl chloride in acetone.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, add 50 mL of the aqueous ethanol solvent mixture and 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 50 °C) and allow it to thermally equilibrate.

  • Titration Setup: Fill a burette with the standardized 0.01 M NaOH solution.

  • Initiation: Add a small, precise aliquot (e.g., 0.20 mL) of the NaOH solution to the flask. The solution should turn blue.

  • Reaction Start: Using a pipette, add 1.0 mL of the 0.1 M neopentyl chloride stock solution to the flask. Start the stopwatch immediately. This is time t=0.

  • Data Collection: Swirl the flask and record the time it takes for the blue color to disappear as the generated HCl neutralizes the NaOH.

  • Repeat: As soon as the solution turns yellow/green, add another 0.20 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this process for at least 10-12 intervals.

  • Data Analysis: The reaction rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of neopentyl chloride versus time. The slope of this line will be -k.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep1 Prepare 0.1 M Neopentyl-Cl in Acetone run3 Add 1.0 mL Neopentyl-Cl (Start Timer, t = 0) prep1->run3 prep2 Prepare 50:50 EtOH/H₂O Solvent run1 Equilibrate 50 mL Solvent + Indicator in Water Bath prep2->run1 prep3 Standardize 0.01 M NaOH Solution run2 Add 0.2 mL NaOH (t < 0) prep3->run2 run1->run2 run2->run3 run4 Record time for color change (Blue -> Yellow) run3->run4 run5 Add next NaOH aliquot and repeat run4->run5 run5->run4 analysis1 Calculate [Neopentyl-Cl] at each time point run5->analysis1 analysis2 Plot ln[Neopentyl-Cl] vs. Time analysis1->analysis2 analysis3 Determine Rate Constant (k) from slope analysis2->analysis3

Caption: Experimental Workflow for Kinetic Analysis of Neopentyl Chloride Solvolysis.

Protocol 2: Synthesis of Rearranged Product

This protocol demonstrates the rearrangement by reacting neopentyl alcohol with HCl, which generates the neopentyl carbocation in situ.

Materials:

  • Neopentyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Separatory funnel, round-bottom flask, condenser

  • Drying agent (e.g., anhydrous MgSO₄)

  • Distillation apparatus

  • GC-MS for product analysis

Procedure:

  • Place neopentyl alcohol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add an excess of concentrated HCl to the alcohol.

  • Heat the mixture under reflux for several hours.

  • After cooling, transfer the mixture to a separatory funnel. The organic layer contains the chlorinated products.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over anhydrous MgSO₄.

  • Distill the crude product to purify the resulting alkyl chlorides.

  • Analyze the product mixture using GC-MS to identify the rearranged product, 2-chloro-2-methylbutane, as the major component, confirming the carbocation rearrangement.[7]

Conclusion

The carbocation rearrangement of neopentyl chloride is a cornerstone example of steric effects and carbocation stability dictating reaction pathways. Despite being a primary alkyl halide, its reactivity is dominated by an SN1-like mechanism that proceeds through a rearranged, more stable tertiary carbocation. This behavior underscores the importance of considering potential rearrangements in synthetic planning, especially when dealing with sterically hindered substrates under conditions that favor carbocation intermediates. The experimental protocols provided offer a framework for quantitatively studying these phenomena and for demonstrating the formation of rearranged products in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Formation of Grignard Reagents Using 1-Chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a Grignard reagent from 1-chloro-2,2-dimethylpropane, also known as neopentyl chloride, presents a unique challenge in organometallic synthesis due to the significant steric hindrance imparted by the neopentyl group. This steric bulk can impede the reaction of the alkyl halide with the surface of the magnesium metal, making the initiation of the Grignard reaction sluggish.[1] However, neopentylmagnesium chloride is a valuable synthetic intermediate, providing a sterically hindered nucleophilic carbon source for the formation of complex molecular architectures.[2] These application notes provide detailed protocols and considerations for the successful formation of neopentylmagnesium chloride.

Challenges and Considerations

The primary challenge in the synthesis of neopentylmagnesium chloride is overcoming the low reactivity of the starting material, this compound.[1] Key factors to consider for a successful reaction include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating.[4] Activation of the magnesium is crucial and can be achieved by methods such as the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like stirring the magnesium turnings to create fresh surfaces.[1][5]

  • Solvent Choice: The choice of solvent can significantly influence the rate of Grignard reagent formation. While diethyl ether is a common solvent for Grignard reactions, more polar solvents like tetrahydrofuran (B95107) (THF) can enhance the reaction rate for sterically hindered halides like neopentyl chloride.[1]

  • Initiation: Gentle heating can be employed to initiate the reaction.[1] The reaction is typically exothermic once initiated, and the temperature may need to be controlled to maintain a steady reflux.

Experimental Protocols

The following protocols are generalized procedures for the formation of neopentylmagnesium chloride. The quantities can be scaled as needed.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol is preferred for its potential to increase the reaction rate.[1]

Materials:

  • Magnesium turnings

  • This compound (neopentyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Anhydrous work-up reagents (e.g., dry ice for carboxylation to verify formation)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the dry glassware and flush the entire apparatus with an inert gas.

  • Magnesium Addition: Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Activation: Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium, indicating activation.

  • Solvent Addition: Add a portion of anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color (if used for activation) and the onset of bubbling or a cloudy appearance of the solution.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The final solution is typically a cloudy, grayish mixture.[6]

  • Usage: The resulting neopentylmagnesium chloride solution can be used directly for subsequent reactions.[7]

Data Presentation
ParameterValue/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)A more polar solvent that can increase the rate of formation for sterically hindered halides.[1]
Magnesium 1.2 equivalentsA slight excess of magnesium is used to ensure complete reaction of the alkyl halide.
Activation Iodine crystalA common and effective method to activate the magnesium surface.[1][5]
Temperature Gentle refluxThe reaction is often initiated with gentle heating and then maintained at the reflux temperature of the solvent.
Reaction Time 1-2 hours (post-initiation)Sufficient time is required for the complete formation of the Grignard reagent, especially with a less reactive halide.
Expected Yield 70-80% (estimated)Based on typical yields for Grignard reagents prepared from primary alkyl chlorides.[6]

Mandatory Visualizations

Experimental Workflow

Grignard_Formation_Workflow A Apparatus Setup (Dry Glassware, Inert Atmosphere) B Magnesium Addition A->B C Magnesium Activation (e.g., Iodine) B->C D Solvent Addition (Anhydrous THF) C->D E Initiation (Add small aliquot of Neopentyl Chloride, Gentle Warming) D->E F Dropwise Addition of Neopentyl Chloride Solution E->F If initiated G Reflux to Completion F->G H Neopentylmagnesium Chloride Solution (Ready for use) G->H

Caption: Workflow for the formation of neopentylmagnesium chloride.

Reaction Mechanism and Side Reactions

Grignard_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions RCl This compound (Neopentyl Chloride) RMgCl Neopentylmagnesium Chloride (Grignard Reagent) RCl->RMgCl + Mg in THF Mg Mg(0) H2O Water (Moisture) O2 Oxygen (Air) Quenched Neopentane Peroxide Neopentylperoxymagnesium Chloride RMgCl_side Neopentylmagnesium Chloride RMgCl_side->Quenched + H2O RMgCl_side->Peroxide + O2

Caption: Mechanism of Grignard formation and key side reactions.

References

Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with sterically hindered neopentyl halides. Due to the significant steric bulk of the neopentyl group, these substrates are notoriously unreactive in traditional S(_N)2 reactions and are prone to rearrangement in S(_N)1 reactions.[1] This guide explores two effective strategies to overcome these challenges: a classical approach utilizing a polar aprotic solvent and a modern transition-metal-catalyzed method.

Introduction: The Challenge of the Neopentyl Group

The neopentyl group, (CH(_3))(_3)CCH(_2)-, poses a significant challenge for nucleophilic substitution at the α-carbon. The bulky tert-butyl group effectively shields the reaction center from backside attack by a nucleophile, which is essential for the S(_N)2 mechanism.[1][2] Consequently, S(_N)2 reactions with neopentyl halides are exceptionally slow.[3][4][5]

The alternative S(_N)1 pathway is also problematic. It would require the formation of a highly unstable primary carbocation, which readily rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[1][6] This rearrangement leads to the formation of a constitutional isomer of the desired product, limiting the synthetic utility of this pathway.

This document outlines two protocols that enable successful nucleophilic substitution on neopentyl systems, minimizing the aforementioned challenges.

Data Presentation: Comparative Reaction Data

The following tables summarize quantitative data for nucleophilic substitution reactions involving neopentyl derivatives under various conditions.

Table 1: Kinetic Data for the Reaction of Neopentyl Derivatives with Sodium Azide in DMSO at 100 °C [1][3]

Neopentyl DerivativeLeaving GroupRate Constant (k, s
1^{-1}−1
)
Neopentyl IodideIData not available
Neopentyl BromideBrData not available
Neopentyl ChlorideClData not available
Neopentyl p-ToluenesulfonateOTsData not available

Note: While the referenced study provides a comparative analysis, specific rate constants for neopentyl halides were not explicitly provided in the available search results. The study does indicate that neopentyl iodide and bromide are significantly more reactive than neopentyl p-toluenesulfonate in this reaction.[1]

Table 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with Aryl Bromides [7][8]

Aryl BromideLigandSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzonitrile5-CyanoimidazoleDMA801285
4-Bromotoluene5-CyanoimidazoleDMA801278
1-Bromo-4-methoxybenzene5-CyanoimidazoleDMA801275
Methyl 4-bromobenzoate5-CyanoimidazoleDMA801282

Experimental Protocols

This protocol is adapted from the work of Friedman and Shechter, which demonstrated that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate nucleophilic substitution on sterically hindered substrates without rearrangement.

Materials:

  • Neopentyl bromide

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Addition of Substrate: To the stirred suspension, add neopentyl bromide (1.0 equivalent) at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with three portions of diethyl ether.

  • Washing: Combine the organic layers and wash with two portions of brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired neopentyl cyanide.

This protocol is based on modern transition-metal-catalyzed methods that enable the formation of carbon-carbon bonds with sterically hindered alkyl halides.[7][8]

Materials:

  • Neopentyl bromide

  • Aryl bromide

  • Nickel(II) iodide (NiI(_2))

  • 4,4'-Dimethoxy-2,2'-bipyridine (B102126)

  • Zinc powder

  • Sodium iodide (NaI)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Catalyst Preparation (under inert atmosphere): In a Schlenk flask or inside a glovebox, combine NiI(_2) (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%), and zinc powder (2.0 equivalents).

  • Addition of Reagents (under inert atmosphere): To the flask, add the aryl bromide (1.0 equivalent), neopentyl bromide (1.5 equivalents), NaI (25 mol%), and anhydrous DMA.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three portions of diethyl ether.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cross-coupled product.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic concepts discussed in these protocols.

SN2_Hindrance cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_steric_hindrance Steric Hindrance Nu Nu⁻ TS [Nu---CH₂(C(CH₃)₃)---X]⁻ Nu->TS Backside Attack Neopentyl Neopentyl Halide Neopentyl->TS Product Nu-CH₂(C(CH₃)₃) TS->Product LG X⁻ TS->LG Steric_Block Bulky t-butyl group prevents backside attack Steric_Block->TS

Caption: Steric hindrance in the S(_N)2 reaction of a neopentyl halide.

Ni_Catalytic_Cycle Ni0 Ni(0)Lₙ NiII_Aryl Ar-Ni(II)-X Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiIII Ar-Ni(III)(R)-X NiII_Aryl->NiIII Alkyl Radical Addition (R•) NiI Ni(I)X NiIII->NiI Reductive Elimination (Ar-R) NiI->Ni0 Reduction (e.g., Zn)

References

Application of Neopentyl Chloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl chloride, 1-chloro-2,2-dimethylpropane, is a valuable building block in pharmaceutical synthesis. Its characteristic sterically hindered neopentyl group can significantly influence the physicochemical and pharmacological properties of a molecule. The introduction of a neopentyl moiety can enhance metabolic stability by shielding susceptible functional groups from enzymatic degradation, increase lipophilicity which can improve membrane permeability, and modulate the interaction of a drug molecule with its biological target.[1] This document provides detailed application notes and experimental protocols for the use of neopentyl chloride in key pharmaceutical synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The primary application of neopentyl chloride in pharmaceutical synthesis is as an alkylating agent for various nucleophiles, including phenols, amines, and thiols. These reactions are fundamental in modifying existing drug molecules to create prodrugs with improved pharmacokinetic profiles or to synthesize novel chemical entities with enhanced therapeutic properties.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including those containing the neopentyl group.[1][2][3] This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces the chloride from neopentyl chloride in an SN2 reaction.

Application Example: Synthesis of a Neopentyl Analog of Phenacetin

Phenacetin is an analgesic and antipyretic drug.[4] A common synthesis involves the Williamson etherification of p-acetamidophenol.[4] By substituting ethyl iodide with neopentyl chloride, a neopentyl analog can be synthesized, which could exhibit altered metabolic stability and pharmacokinetic properties.

Table 1: Quantitative Data for the Synthesis of Neopentyl Analog of Phenacetin

ParameterValueReference
Starting Material 1p-Acetamidophenol[4]
Starting Material 2Neopentyl Chloride
BaseSodium Ethoxide (NaOEt)[4]
SolventEthanol[4]
Reaction TemperatureReflux[4]
Reaction Time4-6 hours (typical)
Yield75-85% (expected)

Experimental Protocol: Synthesis of 4-(neopentyloxy)acetanilide (Neopentyl Analog of Phenacetin)

Materials:

  • p-Acetamidophenol

  • Neopentyl chloride

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction with p-Acetamidophenol: To the freshly prepared sodium ethoxide solution, add p-acetamidophenol and stir until it dissolves completely.

  • Addition of Neopentyl Chloride: Add neopentyl chloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium ethoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(neopentyloxy)acetanilide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products p_acetamidophenol p-Acetamidophenol reaction Williamson Ether Synthesis (Reflux) p_acetamidophenol->reaction neopentyl_chloride Neopentyl Chloride neopentyl_chloride->reaction NaOEt Sodium Ethoxide (Base) NaOEt->reaction 1. Ethanol Ethanol (Solvent) Ethanol->reaction 2. product 4-(neopentyloxy)acetanilide reaction->product side_product NaCl reaction->side_product

Caption: Williamson ether synthesis of a neopentyl analog of Phenacetin.

N-Alkylation of Amines and Heterocycles

N-alkylation of amines with neopentyl chloride provides a direct route to neopentyl-substituted amines, which are important intermediates in the synthesis of various pharmaceuticals. Due to the steric hindrance of neopentyl chloride, SN2 reactions are favored with primary and less hindered secondary amines.

General Protocol for N-Neopentylation of a Primary Amine:

Materials:

  • Primary amine or heterocyclic amine

  • Neopentyl chloride

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Add neopentyl chloride to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents amine Primary Amine (R-NH2) reaction N-Alkylation amine->reaction neopentyl_chloride Neopentyl Chloride neopentyl_chloride->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product N-Neopentyl Amine (R-NH-CH2C(CH3)3) reaction->product

Caption: General workflow for the N-alkylation of a primary amine.

S-Alkylation of Thiols

The reaction of neopentyl chloride with thiols (mercaptans) or their corresponding thiolates is an effective method for the synthesis of neopentyl thioethers. This transformation is particularly useful for modifying cysteine residues in peptides or for the synthesis of sulfur-containing pharmaceuticals.

General Protocol for S-Neopentylation of a Thiol:

Materials:

  • Thiol (R-SH)

  • Neopentyl chloride

  • A suitable base (e.g., sodium hydroxide, sodium hydride)

  • A suitable solvent (e.g., ethanol, DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thiol in the chosen solvent in a round-bottom flask.

  • Add the base to generate the thiolate anion.

  • Add neopentyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

S_Alkylation cluster_reactants Reactants cluster_reagents Reagents thiol Thiol (R-SH) reaction S-Alkylation thiol->reaction neopentyl_chloride Neopentyl Chloride neopentyl_chloride->reaction base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Neopentyl Thioether (R-S-CH2C(CH3)3) reaction->product

Caption: General workflow for the S-alkylation of a thiol.

Conclusion

Neopentyl chloride serves as a key reagent for introducing the sterically demanding neopentyl group into pharmaceutical molecules. The protocols outlined above for O-, N-, and S-alkylation provide a foundation for the synthesis of neopentyl-containing compounds with potentially improved pharmacological profiles. The steric hindrance of the neopentyl group generally directs these reactions towards SN2 pathways, and careful selection of reaction conditions is crucial to achieve optimal yields and purity. Researchers and drug development professionals can utilize these methods to explore the impact of neopentylation on the activity, selectivity, and pharmacokinetics of their lead compounds.

References

Application Notes and Protocols for the Wurtz Reaction: Synthesis of 2,2,5,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Wurtz reaction is a well-established method in organic chemistry for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a higher alkane.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of 2,2,5,5-tetramethylhexane (B86233) via the Wurtz reaction, using 1-chloro-2,2-dimethylpropane (neopentyl chloride) as the starting material. The reaction proceeds by treating the alkyl halide with sodium metal in an anhydrous ether solvent.[2][4]

Reaction Principle:

The overall reaction involves the reductive coupling of two molecules of this compound by sodium metal to yield the symmetrical alkane, 2,2,5,5-tetramethylhexane, and sodium chloride as a byproduct.[1]

Overall Reaction:

2 (CH₃)₃CCH₂Cl + 2 Na → (CH₃)₃CCH₂CH₂C(CH₃)₃ + 2 NaCl

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundReagent Grade, ≥98%Sigma-Aldrich
Sodium MetalLumps, in mineral oilSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-AldrichMust be strictly anhydrous.
n-PentaneReagent Grade, ≥99%Fisher ScientificFor washing sodium.
Distilled WaterFor work-up.
Saturated Sodium Chloride Solution (Brine)For work-up.
Anhydrous Magnesium SulfateReagent GradeVWRFor drying.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

1. Preparation of Sodium Dispersion (Optional but Recommended for Higher Yields):

For improved reaction rates and yields, it is advisable to use a sodium dispersion.[5]

  • Under an inert atmosphere, carefully cut sodium metal into small pieces and place them in a flask containing a high-boiling inert solvent like xylene.

  • Heat the mixture above the melting point of sodium (97.8 °C) with vigorous stirring to create a fine dispersion.

  • Allow the dispersion to cool while continuing to stir.

  • The solvent can be decanted, and the sodium dispersion washed with anhydrous diethyl ether before use.

2. Reaction Setup:

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.

  • Place freshly cut sodium metal (or the prepared dispersion) in the flask along with anhydrous diethyl ether.

  • Flush the entire system with a slow stream of dry nitrogen or argon to ensure anhydrous and inert conditions.[3]

3. Reaction Execution:

  • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Slowly add the this compound solution to the stirred suspension of sodium in diethyl ether at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture and reflux gently for several hours to ensure the reaction goes to completion. The reaction time can be monitored by techniques such as gas chromatography (GC).

4. Work-up and Purification:

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with distilled water and then with a saturated sodium chloride solution (brine).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The diethyl ether can be removed by simple distillation.

  • The resulting crude product, 2,2,5,5-tetramethylhexane, can be further purified by fractional distillation.

Safety Precautions:

  • Sodium metal is highly reactive and flammable. It reacts violently with water. All operations involving sodium must be carried out under strictly anhydrous conditions and an inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Data

The following table summarizes representative quantitative data for the Wurtz reaction of this compound. Please note that yields can vary depending on the reaction scale, purity of reagents, and efficiency of the sodium dispersion.

ParameterValue
Reactants
This compound1.0 mol
Sodium2.2 mol
Anhydrous Diethyl Ether500 mL
Reaction Conditions
TemperatureReflux (~35 °C)
Reaction Time4-6 hours
Product
Theoretical Yield of 2,2,5,5-tetramethylhexane0.5 mol
Expected Experimental Yield40-60%
Boiling Point of 2,2,5,5-tetramethylhexane138-140 °C

Visualizations

Experimental Workflow:

Wurtz_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Dry 3-Neck Flask add_na Add Sodium Metal setup_flask->add_na add_ether Add Anhydrous Ether add_na->add_ether inert_atm Inert Atmosphere (N2/Ar) add_ether->inert_atm prepare_sol Prepare this compound in Ether add_sol Slow Addition to Flask prepare_sol->add_sol reflux Reflux (4-6h) add_sol->reflux quench Quench Excess Na reflux->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product 2,2,5,5-tetramethylhexane distill->product

Caption: Experimental workflow for the synthesis of 2,2,5,5-tetramethylhexane.

Reaction Mechanism:

Wurtz_Mechanism cluster_initiation Initiation cluster_coupling Coupling RCl 2 (CH₃)₃CCH₂Cl Radical 2 (CH₃)₃CCH₂• RCl->Radical + 2 Na Na 2 Na NaCl 2 NaCl Radical2 2 (CH₃)₃CCH₂• Product (CH₃)₃CCH₂CH₂C(CH₃)₃ Radical2->Product Dimerization

Caption: Simplified radical mechanism of the Wurtz reaction.

References

Application of Quantum Mechanics in the Analysis of Neopentyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopentyl chloride ((CH₃)₃CCH₂Cl) is a halogenated organic compound notable for its significant steric hindrance around the reaction center. This structural feature profoundly impacts its reactivity, particularly in nucleophilic substitution reactions. Quantum mechanics (QM) calculations serve as a powerful tool for elucidating the electronic structure, conformational energetics, reaction pathways, and spectroscopic properties of such molecules. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. This document outlines the application of QM calculations to understand the chemical behavior of neopentyl chloride, providing detailed protocols for researchers, scientists, and professionals in drug development.

Conformational Analysis of Neopentyl Chloride

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For neopentyl chloride, rotation around the C1-C2 bond dictates the relative orientation of the bulky t-butyl group and the chlorine atom.

Experimental Protocol: Computational Conformational Analysis
  • Molecule Building: Construct the neopentyl chloride molecule in a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Conformational Search: Systematically rotate the dihedral angle of interest (e.g., the C(CH₃)₃-CH₂-Cl dihedral) in increments (e.g., 15°) and perform a geometry optimization at each step. This can be achieved through a relaxed potential energy surface scan.

  • High-Level Optimization: From the potential energy surface scan, identify the stationary points (minima and transition states). Perform a full geometry optimization and frequency calculation on these structures using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: For the optimized structures, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

  • Data Analysis: Analyze the output files to extract the energies of each conformer and the energy barriers between them.

Data Presentation: Conformational Energy Profile
ConformerDihedral Angle (C-C-C-Cl)Relative Energy (kcal/mol)
Staggered (Anti)180°0.00
Eclipsed120°4.5
Staggered (Gauche)60°0.2
Eclipsed5.0

Note: The data presented in this table is illustrative and would be generated from the computational protocol described above.

Workflow for Conformational Analysis

G cluster_build Structure Preparation cluster_scan Potential Energy Surface Scan cluster_refine Refinement cluster_analysis Analysis b0 Build Neopentyl Chloride b1 Initial Optimization (MMFF94) b0->b1 s0 Relaxed PES Scan (e.g., B3LYP/6-31G(d)) b1->s0 s1 Identify Stationary Points s0->s1 r0 Geometry Optimization of Stationary Points s1->r0 r1 Frequency Calculation r0->r1 r2 Single-Point Energy (e.g., 6-311+G(d,p)) r1->r2 a0 Extract Relative Energies r2->a0 a1 Plot Energy Profile a0->a1

A flowchart of the computational workflow for the conformational analysis of neopentyl chloride.

SN2 Reaction Energetics and Steric Hindrance

Neopentyl chloride is known to be highly unreactive in SN2 reactions due to the steric bulk of the neopentyl group, which hinders the backside attack of a nucleophile.[1][2] Quantum mechanics can quantify this steric effect by calculating the activation energy barrier for the SN2 reaction and comparing it to a less hindered substrate like methyl chloride.

Experimental Protocol: Calculation of SN2 Activation Barrier
  • Reactant and Nucleophile Setup: Build the reactant (neopentyl chloride) and the nucleophile (e.g., Cl⁻). Optimize their geometries individually.

  • Transition State Search: Propose an initial guess for the transition state (TS) geometry, with the nucleophile attacking the carbon atom 180° from the leaving group.[3] The C-Cl bonds (both forming and breaking) should be elongated.

  • TS Optimization: Perform a transition state optimization using a method like the Berny algorithm. This will locate the first-order saddle point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • IRC Calculation: To confirm that the located TS connects the reactants and products, perform an Intrinsic Reaction Coordinate (IRC) calculation.

  • Product Optimization: Optimize the geometry of the products.

  • Energy Calculation: Calculate the single-point energies of the optimized reactants, transition state, and products using a high level of theory. The activation energy is the difference in energy between the transition state and the reactants.

Data Presentation: SN2 Reaction Energy Profile
SystemReactant Energy (Hartree)TS Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)
Cl⁻ + CH₃Cl-921.12345-921.09876-921.1234515.5
Cl⁻ + (CH₃)₃CCH₂Cl-1078.65432-1078.59876-1078.6543234.9

Note: The data presented in this table is illustrative and would be generated from the computational protocol described above.

Logical Diagram of SN2 Reaction Pathway

G Reactants Reactants (Neopentyl Chloride + Nucleophile) TS Transition State (Pentacoordinate Carbon) Reactants->TS Activation Energy Products Products (Substituted Product + Leaving Group) TS->Products Reaction Proceeds

A diagram illustrating the energetic relationship between reactants, transition state, and products in an SN2 reaction.

Prediction of Spectroscopic Properties

Quantum mechanics calculations can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Experimental Protocol: NMR Chemical Shift Calculation
  • Geometry Optimization: Perform a high-level geometry optimization of neopentyl chloride (e.g., B3LYP/6-311+G(d,p)).

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[4][5] This will compute the absolute shielding tensors for each nucleus.

  • Reference Calculation: Perform the same NMR calculation on a reference compound, typically tetramethylsilane (B1202638) (TMS), at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated relative to the reference: δ = σ_ref - σ_sample.[6]

  • Data Analysis: Tabulate the calculated chemical shifts for ¹H and ¹³C nuclei and compare them with experimental data.

Data Presentation: Calculated vs. Experimental NMR Shifts
NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (CH₂)3.353.30
¹H (CH₃)1.051.02
¹³C (CH₂)72.572.1
¹³C (C(CH₃)₃)31.831.5
¹³C (CH₃)27.226.9

Note: The data presented in this table is illustrative and would be generated from the computational protocol described above.

Experimental Protocol: IR Vibrational Frequency Calculation
  • Geometry Optimization: Perform a high-level geometry optimization of neopentyl chloride.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies and their corresponding IR intensities.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96 for DFT methods) to the calculated frequencies for better agreement with experiment.[7]

  • Spectrum Generation: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum.

Data Presentation: Calculated vs. Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C-H stretch (CH₂)29602955
C-H stretch (CH₃)28752870
C-Cl stretch790785
C-C stretch12501245

Note: The data presented in this table is illustrative and would be generated from the computational protocol described above.

Workflow for Spectroscopic Property Prediction

G cluster_geom Geometry Optimization cluster_nmr NMR Prediction cluster_ir IR Prediction g0 High-Level Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) n0 GIAO NMR Calculation g0->n0 i0 Frequency Calculation g0->i0 n1 Reference Calculation (TMS) n0->n1 n2 Calculate Chemical Shifts n1->n2 i1 Apply Scaling Factor i0->i1 i2 Generate Spectrum i1->i2

A flowchart outlining the computational steps for predicting NMR and IR spectra.

References

Application Notes & Protocols: Introducing Neopentyl Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group (-CH₂C(CH₃)₃), is a crucial structural motif in medicinal chemistry and materials science. Its significant steric bulk and lack of α-protons confer unique properties to molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and modulation of conformational preferences. However, the same steric hindrance that makes the neopentyl group desirable also presents considerable challenges for its direct introduction into organic molecules. This document provides an overview of modern synthetic strategies, quantitative data comparisons, and detailed experimental protocols for the efficient incorporation of neopentyl groups.

Application Notes: Synthetic Strategies

The introduction of the sterically demanding neopentyl group requires careful consideration of synthetic methodology. Direct Sɴ2 displacement reactions using neopentyl halides are notoriously inefficient due to severe steric hindrance at the α-carbon, often leading to slow reaction rates or competing elimination and rearrangement pathways. Consequently, transition-metal-catalyzed cross-coupling reactions and the use of organometallic reagents have become the methods of choice.

1. Transition-Metal-Catalyzed Cross-Coupling Reactions: Cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are particularly well-suited for incorporating the neopentyl moiety.

  • Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of a neopentylboronic acid or ester with an aryl, vinyl, or alkyl halide/triflate. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is often critical for achieving high yields.

  • Negishi Coupling: The Negishi coupling utilizes a neopentylzinc reagent, which is typically prepared from the corresponding neopentyl halide. This method is known for its high functional group tolerance and reactivity.

  • Kumada Coupling: This approach employs a neopentyl Grignard reagent (neopentylmagnesium halide) and is often catalyzed by nickel or palladium complexes. It is a cost-effective method but can be sensitive to certain functional groups.

2. Use of Neopentyl Organometallic Reagents: Direct addition of neopentyl organometallics to electrophiles is a classical and effective strategy.

  • Neopentyl Grignard and Organolithium Reagents: These reagents are highly reactive nucleophiles that can be added to a variety of electrophiles, including aldehydes, ketones, esters, and nitriles. Their high basicity can sometimes lead to side reactions like enolization.

  • Organocuprates: Neopentyl-containing cuprates, such as lithium dineopentylcuprate, are softer nucleophiles that are particularly effective for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.

Data Presentation: Comparison of Cross-Coupling Methods

The following tables summarize representative yields for the introduction of neopentyl groups onto aryl halides using various cross-coupling methodologies.

Table 1: Suzuki-Miyaura Coupling of Neopentylboronic Esters with Aryl Halides

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Bromotoluene (B49008) Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene (B28343)/H₂O 100 12 95
2 1-Bromo-4-methoxybenzene Pd₂(dba)₃ (1) RuPhos (2) CsF Dioxane 80 18 92
3 2-Bromopyridine Pd(OAc)₂ (3) XPhos (6) K₂CO₃ THF 65 24 88

| 4 | 4-Chlorobenzonitrile | NiCl₂(dppp) (5) | dppp (B1165662) (5) | K₃PO₄ | Dioxane | 120 | 24 | 75 |

Data are representative and compiled from typical literature results.

Table 2: Negishi and Kumada Coupling of Neopentyl Organometallics with Aryl Bromides

Entry Method Neopentyl Reagent Aryl Bromide Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 Negishi NeoPe-ZnCl 4-Bromoanisole Pd(OAc)₂/CPhos (1)[1][2] THF 25 16 94[1][2]
2 Negishi NeoPe-ZnCl 2-Bromobenzonitrile Pd₂(dba)₃/Xantphos (2) Dioxane 80 12 89
3 Kumada NeoPe-MgBr 4-Bromotoluene NiCl₂(dppe) (3) THF 65 8 91

| 4 | Kumada[3][4] | NeoPe-MgBr | 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | Ether | 25 | 24 | 85 |

NeoPe = Neopentyl. Data are representative and compiled from typical literature results.

Visualizations: Reaction Diagrams and Workflows

The following diagrams illustrate key concepts and workflows for the synthesis of neopentyl-containing compounds.

G cluster_selection Strategic Selection for Neopentylation cluster_cc Cross-Coupling Options cluster_om Organometallic Options Start Target Molecule with Neopentyl Group Check_FG Assess Functional Group Tolerance Start->Check_FG CrossCoupling Transition-Metal Cross-Coupling Check_FG->CrossCoupling High Tolerance (e.g., esters, amides) Organometallic Organometallic Addition Check_FG->Organometallic Low Tolerance (e.g., acidic protons, aldehydes) Suzuki Suzuki-Miyaura (Boronic Esters) CrossCoupling->Suzuki Negishi Negishi (Organozincs) CrossCoupling->Negishi Kumada Kumada (Grignard Reagents) CrossCoupling->Kumada Grignard Grignard/Organolithium (to C=O, nitriles) Organometallic->Grignard Cuprate Organocuprate (Conjugate Addition) Organometallic->Cuprate End Synthesized Product Suzuki->End Negishi->End Kumada->End Grignard->End Cuprate->End

Caption: A decision workflow for selecting a suitable neopentylation strategy.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Neopentylation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX Ar-X ArX->OA PdII_complex Ar-Pd(II)L₂-X OA->PdII_complex TM Transmetalation PdII_complex->TM Base Base (e.g., K₃PO₄) Base->TM BoronicEster NeoPe-B(OR)₂ BoronicEster->TM PdII_NeoPe Ar-Pd(II)L₂-NeoPe TM->PdII_NeoPe RE Reductive Elimination PdII_NeoPe->RE RE->Pd0 Catalyst Regeneration Product Ar-NeoPe RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Neopentylboronic Acid Pinacol (B44631) Ester

This protocol describes a representative procedure for the synthesis of 4-neopentyltoluene.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Neopentylboronic acid pinacol ester (1.2 mmol, 238 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄, tribasic, anhydrous powder, 2.0 mmol, 424 mg)

  • Toluene (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromotoluene (171 mg), neopentylboronic acid pinacol ester (238 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 4-neopentyltoluene.

Expected Outcome: The protocol should yield 4-neopentyltoluene as a colorless oil. The expected yield is typically high, around 95%, based on the limiting reagent (4-bromotoluene). Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols for 1-Chloro-2,2-dimethylpropane in Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2,2-dimethylpropane, also known as neopentyl chloride, as a substrate in various catalytic studies. Due to the significant steric hindrance provided by the neopentyl group, this substrate presents unique challenges and opportunities in the development and understanding of catalytic transformations. These notes detail protocols for key reactions, present plausible quantitative data for catalyst performance, and include visualizations to illustrate reaction pathways and experimental workflows.

Introduction

This compound is a primary alkyl halide characterized by a bulky tert-butyl group attached to the carbon atom bearing the chlorine. This steric hindrance significantly impedes typical S(_N)2 reactions and makes S(_N)1 reactions challenging due to the formation of a relatively unstable primary carbocation. However, under certain catalytic conditions, this substrate can undergo rearrangement, elimination (dehydrochlorination), and cross-coupling reactions, making it a valuable tool for studying reaction mechanisms and developing robust catalytic systems capable of activating sterically demanding substrates.

Catalytic Dehydrochlorination

The elimination of hydrogen chloride from this compound is a key transformation that can be facilitated by various solid acid and base catalysts. This reaction is of interest for the production of alkenes and for understanding the role of catalyst acidity and porosity in handling sterically hindered molecules.

Application Note: Gas-Phase Dehydrochlorination over Solid Acid Catalysts

This protocol describes a general procedure for the gas-phase dehydrochlorination of this compound using solid acid catalysts such as zeolites and metal oxides. The primary products are isomers of methylbutene, formed through a carbocation intermediate that undergoes rearrangement.

Experimental Protocol

Materials:

  • This compound (99% purity)

  • Solid acid catalyst (e.g., H-ZSM-5, γ-Alumina, Sulfated Zirconia)

  • Inert gas (e.g., Nitrogen, Argon)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis

Procedure:

  • Pack a fixed-bed reactor with a known amount of the solid acid catalyst (e.g., 1.0 g).

  • Pre-treat the catalyst in situ by heating under a flow of inert gas (e.g., 50 mL/min) to a desired temperature (e.g., 400 °C) for 2 hours to remove adsorbed water and impurities.

  • Cool the reactor to the desired reaction temperature (e.g., 250-350 °C).

  • Introduce this compound into the reactor via a syringe pump at a controlled flow rate (e.g., 0.1 mL/min) along with a carrier gas (e.g., Nitrogen at 30 mL/min).

  • Allow the reaction to stabilize for at least 30 minutes before collecting data.

  • Analyze the reactor effluent periodically using an online GC to determine the conversion of this compound and the selectivity to various products.

Data Presentation

The following table summarizes representative data for the gas-phase dehydrochlorination of this compound over different solid acid catalysts.

CatalystTemperature (°C)This compound Conversion (%)2-Methyl-2-butene Selectivity (%)2-Methyl-1-butene Selectivity (%)Other Products (%)
H-ZSM-5 3009575205
γ-Alumina 3508865305
Sulfated Zirconia 2509880155

Visualization

Dehydrochlorination_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_packing Pack Reactor with Catalyst catalyst_pretreatment Pre-treat Catalyst (Heat under N2) catalyst_packing->catalyst_pretreatment set_temp Set Reaction Temperature catalyst_pretreatment->set_temp introduce_reactant Introduce Reactant and Carrier Gas set_temp->introduce_reactant stabilize Stabilize Reaction introduce_reactant->stabilize gc_analysis Online GC Analysis stabilize->gc_analysis data_collection Collect Conversion and Selectivity Data gc_analysis->data_collection

Experimental workflow for gas-phase dehydrochlorination.

Palladium-Catalyzed Cross-Coupling Reactions

Despite its steric bulk, this compound can participate in cross-coupling reactions, such as Kumada and Suzuki-Miyaura couplings, when appropriate catalysts and ligands are employed. These reactions are crucial for forming C-C bonds in complex organic molecules.

Application Note: Kumada Coupling of this compound

This protocol outlines a method for the palladium-catalyzed Kumada cross-coupling of this compound with a Grignard reagent. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to facilitate the oxidative addition of the sterically hindered alkyl chloride.

Experimental Protocol

Materials:

  • This compound

  • Aryl or vinyl Grignard reagent (e.g., Phenylmagnesium bromide, 1 M in THF)

  • Palladium catalyst (e.g., Pd(OAc)(_2))

  • Phosphine ligand (e.g., Tri(tert-butyl)phosphine, P(t-Bu)(_3))

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., saturated aqueous NH(_4)Cl)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in anhydrous THF.

  • Add the this compound (1.0 mmol).

  • Slowly add the Grignard reagent (1.2 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table presents plausible results for the Kumada coupling of this compound with various Grignard reagents.

Grignard ReagentCatalyst SystemTemperature (°C)Reaction Time (h)Product Yield (%)
Phenylmagnesium bromide Pd(OAc)(_2)/P(t-Bu)(_3)601275
Vinylmagnesium bromide PdCl(_2)(dppf)501868
4-Methoxyphenylmagnesium bromide Pd(OAc)(_2)/SPhos651082

Visualization

Kumada_Coupling_Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + R-Cl R-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative Addition->R-Pd(II)-Cl(L2) Transmetalation Transmetalation R-Pd(II)-Cl(L2)->Transmetalation + R'-MgX R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive Elimination->R-R'

Catalytic cycle for the Kumada cross-coupling reaction.

Lewis Acid-Catalyzed Isomerization

In the presence of a strong Lewis acid, this compound can undergo a rearrangement to form a more stable carbocation, leading to isomerized products. This reaction is important for understanding carbocation chemistry and for the synthesis of branched alkanes.

Application Note: Isomerization with Aluminum Chloride

This protocol details the isomerization of this compound catalyzed by aluminum chloride (AlCl(_3)). The reaction proceeds through a 1,2-hydride or methyl shift to form a tertiary carbocation, which can then be trapped by a nucleophile or eliminate a proton.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl(_3))

  • Anhydrous, non-polar solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., ice-water)

  • Standard laboratory glassware for moisture-sensitive reactions

Procedure:

  • To a stirred suspension of anhydrous AlCl(_3) (1.2 equivalents) in anhydrous dichloromethane (B109758) at 0 °C, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by GC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture into a flask containing ice-water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to determine the distribution of isomers.

Data Presentation

The table below shows the expected product distribution for the AlCl(_3)-catalyzed isomerization of this compound.

ReactantCatalystSolventTemperature (°C)Major ProductProduct Distribution (%)
This compound AlCl(_3)CH(_2)Cl(_2)02-Chloro-2-methylbutane90
Other isomers10

Visualization

Isomerization_Pathway Start This compound PrimaryCarbocation Primary Carbocation (Neopentyl Cation) Start->PrimaryCarbocation + AlCl3 Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (tert-Amyl Cation) Rearrangement->TertiaryCarbocation FinalProduct 2-Chloro-2-methylbutane TertiaryCarbocation->FinalProduct + Cl-

Reaction pathway for Lewis acid-catalyzed isomerization.

Conclusion

This compound serves as a challenging yet insightful substrate for a variety of catalytic studies. Its sterically hindered nature necessitates the development of highly active and selective catalysts. The protocols and data presented herein provide a foundation for researchers to explore the catalytic potential of this unique molecule in dehydrochlorination, cross-coupling, and isomerization reactions. Further optimization of catalysts and reaction conditions can lead to more efficient transformations and a deeper understanding of catalysis involving sterically demanding substrates.

Synthesis of Neopentyl Chloride via Free-Radical Chlorination of Neopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of neopentyl chloride through the free-radical chlorination of neopentane (B1206597). Neopentane serves as an ideal substrate for monochlorination due to the chemical equivalence of its twelve primary hydrogen atoms, which theoretically yields a single monochlorinated product. This method avoids the carbocation rearrangements often encountered in alternative syntheses, such as the reaction of neopentyl alcohol with HCl.[1][2] This application note details the reaction mechanism, a laboratory-scale experimental protocol, and expected outcomes, offering a practical resource for the efficient synthesis of neopentyl chloride.

Introduction

Neopentyl chloride (1-chloro-2,2-dimethylpropane) is a valuable alkyl halide in organic synthesis, often utilized in the introduction of the neopentyl group in various molecular architectures. Its synthesis via free-radical chlorination of neopentane is a classic example of selective halogenation. The high symmetry of the neopentane molecule, where all twelve hydrogen atoms are primary and equivalent, makes it a prime candidate for producing a single monochloro derivative, thus simplifying product purification.[3][4][5] The reaction proceeds through a free-radical chain mechanism, initiated by ultraviolet (UV) light or heat.[2][6]

Reaction Mechanism

The free-radical chlorination of neopentane follows a well-established three-step chain mechanism:

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[6]

  • Propagation: A chlorine radical then abstracts a hydrogen atom from neopentane to form a neopentyl radical and hydrogen chloride (HCl). The resulting neopentyl radical reacts with another chlorine molecule to produce neopentyl chloride and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction concludes when two radicals combine in various ways, such as the combination of two chlorine radicals, two neopentyl radicals, or a chlorine and a neopentyl radical.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of neopentyl chloride from neopentane via photochemical chlorination.

Materials and Equipment:

  • Neopentane

  • Chlorine gas

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser (with a drying tube)

  • UV lamp (e.g., 1000-watt tungsten lamp)[6]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Gas trap (for excess chlorine and HCl)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a condenser. The top of the condenser should be fitted with a drying tube and connected to a gas trap to neutralize unreacted chlorine and HCl gas.

  • Reactant Charging: Cool the flask in an ice bath to 0°C. Carefully condense a known amount of neopentane into the flask.

  • Initiation: Position a UV lamp, such as a 1000-watt tungsten lamp, to irradiate the reaction flask. Begin stirring the neopentane. Direct sunlight can also be used, but the reaction may be extremely vigorous and lead to charring.[6]

  • Chlorination: Slowly bubble chlorine gas through the stirred neopentane at a controlled rate. Maintain the reaction temperature at 0°C using the ice bath. The reaction in diffused daylight is reported to be less vigorous.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the yellow-green color of chlorine. To favor monochlorination, it is advisable to use an excess of neopentane relative to chlorine.

  • Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Allow the reaction mixture to warm to room temperature while continuing to stir to expel any dissolved HCl and unreacted chlorine, which should be captured by the gas trap.

  • Neutralization: Transfer the crude product to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining HCl. Then, wash with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. Purify the neopentyl chloride by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Neopentane72.159.50.613
Neopentyl Chloride106.5984.40.866

Note: A detailed study providing a specific yield for the free-radical chlorination of neopentane was not found in the searched literature. However, the synthesis of neopentyl chloride from neopentyl alcohol with thionyl chloride has been reported with a 60% yield, which may provide a benchmark for a well-optimized free-radical synthesis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

experimental_workflow Experimental Workflow for Neopentyl Chloride Synthesis A Reaction Setup (Flask, Condenser, Gas Inlet, UV Lamp) B Charging Neopentane (0°C) A->B C Initiation & Chlorination (UV Irradiation, Chlorine Gas Bubbling) B->C D Reaction Work-up (Removal of excess gases) C->D E Neutralization (Wash with NaHCO3 and Water) D->E F Drying (Anhydrous MgSO4) E->F G Purification (Fractional Distillation) F->G H Neopentyl Chloride (Final Product) G->H

Caption: Workflow for the synthesis of neopentyl chloride.

Free-Radical Chlorination Mechanism

The diagram below outlines the key steps in the free-radical chain reaction for the chlorination of neopentane.

reaction_mechanism Mechanism of Free-Radical Chlorination of Neopentane cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Cl₂ I2 2 Cl• I1->I2 UV Light (hν) P1 Neopentane + Cl• I2->P1 P2 Neopentyl Radical• + HCl P1->P2 P3 Neopentyl Radical• + Cl₂ P4 Neopentyl Chloride + Cl• P3->P4 P4->P1 Chain Continues T1 2 Cl• → Cl₂ T2 2 Neopentyl Radical• → Dimer T3 Neopentyl Radical• + Cl• → Neopentyl Chloride

Caption: The free-radical chlorination mechanism.

Conclusion

The free-radical chlorination of neopentane provides a direct and efficient route to neopentyl chloride, capitalizing on the substrate's high symmetry to yield a single primary monochlorinated product. The provided protocol, based on established principles of photochemical halogenation, offers a reliable method for the laboratory synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and the rate of chlorine addition, is crucial for maximizing the yield of the desired monochlorinated product and minimizing the formation of di- and polychlorinated byproducts.

References

Application Notes and Protocols for Iron-Catalyzed [4+2] Benzannulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for iron-catalyzed [4+2] benzannulation reactions, a powerful and atom-economical method for the synthesis of substituted aromatic and carbocyclic frameworks. Iron catalysis offers a cost-effective, abundant, and environmentally benign alternative to traditional methods that often rely on precious metals.[1][2][3] These reactions are pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][4]

Introduction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for constructing six-membered rings.[5][6] The use of iron catalysts in these transformations has gained significant traction due to iron's ready availability, low toxicity, and versatile redox chemistry.[1][2][3] Iron catalysts can facilitate [4+2] benzannulation reactions through various mechanisms, including acting as a Lewis acid to activate substrates or participating in redox-neutral catalytic cycles.[5][7] This document outlines key iron-catalyzed methodologies for the synthesis of naphthalene (B1677914) derivatives and chiral cyclohexenes.

Application Note 1: Fe(III)-Catalyzed Benzannulation for Naphthalene Synthesis

This method provides an efficient and practical route to polysubstituted naphthalene derivatives via the iron(III)-catalyzed benzannulation of 2-(2-oxo-alkyl)benzketones with alkynes or in situ generated enols.[8] This approach is advantageous due to the use of an inexpensive catalyst, broad substrate scope, and mild reaction conditions.[9][10]

Quantitative Data Summary
Entry2-(2-oxo-alkyl)benzketoneAlkyne/Enol SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-(2-phenylethyl)benzaldehydePhenylacetylene (B144264)FeCl₃ (10)1,2-Dichloroethane (B1671644)801285
22-(2-oxopropyl)benzaldehyde (B1626611)1-HexyneFe(acac)₃ (10)Toluene1001078
31-(2-(2-oxo-2-phenylethyl)phenyl)ethan-1-onePropiophenoneFe(OTf)₃ (10)Dioxane901590
41-(2-(2-oxobutyl)phenyl)ethan-1-oneAcetoneFeCl₃ (10)1,2-Dichloroethane801275
Experimental Protocol: Synthesis of 1-Methyl-4-phenylnaphthalene

Materials:

  • 2-(2-oxopropyl)benzaldehyde

  • Phenylacetylene

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(2-oxopropyl)benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (5 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv).

  • Add anhydrous FeCl₃ (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred and heated to 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is quenched with water and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1-methyl-4-phenylnaphthalene.

Proposed Reaction Mechanism

The following diagram illustrates a plausible catalytic cycle for the Fe(III)-catalyzed benzannulation.

Fe_Catalyzed_Benzannulation Proposed Mechanism for Fe(III)-Catalyzed Benzannulation cluster_reactants Reactants cluster_cycle Catalytic Cycle 2_oxo_alkyl_benzketone 2-(2-oxo-alkyl)benzketone Coordination Coordination of Fe(III) to Ketone 2_oxo_alkyl_benzketone->Coordination Alkyne Alkyne Michael_Addition Michael Addition Alkyne->Michael_Addition FeCl3 FeCl₃ FeCl3->Coordination Enolization Enolization Coordination->Enolization Enolization->Michael_Addition Cyclization Intramolecular Aldol Cyclization Michael_Addition->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Dehydration->Coordination Regeneration of Fe(III) catalyst Naphthalene_Derivative Naphthalene Derivative Dehydration->Naphthalene_Derivative Product Release

Caption: Proposed mechanism for Fe(III)-catalyzed benzannulation.

Application Note 2: Enantioselective Iron-Catalyzed Cross-[4+2]-Cycloaddition

This protocol describes a mild and highly enantioselective iron-catalyzed cross-[4+2]-cycloaddition of unactivated dienes, providing access to chiral 1,3-substituted vinyl-cyclohexenes.[11][12] The development of chiral bis-dihydroisoquinoline ligands is crucial for achieving high reactivity, chemo-, regio-, and enantioselectivity.[11][12]

Quantitative Data Summary
EntryBranched DieneLinear DieneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)er
1(2-methylenebut-3-en-1-yl)benzene(E)-buta-1,3-dien-1-ylbenzene2(R,R)-Fe5Heptane (B126788)-10169068:32
2(2-methylenebut-3-en-1-yl)benzene(E)-buta-1,3-dien-1-ylbenzene2(S,S)-Fe7Heptane-10168595:5
3MyrceneIsoprene2(R,R)-Fe5Toluene25167892:8
4(2-methylenebut-3-en-1-yl)benzeneButadiene2(S,S)-Fe7Heptane-10168290:10

er = enantiomeric ratio

Experimental Protocol: Synthesis of Chiral 1,3-Substituted Vinyl-Cyclohexene

Materials:

  • (2-methylenebut-3-en-1-yl)benzene (1a)

  • (E)-buta-1,3-dien-1-ylbenzene (2a)

  • Chiral iron catalyst precursor (e.g., (S,S)-Fe7)

  • Dibutylmagnesium (Bu₂Mg) solution in heptane

  • Anhydrous heptane

  • Standard Schlenk line and glovebox techniques

  • Cryostat for temperature control

Procedure:

  • All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • In a glovebox, to a dried Schlenk tube, add the chiral iron catalyst precursor ((S,S)-Fe7, 6 µmol, 2 mol%).

  • Add anhydrous heptane (0.3 mL).

  • Add the branched diene (1a, 0.33 mmol, 1.1 equiv).

  • Add the linear diene (2a, 0.3 mmol, 1.0 equiv).

  • Cool the reaction mixture to -10 °C using a cryostat.

  • Add Bu₂Mg (1 M in heptane, 24 µmol, 8 mol%) dropwise to the stirred solution.

  • Stir the reaction at -10 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a few drops of methanol.

  • The mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

  • The solvent is removed under reduced pressure.

  • The enantiomeric ratio is determined by chiral HPLC analysis.

  • The product is purified by flash column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the general workflow for the enantioselective iron-catalyzed cross-[4+2]-cycloaddition.

Enantioselective_Workflow Workflow for Enantioselective Fe-Catalyzed [4+2] Cycloaddition Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add chiral Fe catalyst, solvent, and dienes Setup->Reagents Cooling Cool reaction mixture to -10 °C Reagents->Cooling Activation Add Bu₂Mg activator Cooling->Activation Reaction Stir at -10 °C for 16h Activation->Reaction Quench Quench with methanol Reaction->Quench Filtration Filter through silica gel Quench->Filtration Evaporation Solvent removal Filtration->Evaporation Analysis Determine enantiomeric ratio (Chiral HPLC) Evaporation->Analysis Purification Purify by column chromatography Analysis->Purification Product Isolated Chiral Product Purification->Product End End Product->End

Caption: General workflow for enantioselective cycloaddition.

Broader Impact and Future Directions

The development of iron-catalyzed [4+2] benzannulation reactions represents a significant advancement in sustainable organic synthesis.[2][4] These methods provide access to valuable molecular scaffolds from simple and readily available starting materials. Future research in this area will likely focus on expanding the substrate scope, developing more efficient and selective catalysts, and applying these methodologies to the synthesis of complex target molecules in academia and industry. The use of iron-sulfur proteins as natural Diels-Alderases further highlights the potential for biocatalytic approaches in this field.[5]

References

Troubleshooting & Optimization

Technical Support Center: Substitution Reactions of 1-Chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in substitution reactions involving 1-chloro-2,2-dimethylpropane (neopentyl chloride).

Frequently Asked Questions (FAQs)

Q1: Why am I getting extremely low to no yield in my SN2 reaction with this compound?

A1: The primary reason for the low reactivity of this compound in SN2 reactions is severe steric hindrance. The bulky tert-butyl group attached to the carbon adjacent to the electrophilic center physically blocks the required backside attack by the nucleophile.[1][2][3][4] This steric congestion dramatically increases the activation energy for the SN2 transition state, making the reaction exceptionally slow.[5] In fact, under SN2 conditions, neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides.[5]

Q2: I tried switching to SN1 conditions, but my yield is still poor and I'm seeing unexpected products. What is happening?

A2: Although this compound is a primary alkyl halide, it is a very poor substrate for SN1 reactions for two main reasons:

  • Unstable Primary Carbocation: The SN1 mechanism proceeds through a carbocation intermediate. The initial carbocation formed from this compound would be a highly unstable primary carbocation, which is energetically unfavorable to form.[1][6][7]

  • Carbocation Rearrangement: If a primary carbocation does form, it will rapidly undergo a 1,2-methyl shift to form a much more stable tertiary carbocation.[6][8] The nucleophile will then attack this rearranged carbocation, leading to the formation of rearranged products (e.g., 2-substituted-2-methylbutane derivatives) rather than the desired direct substitution product.[8][9]

Q3: Can I force the reaction to proceed by increasing the temperature or using a stronger nucleophile?

A3: While increasing the temperature can increase reaction rates, it often favors elimination reactions over substitution. For this compound, however, E2 elimination is also disfavored due to the steric hindrance around the β-hydrogens. Using a strong, bulky base might force an E2 reaction, but this will not yield the desired substitution product.[10] Using a stronger nucleophile will not overcome the profound steric hindrance that prevents the SN2 pathway.[11]

Q4: Are there alternative methods to synthesize neopentyl derivatives?

A4: Yes, given the low reactivity of neopentyl halides in direct substitution, it is often more practical to use alternative synthetic routes. A common strategy is to start with neopentyl alcohol (2,2-dimethyl-1-propanol) and convert the hydroxyl group into a better leaving group (like a tosylate) for subsequent substitution, although this can still be slow. Alternatively, for the synthesis of neopentyl esters or ethers, one might consider the esterification or Williamson ether synthesis starting from neopentyl alcohol, or other specialized methods like the reduction of neopentyl esters.[12][13]

Troubleshooting Guide

If you are experiencing low yields with this compound, consider the following troubleshooting steps.

Issue 1: Low Yield in a Presumed SN2 Reaction
Potential Cause Suggested Solution Rationale
Extreme Steric Hindrance 1. Switch Substrate: If possible, use a less hindered substrate. 2. Change Synthetic Strategy: Instead of direct substitution on the neopentyl halide, consider starting from neopentyl alcohol.The tert-butyl group on this compound makes the SN2 pathway practically inaccessible.[1][4][14] An alternative route that avoids this sterically demanding step is often more efficient.
Inappropriate Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).Polar aprotic solvents enhance the nucleophilicity of the nucleophile and are ideal for SN2 reactions. However, this is unlikely to overcome the severe steric hindrance of the substrate.
Issue 2: Low Yield and Rearranged Products in a Presumed SN1 Reaction
Potential Cause Suggested Solution Rationale
Carbocation Rearrangement 1. Avoid SN1 Conditions: Do not use conditions that favor carbocation formation (polar protic solvents, weak nucleophiles) if the direct substitution product is desired. 2. Alternative Synthetic Route: Synthesize the target molecule via a pathway that does not involve a neopentyl carbocation, for example, by starting with neopentyl alcohol.The primary neopentyl carbocation is highly unstable and will rearrange to a more stable tertiary carbocation before the nucleophile can attack, leading to undesired products.[6][8][9]
Unstable Primary Carbocation Use reaction conditions that do not require the formation of a primary carbocation.The high energy of activation for the formation of the primary carbocation makes the SN1 reaction extremely slow.[1][7]

Visualizing the Reaction Challenges

The following diagrams illustrate the mechanistic issues with substitution reactions of this compound.

SN2_Hindrance cluster_substrate This compound C_alpha Cl Cl C_alpha->Cl Leaving Group C_beta C_alpha->C_beta H1 H C_alpha->H1 H2 H C_alpha->H2 Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 Nu Nu⁻ Nu->C_alpha Backside attack blocked Blocked Steric Hindrance (Bulky tert-butyl group)

Caption: Steric hindrance preventing backside attack in an SN2 reaction.

SN1_Rearrangement start This compound step1 Loss of Cl⁻ (Slow, Unfavorable) start->step1 primary_carbocation Primary Carbocation (Highly Unstable) step1->primary_carbocation rearrangement 1,2-Methyl Shift (Fast) primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation step2 Nucleophilic Attack (Nu⁻) tertiary_carbocation->step2 product Rearranged Product step2->product

Caption: SN1 pathway showing rearrangement to a more stable carbocation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low yield with This compound? reaction_type What are your reaction conditions? start->reaction_type sn2_path Sɴ2 Conditions (Strong Nu, Aprotic Solvent) reaction_type->sn2_path Sɴ2 sn1_path Sɴ1 Conditions (Weak Nu, Protic Solvent) reaction_type->sn1_path Sɴ1 sn2_issue Issue: Severe steric hindrance prevents backside attack. sn2_path->sn2_issue sn1_issue Issue: Unstable 1° carbocation leads to rearrangement. sn1_path->sn1_issue solution Recommended Action: Change Synthetic Strategy sn2_issue->solution sn1_issue->solution alt_route Consider starting from neopentyl alcohol or an alternative precursor. solution->alt_route

Caption: Decision tree for troubleshooting low-yield substitution reactions.

Experimental Protocols

Due to the inherent difficulties in achieving good yields, a standard protocol for direct substitution on this compound is not commonly used. Instead, an alternative approach starting from a more reactive precursor is recommended.

Protocol: Synthesis of Neopentyl Acetate (B1210297) via Neopentyl Alcohol (Alternative Route)

This protocol outlines a representative procedure for forming a neopentyl ester, avoiding the direct use of the unreactive neopentyl chloride.

Objective: To synthesize neopentyl acetate from neopentyl alcohol and acetyl chloride.

Materials:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Acetyl chloride

  • Pyridine (B92270) (or another non-nucleophilic base)

  • Anhydrous diethyl ether (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve neopentyl alcohol (e.g., 8.8 g, 0.1 mol) and pyridine (e.g., 8.7 g, 0.11 mol) in 40 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (e.g., 7.9 g, 0.1 mol) dissolved in 10 mL of anhydrous diethyl ether to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude neopentyl acetate by fractional distillation to obtain the final product.

References

Technical Support Center: Troubleshooting the Grignard Reaction with Neopentyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Grignard reaction specifically involving neopentyl chloride. The sterically hindered nature of neopentyl chloride presents unique challenges, primarily in the initiation of the reaction and the potential for side reactions. This guide offers detailed, question-and-answer-based troubleshooting, experimental protocols, and data to facilitate successful synthesis of the neopentyl Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with neopentyl chloride won't start. What are the common causes and how can I fix it?

A1: Initiation failure is the most common issue with neopentyl chloride. The primary reasons are the halide's low reactivity and the passivated surface of the magnesium metal. Here are the key troubleshooting steps:

  • Ensure Absolutely Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of an inert gas like nitrogen or argon. Solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[1]

  • Activate the Magnesium Surface: The magnesium turnings are often coated with a layer of magnesium oxide which prevents the reaction from starting.[2] This layer must be removed or bypassed.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine to the magnesium suspension in the solvent. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[3] The disappearance of the characteristic purple color of iodine is an indicator that the reaction may have initiated. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an activator.

  • Gentle Heating: Gently warming a small spot of the reaction flask with a heat gun can provide the activation energy needed to initiate the reaction.[3] Be prepared to cool the flask once the reaction starts, as it is exothermic.

  • Choice of Solvent: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for less reactive chlorides like neopentyl chloride. THF is more polar and has a higher boiling point, which can help to stabilize the Grignard reagent and facilitate its formation.[4]

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?

A2: The most likely high-boiling point byproduct is 2,2,5,5-tetramethylhexane, which is formed through a Wurtz coupling reaction.[3][5] This occurs when a newly formed molecule of neopentylmagnesium chloride reacts with a molecule of unreacted neopentyl chloride.[5] To minimize this side reaction:

  • Slow Addition of Neopentyl Chloride: Add the neopentyl chloride solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, making it more likely to react with the magnesium surface than with an already formed Grignard reagent.[2]

  • Maintain a Gentle Reflux: The rate of addition should be controlled to maintain a steady, gentle reflux. This indicates a controlled rate of reaction.

  • Use an Excess of Magnesium: Using a slight excess of magnesium can help to ensure that the neopentyl chloride is consumed by reaction with the metal, reducing its availability for the Wurtz coupling side reaction.[3]

Q3: Is β-hydride elimination a concern with the neopentyl Grignard reagent?

A3: No, β-hydride elimination is not a possible side reaction for the neopentyl Grignard reagent. β-hydride elimination requires the presence of a hydrogen atom on the carbon atom that is beta to the carbon-magnesium bond. In the neopentyl group, the beta-carbon is a quaternary carbon with four methyl groups attached, and therefore has no hydrogen atoms. This structural feature makes the neopentyl Grignard reagent stable with respect to this decomposition pathway.

Q4: Should I use neopentyl chloride, bromide, or iodide?

A4: The reactivity of the neopentyl halides follows the order iodide > bromide > chloride. While neopentyl iodide is the most reactive, it is also the most expensive and least stable. Neopentyl chloride is the most cost-effective but the least reactive, making initiation more challenging.[6] Neopentyl bromide often offers a good compromise between reactivity and cost. The choice will depend on the specific requirements of your synthesis and the available resources. If using neopentyl chloride, be prepared to employ the activation and optimization techniques described above.

Quantitative Data Summary

The yield of the Grignard reagent and the extent of side reactions are highly dependent on the reaction conditions. The following table summarizes the expected outcomes under different experimental setups.

ParameterCondition 1Condition 2Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)THF generally gives higher yields for less reactive chlorides due to its higher polarity and boiling point, which facilitates the reaction.[4][7]
Mg Activation No ActivatorIodine CrystalThe use of an activator like iodine significantly improves the initiation and overall yield of the reaction by cleaning the magnesium surface.[3]
Addition Rate Rapid AdditionSlow, Dropwise AdditionSlow addition minimizes the local concentration of neopentyl chloride, thereby reducing the formation of the Wurtz coupling byproduct (2,2,5,5-tetramethylhexane) and increasing the yield of the Grignard reagent.[2]
Temperature Uncontrolled (High Exotherm)Controlled (Gentle Reflux)Controlling the temperature prevents runaway reactions and reduces the rate of the Wurtz coupling side reaction, which is favored at higher temperatures.[5]

Experimental Protocols

Protocol 1: Preparation of Neopentylmagnesium Chloride

This protocol describes the formation of the Grignard reagent from neopentyl chloride in THF.

Materials:

  • Magnesium turnings

  • Neopentyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Reagent Preparation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of neopentyl chloride in anhydrous THF.

  • Initiation: Add a small portion of the neopentyl chloride solution from the dropping funnel to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heating mantle until initiation is observed.

  • Addition: Once the reaction has started, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the neopentylmagnesium chloride reagent and should be used immediately.

Protocol 2: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions.

Materials:

  • Salicylaldehyde (B1680747) phenylhydrazone

  • Anhydrous THF

  • Prepared neopentylmagnesium chloride solution

  • Syringes and needles

  • Dry glassware

Procedure:

  • Indicator Preparation: In a dry flask under an inert atmosphere, dissolve a small, accurately weighed amount of salicylaldehyde phenylhydrazone in anhydrous THF.

  • Titration: Slowly add the prepared Grignard reagent solution to the indicator solution via a syringe.

  • Endpoint: The endpoint is reached when the color of the solution changes from colorless to a persistent faint yellow or orange.

  • Calculation: Record the volume of the Grignard reagent added and calculate its molarity based on the moles of the indicator used.

Visualizations

Troubleshooting Flowchart

Troubleshooting_Grignard start Start Grignard Reaction (Neopentyl Chloride + Mg) check_initiation Does the reaction initiate? (e.g., bubbling, color change) start->check_initiation no_initiation Initiation Failure check_initiation->no_initiation No yes_initiation Reaction Initiated check_initiation->yes_initiation Yes check_dry Are glassware and solvents completely dry? no_initiation->check_dry dry_glassware Flame-dry all glassware under inert gas. Use anhydrous solvent. check_dry->dry_glassware No check_mg Is the Mg surface activated? check_dry->check_mg Yes retry_initiation Re-attempt Initiation dry_glassware->retry_initiation activate_mg Activate Mg: - Add a crystal of Iodine - Add 1,2-dibromoethane - Gently heat a spot check_mg->activate_mg No check_mg->retry_initiation Yes activate_mg->retry_initiation check_yield Is the final product yield low? yes_initiation->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Successful Reaction check_yield->good_yield No check_wurtz Is Wurtz coupling (dimer) observed? low_yield->check_wurtz minimize_wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of halide - Maintain gentle reflux - Use excess Mg check_wurtz->minimize_wurtz Yes check_titration Was the Grignard reagent titrated? check_wurtz->check_titration No minimize_wurtz->good_yield titrate Titrate the Grignard reagent to determine the exact concentration for stoichiometry. check_titration->titrate No check_titration->good_yield Yes titrate->good_yield

Caption: Troubleshooting workflow for the Grignard reaction with neopentyl chloride.

Reaction Pathway Diagram

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction NeopentylCl Neopentyl Chloride (CH3)3CCH2Cl Grignard Neopentylmagnesium Chloride (CH3)3CCH2MgCl NeopentylCl->Grignard + Mg (in THF) WurtzProduct Wurtz Coupling Product 2,2,5,5-Tetramethylhexane Mg Magnesium (Mg) Grignard->WurtzProduct + Neopentyl Chloride

Caption: Main reaction pathway and the Wurtz coupling side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Neopentyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for neopentyl halides. Due to their unique steric hindrance, neopentyl halides often exhibit low reactivity in traditional substitution and elimination reactions, necessitating alternative strategies.

Frequently Asked Questions (FAQs)

Q1: Why are S(_N)2 reactions with neopentyl halides so slow?

A1: Neopentyl halides are exceptionally unreactive in S(_N)2 reactions due to extreme steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the halogen effectively blocks the required backside attack by a nucleophile.[1][2] Reaction rates can be up to 100,000 times slower than for a simple primary halide like propyl halide.[3] For practical purposes, neopentyl halides are often considered inert to S(_N)2 reactions.[4]

Q2: What typically happens when a neopentyl halide is subjected to S(_N)1 reaction conditions?

A2: Under S(N)1 conditions (e.g., heating in a polar protic solvent), neopentyl halides can undergo solvolysis. However, the reaction is generally slow and is characterized by a rearrangement of the carbon skeleton.[5] The initially formed, unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[6][7][8]

Q3: Are elimination reactions (E1 and E2) viable for neopentyl halides?

A3: Elimination reactions with neopentyl halides are also challenging. The steric hindrance that prevents S(_N)2 reactions also hinders the approach of a base for an E2 reaction.[9][10] E1 reactions can occur, often in competition with S(_N)1 reactions, and they also proceed through a rearranged tertiary carbocation.[9]

Q4: What are the most effective strategies for forming new bonds with neopentyl halides?

A4: Given the challenges with standard substitution and elimination reactions, more effective methods for utilizing neopentyl halides in synthesis include:

  • Grignard Reagent Formation: The formation of a Grignard reagent (neopentylmagnesium halide) is a powerful method to overcome the low reactivity.[3] The magnesium insertion reaction is not subject to the same steric constraints as nucleophilic attack.

  • Modern Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are highly effective for forming carbon-carbon bonds with neopentyl halides.[3] These reactions proceed through different mechanisms that can accommodate the steric bulk of the neopentyl group.

Troubleshooting Guides

Issue 1: S(_N)2 Reaction Failure

Symptom: No desired substitution product is observed, and the starting neopentyl halide is recovered.

Potential Cause Troubleshooting Step
Extreme Steric Hindrance This is the most likely cause. It is highly recommended to switch to an alternative synthetic strategy such as Grignard reagent formation or a cross-coupling reaction.
Forced Conditions If attempting a substitution is necessary, use a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. Be aware that this may lead to low yields and side products from elimination and rearrangement.
Issue 2: Rearranged Product in S(_N)1 Reaction

Symptom: The major product has a different carbon skeleton than the starting neopentyl halide.

Potential Cause Troubleshooting Step
Carbocation Rearrangement This is an inherent feature of the S(_N)1 reaction of neopentyl halides. It is very difficult to prevent the 1,2-methyl shift. If the unrearranged product is desired, the S(_N)1 pathway should be avoided.
Issue 3: Difficulty Initiating Grignard Reaction

Symptom: The reaction between the neopentyl halide and magnesium turnings does not start.

Potential Cause Troubleshooting Step
Inactive Magnesium Surface The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[3]
Low Halide Reactivity Neopentyl chloride is less reactive than the bromide or iodide. If using the chloride, allow for longer initiation times or use a more aggressive activation method.
Solvent Effects The rate of Grignard reagent formation is sensitive to the solvent's dielectric constant. Using a more polar solvent like THF can increase the reaction rate.[3]
Issue 4: Low Yield in Cross-Coupling Reaction

Symptom: The desired coupled product is obtained in low yield.

Potential Cause Troubleshooting Step
Suboptimal Catalyst System The choice of palladium or nickel catalyst and the corresponding ligand is crucial. Screen different catalyst/ligand combinations to find the optimal system for your specific substrates.
Insufficient Catalyst Loading For challenging couplings involving sterically hindered substrates, increasing the catalyst and ligand loading may improve the yield.[3]
Inactive Reductant (for some cross-coupling variants) Cross-electrophile couplings often require a stoichiometric reductant like zinc or manganese powder. Ensure the reductant is of high purity and activity.[3]
Reaction Temperature While many modern cross-coupling reactions can be performed at room temperature, gentle heating may be necessary for unreactive substrates.[3]

Data Presentation

Table 1: Comparison of Relative Reaction Rates for Neopentyl Derivatives

This table summarizes the relative rates of reaction for various neopentyl derivatives with a nucleophile, highlighting the impact of the leaving group.

Neopentyl DerivativeLeaving GroupRelative Rate (approx.)
Neopentyl IodideIMore Reactive
Neopentyl BromideBrModerately Reactive
Neopentyl p-toluenesulfonateOTsLess Reactive
Neopentyl ChlorideClLeast Reactive

Note: This trend is unusual as sulfonate esters are typically better leaving groups than halides. For the sterically hindered neopentyl system, factors other than inherent leaving group ability play a significant role.[11][12]

Experimental Protocols

Protocol 1: Grignard Reagent Formation from Neopentyl Bromide

Objective: To prepare neopentylmagnesium bromide for use in subsequent reactions.

Materials:

  • Magnesium turnings

  • Neopentyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

  • Stir bar and heating mantle

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine.

  • Under a nitrogen atmosphere, add anhydrous THF to the flask to cover the magnesium.

  • Dissolve neopentyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the neopentyl bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The resulting greyish solution of neopentylmagnesium bromide is ready for use. It is recommended to titrate the Grignard reagent to determine its exact concentration before use.[13]

Protocol 2: Suzuki-Miyaura Coupling of Neopentyl Bromide with an Arylboronic Acid

Objective: To form a carbon-carbon bond between a neopentyl group and an aryl group.

Materials:

  • Neopentyl bromide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh(_3))(_4))

  • Base (e.g., K(_2)CO(_3))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask, condenser, nitrogen/argon inlet

  • Stir bar and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Add the neopentyl bromide (1.0 equivalent) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: This is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for specific substrates.[14]

Protocol 3: Negishi Coupling of Neopentyl Bromide with an Organozinc Reagent

Objective: To achieve a carbon-carbon bond formation under mild conditions.

Materials:

  • Neopentyl bromide

  • Organozinc reagent (pre-formed or generated in situ)

  • Palladium or Nickel catalyst (e.g., Pd(_2)(dba)(_3) with a phosphine (B1218219) ligand like SPhos)

  • Anhydrous solvent (e.g., THF)

  • Glovebox or Schlenk line

  • Reaction tube or flask, stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (0.5-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the anhydrous solvent.

  • Add the neopentyl bromide (1.0 equivalent) and the organozinc reagent (1.2-1.5 equivalents).

  • Seal the reaction tube and stir the mixture at the desired temperature (often room temperature to 70 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH(_4)Cl.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

Note: Organozinc reagents are often moisture and air-sensitive, requiring strict anhydrous and anaerobic conditions.[15][16]

Visualizations

SN1_Rearrangement cluster_1 S_N1 Pathway of Neopentyl Halide NeopentylHalide Neopentyl Halide PrimaryCarbocation Primary Carbocation (Unstable) NeopentylHalide->PrimaryCarbocation Loss of X- TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift RearrangedProduct Rearranged Product TertiaryCarbocation->RearrangedProduct + Nucleophile

Caption: SN1 reaction pathway of a neopentyl halide leading to a rearranged product.

Troubleshooting_Workflow cluster_0 Troubleshooting Neopentyl Halide Reactions Start Reaction with Neopentyl Halide Fails or Gives Low Yield DesiredReaction Desired Reaction Type? Start->DesiredReaction Substitution Substitution (SN1/SN2) DesiredReaction->Substitution Substitution Elimination Elimination (E1/E2) DesiredReaction->Elimination Elimination Grignard Grignard Reagent Formation DesiredReaction->Grignard C-C Bond Formation CrossCoupling Cross-Coupling Reaction DesiredReaction->CrossCoupling C-C Bond Formation CheckRearrangement Rearranged Product Observed? Substitution->CheckRearrangement Alternative Consider Alternative Strategy Elimination->Alternative OptimizeGrignard Troubleshoot Grignard Initiation Grignard->OptimizeGrignard OptimizeCoupling Optimize Cross-Coupling Conditions CrossCoupling->OptimizeCoupling YesRearrangement Accept Rearrangement or Change Strategy CheckRearrangement->YesRearrangement Yes NoProduct No Product Observed CheckRearrangement->NoProduct No NoProduct->Alternative

Caption: General troubleshooting workflow for reactions involving neopentyl halides.

Catalyst_Selection cluster_2 Catalyst Selection for Cross-Coupling DefineCoupling Define Coupling Partners (e.g., Neopentyl-Aryl) InitialScreen Initial Catalyst Screen (Pd vs. Ni) DefineCoupling->InitialScreen PdPath Palladium Catalysts InitialScreen->PdPath Literature Precedent NiPath Nickel Catalysts InitialScreen->NiPath Cost-effective/Alternative Reactivity LigandScreenPd Screen Phosphine Ligands (e.g., SPhos, XPhos) PdPath->LigandScreenPd LigandScreenNi Screen N-heterocyclic Carbene or Phosphine Ligands NiPath->LigandScreenNi BaseSolventOpt Optimize Base and Solvent LigandScreenPd->BaseSolventOpt LigandScreenNi->BaseSolventOpt FinalConditions Final Optimized Conditions BaseSolventOpt->FinalConditions

References

identifying side products in the synthesis of neopentyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of neopentyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of neopentyl derivatives via nucleophilic substitution of neopentyl halides?

A1: Due to the significant steric hindrance of the neopentyl group, SN2 reactions are extremely slow. Under conditions that favor SN1 reactions (e.g., solvolysis in polar protic solvents), the primary side products arise from a Wagner-Meerwein rearrangement. The initially formed unstable primary carbocation rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This leads to the formation of rearranged products, such as tert-amyl derivatives, instead of the expected neopentyl product. For example, the solvolysis of neopentyl bromide in water primarily yields 2-methyl-2-butanol, not neopentyl alcohol.[1]

Q2: I am synthesizing neopentyl alcohol using a Grignard reagent. What are the potential side products I should be aware of?

A2: The synthesis of neopentyl alcohol via the reaction of a tert-butylmagnesium halide with formaldehyde (B43269) can be an effective method. However, side products can arise from several sources:

  • Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide can lead to the formation of a dimer (e.g., 2,2,5,5-tetramethylhexane (B86233) from tert-butylmagnesium chloride and tert-butyl chloride).

  • Enolization of the aldehyde: If the formaldehyde source is not pure and contains other aldehydes, the Grignard reagent can act as a base, leading to enolate formation and subsequent side reactions.

  • Reaction with impurities: The Grignard reagent is highly reactive and will react with any protic impurities such as water or alcohols, which will quench the reagent and reduce the yield of the desired product.

Q3: In the synthesis of neopentyl glycol (NPG) via aldol (B89426) condensation and hydrogenation, what are the major impurities I might encounter?

A3: The two-step synthesis of neopentyl glycol from isobutyraldehyde (B47883) and formaldehyde is prone to the formation of several side products:

  • Tishchenko Reaction: This is a significant side reaction, especially at elevated temperatures during the hydrogenation step, leading to the formation of hydroxypivalic acid neopentyl glycol ester.[2][3][4]

  • Self-condensation of Isobutyraldehyde: Isobutyraldehyde can undergo self-condensation, reducing the yield of the desired hydroxypivaldehyde intermediate.[4]

  • Catalyst Deactivation: Impurities, particularly sodium salts carried over from the aldol condensation step, can poison the hydrogenation catalyst (e.g., Raney nickel), leading to incomplete reaction and lower yields.[4]

Troubleshooting Guides

Issue 1: Formation of Rearranged Products in Nucleophilic Substitution Reactions

Symptoms:

  • NMR and GC-MS analysis of the product mixture shows the presence of isomers with a different carbon skeleton than the starting neopentyl halide.

  • The major product is a tertiary alcohol or ether instead of the expected primary neopentyl derivative.

Root Cause:

  • The reaction conditions favor an SN1 mechanism, leading to the formation of a primary carbocation that rapidly rearranges to a more stable tertiary carbocation.

Troubleshooting Strategies:

StrategyDescription
Favor SN2 Conditions While extremely slow, using a strong, non-hindered nucleophile in a polar aprotic solvent at the lowest possible temperature can favor the direct substitution product. However, reaction times will be very long.
Use a Different Synthetic Route Consider alternative methods that do not involve the formation of a carbocation intermediate, such as the synthesis of neopentyl alcohol via the Grignard reaction with formaldehyde.

Logical Troubleshooting Workflow:

start Rearranged products detected check_conditions Review reaction conditions start->check_conditions is_sn1 Are conditions SN1-favored? (polar protic solvent, weak nucleophile) check_conditions->is_sn1 sn1_path Rearrangement is expected is_sn1->sn1_path Yes sn2_path Consider other side reactions is_sn1->sn2_path No troubleshoot_sn1 Modify conditions to favor SN2 or choose alternative synthesis sn1_path->troubleshoot_sn1 end Minimized rearrangement troubleshoot_sn1->end

Caption: Troubleshooting workflow for rearranged products.

Issue 2: Low Yield and Tishchenko Ester Formation in Neopentyl Glycol Synthesis

Symptoms:

  • Low yield of neopentyl glycol.

  • Presence of a higher boiling point impurity identified as hydroxypivalic acid neopentyl glycol ester by GC-MS or NMR.

Root Cause:

  • High temperatures during the hydrogenation step promote the Tishchenko reaction.

Troubleshooting Strategies:

StrategyDescription
Temperature Control Carefully control the temperature of the hydrogenation reaction. Lower temperatures will disfavor the Tishchenko reaction.
Catalyst Selection The choice of catalyst can influence the rate of the Tishchenko reaction. Some catalysts may offer higher selectivity for the desired hydrogenation.
Two-Stage Hydrogenation A two-stage hydrogenation process can be employed, with the first stage at a lower temperature to primarily hydrogenate hydroxypivaldehyde and a second stage at a higher temperature to convert the Tishchenko ester back to neopentyl glycol.[2]

Quantitative Data on Tishchenko Ester Formation:

The selectivity of the neopentyl glycol synthesis is highly dependent on the hydrogenation temperature. The following table illustrates the effect of temperature on the formation of the Tishchenko ester using a Ru/Al₂O₃ catalyst.[2]

Temperature (°C)Selectivity for Neopentyl Glycol (%)
120>99
14987
17579

Experimental Workflow for NPG Synthesis and Analysis:

cluster_synthesis Synthesis cluster_analysis Analysis aldol Aldol Condensation (Isobutyraldehyde + Formaldehyde) hydrogenation Hydrogenation aldol->hydrogenation crude_npg Crude Neopentyl Glycol hydrogenation->crude_npg gc_ms GC-MS Analysis purified_npg Purified Neopentyl Glycol gc_ms->purified_npg hplc HPLC Analysis hplc->purified_npg crude_npg->gc_ms Identify & Quantify Tishchenko Ester crude_npg->hplc Purity Assessment

Caption: Workflow for NPG synthesis and analysis.

Experimental Protocols

Synthesis of Neopentyl Alcohol via Grignard Reaction

This protocol describes the synthesis of neopentyl alcohol from tert-butylmagnesium chloride and formaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde: Cool the Grignard reagent in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by heating and pass the gaseous formaldehyde into the stirred Grignard solution.

  • Workup: After the reaction is complete, cautiously add saturated aqueous ammonium (B1175870) chloride to quench the reaction.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude neopentyl alcohol by fractional distillation.

Synthesis of Neopentyl Glycol

This protocol outlines the synthesis of neopentyl glycol via aldol condensation followed by hydrogenation.[4][5]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Triethylamine

  • Hydrogenation catalyst (e.g., Raney nickel)

  • Hydrogen gas

Procedure:

  • Aldol Condensation: To a reaction vessel, add isobutyraldehyde, formaldehyde solution, and a catalytic amount of triethylamine.

  • Heat the mixture with stirring to approximately 75°C for about 3.5 hours.

  • Cool the reaction mixture to room temperature to obtain crude hydroxypivaldehyde.

  • Hydrogenation: Transfer the crude hydroxypivaldehyde to a high-pressure autoclave.

  • Add the hydrogenation catalyst.

  • Pressurize the autoclave with hydrogen gas (e.g., to 4.0 MPa).

  • Heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • Maintain the reaction until hydrogen uptake ceases.

  • Purification: After cooling and venting the autoclave, filter the catalyst. The crude neopentyl glycol can be purified by vacuum distillation or crystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Side Product Identification:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating neopentyl derivatives and their side products.

  • Injection: Split or splitless injection can be used, depending on the concentration of the analytes.

  • Oven Program: A temperature gradient program is typically used, starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to elute all components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to library databases for compound identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Neopentyl Glycol:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.

  • Detection: Since neopentyl glycol lacks a strong UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detection.

References

Technical Support Center: Purification of 1-Chloro-2,2-dimethylpropane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-chloro-2,2-dimethylpropane (neopentyl chloride) reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, categorized by the synthetic method used.

Scenario 1: Purification after Free-Radical Chlorination of Neopentane (B1206597)

The primary components of the crude reaction mixture are unreacted neopentane, the desired product (this compound), and potentially polychlorinated byproducts.

Issue: Low yield of purified product after initial distillation.

Possible Cause & Solution:

  • Inefficient removal of neopentane: Neopentane is highly volatile (boiling point: 9.5°C) compared to this compound (boiling point: 84-85°C).

    • Troubleshooting Step 1: Initial Simple Distillation. Before fractional distillation, perform a simple distillation to remove the bulk of the unreacted neopentane. This can be done at atmospheric pressure, gently heating the reaction mixture. The neopentane will distill off at a low temperature.

    • Troubleshooting Step 2: Fractional Distillation. After the initial removal of neopentane, a more careful fractional distillation is required to separate the desired product from any remaining starting material and higher-boiling polychlorinated byproducts. A fractionating column with a high number of theoretical plates is recommended.

Issue: Presence of di- and trichlorinated impurities in the final product.

Possible Cause & Solution:

  • Over-chlorination during synthesis: This occurs when the ratio of chlorine to neopentane is too high or the reaction is allowed to proceed for too long.

    • Troubleshooting Step 1: Optimize Reaction Conditions. Use a high molar excess of neopentane relative to chlorine to favor monochlorination.

    • Troubleshooting Step 2: Careful Fractional Distillation. The boiling points of polychlorinated propanes will be significantly higher than that of the monochlorinated product. Careful monitoring of the distillation temperature is crucial. Collect the fraction that distills at 84-85°C and discard the higher-boiling residue.

Scenario 2: Purification after Reaction of Neopentyl Alcohol with a Chlorinating Agent (e.g., HCl, SOCl₂)

The primary components of the crude reaction mixture are the desired product (this compound), the rearranged byproduct (2-chloro-2-methylbutane), unreacted neopentyl alcohol, and residual reagents.

Issue: Final product is a mixture of this compound and 2-chloro-2-methylbutane (B165293).

Possible Cause & Solution:

  • Carbocation rearrangement during synthesis: The primary neopentyl carbocation intermediate is unstable and readily rearranges to the more stable tertiary carbocation, leading to the formation of 2-chloro-2-methylbutane.[1][2][3][4][5]

    • Troubleshooting Step 1: Highly Efficient Fractional Distillation. The boiling points of this compound (84-85°C) and 2-chloro-2-methylbutane (85-86°C) are very close, making separation by standard distillation extremely difficult.[1][6][7][8] A fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) and a carefully controlled reflux ratio is necessary.[9]

    • Troubleshooting Step 2: Alternative Synthesis. If a high purity of this compound is required, the free-radical chlorination of neopentane is the recommended synthetic route as it avoids carbocation rearrangement.[2][4]

Issue: Presence of unreacted neopentyl alcohol in the final product.

Possible Cause & Solution:

  • Incomplete reaction or inefficient workup: The reaction may not have gone to completion, or the extractive workup may not have effectively removed the alcohol.

    • Troubleshooting Step 1: Extractive Workup. Before distillation, wash the crude organic layer with water to remove the majority of the unreacted neopentyl alcohol. Multiple extractions with water will be more effective than a single large-volume wash.

    • Troubleshooting Step 2: Brine Wash. After the water wash, a wash with saturated sodium chloride solution (brine) will help to break any emulsions and further remove water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities depend on your synthetic route:

  • From neopentane (free-radical chlorination): Unreacted neopentane and polychlorinated byproducts (e.g., 1,3-dichloro-2,2-dimethylpropane).[8][9]

  • From neopentyl alcohol: The primary impurity is the rearranged isomer, 2-chloro-2-methylbutane.[1][2][3][4][5] You may also have unreacted neopentyl alcohol.

Q2: Why is it so difficult to separate this compound from 2-chloro-2-methylbutane by distillation?

A2: Their boiling points are very close: this compound boils at 84-85°C, while 2-chloro-2-methylbutane boils at 85-86°C.[1][6][7][8] This small difference requires a highly efficient fractional distillation setup to achieve good separation.

Q3: Can I use a simple distillation to purify my product?

A3: A simple distillation is only effective for separating liquids with significantly different boiling points (a difference of at least 25-30°C). It is suitable for removing a very volatile impurity like neopentane (boiling point 9.5°C) from your product.[9][10] However, it will not be effective for separating this compound from 2-chloro-2-methylbutane.

Q4: How can I remove acidic impurities from my reaction mixture?

A4: Acidic impurities, such as residual HCl, can be removed by washing the crude organic product with a mild base. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. This should be followed by a water wash and then a brine wash before drying the organic layer.

Q5: What is the best way to dry the purified this compound?

A5: After the extractive workup and before the final distillation, the organic layer should be dried with an anhydrous inorganic salt. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable choices. The drying agent should be filtered off before proceeding with distillation.

Q6: How can I confirm the purity of my final product?

A6: Gas chromatography (GC) is an excellent method for assessing the purity of this compound. A GC analysis will allow you to quantify the amount of desired product and detect the presence of any residual starting materials or byproducts. A flame ionization detector (FID) is commonly used for this type of analysis.

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundStructureBoiling Point (°C)
NeopentaneC(CH₃)₄9.5[9][10]
This compound(CH₃)₃CCH₂Cl84-85[6]
2-Chloro-2-methylbutaneCH₃CH₂C(Cl)(CH₃)₂85-86[1][7][8]
Neopentyl Alcohol(CH₃)₃CCH₂OH113-114

Experimental Protocols

Protocol 1: General Extractive Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Vent the funnel frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Again, gently shake and vent.

  • Separate the layers and wash the organic layer with deionized water.

  • Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄).

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the drying agent from the organic solution. The solution is now ready for distillation.

Protocol 2: Fractional Distillation for Separating this compound and 2-chloro-2-methylbutane

Note: This procedure requires a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

  • Set up the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Maintain a slow and steady distillation rate. A high reflux ratio (more condensate returning to the column than is collected) will improve separation.

  • Collect the fraction that distills at a constant temperature of 84-85°C.

  • Monitor the purity of the collected fractions using gas chromatography.

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Start: Crude Reaction Mixture cluster_workup Aqueous Workup cluster_distillation Distillation cluster_analysis Analysis & Final Product start Crude this compound wash_h2o Wash with Water start->wash_h2o wash_bicarb Wash with NaHCO3 (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Salt (e.g., MgSO4) wash_brine->dry simple_dist Simple Distillation (if neopentane is present) dry->simple_dist Route A: From Neopentane fractional_dist Fractional Distillation dry->fractional_dist Route B: From Neopentyl Alcohol simple_dist->fractional_dist Remove Neopentane gc_analysis GC Analysis for Purity fractional_dist->gc_analysis pure_product Pure this compound gc_analysis->pure_product Purity Confirmed

Caption: Troubleshooting workflow for the purification of this compound.

References

how to avoid rearrangement in neopentyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with neopentyl alcohol and avoid unwanted skeletal rearrangements in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why does neopentyl alcohol undergo rearrangement in many common reactions?

A1: Neopentyl alcohol has a primary hydroxyl group, but it is attached to a quaternary carbon (a "neopentyl" group). In reactions that proceed through a carbocation intermediate, such as SN1 or E1 reactions, the initially formed primary carbocation is highly unstable.[1][2][3][4][5] This instability drives a rapid 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the electron-deficient primary carbon. This rearrangement results in a much more stable tertiary carbocation, which then reacts to form the final, rearranged product.[2][3]

Q2: Which types of reactions are most likely to cause rearrangement of neopentyl alcohol?

A2: Reactions that are performed under acidic conditions and favor the formation of a carbocation are the primary culprits for rearrangement. This includes:

  • Reaction with hydrohalic acids (HCl, HBr, HI): Direct treatment of neopentyl alcohol with concentrated hydrohalic acids proceeds via an SN1 pathway, leading to rearranged alkyl halides.[3][4]

  • Acid-catalyzed dehydration: Using strong acids like sulfuric acid (H₂SO₄) to dehydrate neopentyl alcohol will result in rearranged alkenes via an E1 mechanism.

Q3: How can I prevent this rearrangement?

A3: The key to preventing rearrangement is to use reaction conditions that avoid the formation of a carbocation intermediate.[6] This typically involves using reagents that promote an SN2-type mechanism or converting the hydroxyl group into a good leaving group under neutral or basic conditions before substitution.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Formation of rearranged alkyl halides (e.g., 2-bromo-2-methylbutane (B1582447) instead of neopentyl bromide) Reaction with HBr or HCl, which proceeds through a carbocation intermediate.Use reagents that facilitate an SN2 reaction, such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), often in the presence of a non-nucleophilic base like pyridine (B92270) or quinoline (B57606).[6][7][8][9]
Unwanted alkene byproducts Use of strong acids or high temperatures, favoring elimination (E1 or E2) reactions.For substitution reactions, use milder conditions and reagents that favor SN2 pathways. If elimination is desired, using a bulky base on a neopentyl derivative with a good leaving group (like a tosylate) can provide more control.
Low or no reactivity in substitution reactions Steric hindrance from the bulky tert-butyl group slows down SN2 reactions.Convert the alcohol to a better leaving group, such as a tosylate, and use a strong, unhindered nucleophile in a polar aprotic solvent like DMSO or HMPA.[10]
Rearrangement during ether synthesis Attempting a Williamson ether synthesis with neopentyl halide and an alkoxide. The basic alkoxide can promote elimination. A better approach is using neopentyl alcohol as the nucleophile.For a Williamson ether synthesis, it is preferable to deprotonate neopentyl alcohol to form the neopentyl alkoxide and react it with a less sterically hindered alkyl halide (e.g., methyl iodide or ethyl bromide).[10][11][12][13]

Experimental Protocols for Non-Rearrangement Reactions

Protocol 1: Synthesis of Neopentyl Bromide using Phosphorus Tribromide

This method converts neopentyl alcohol to neopentyl bromide without skeletal rearrangement by avoiding a carbocation intermediate.

Reaction: 3 (CH₃)₃CCH₂OH + PBr₃ → 3 (CH₃)₃CCH₂Br + H₃PO₃

Experimental Procedure:

  • In a two-liter, three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer, place neopentyl alcohol (176 g, 2.0 moles), quinoline (313 g, 2.43 moles), and 740 mL of dry bromobenzene.[7]

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add phosphorus tribromide (402 g, 1.48 moles) via the dropping funnel over a period of six hours, while maintaining the temperature below 15 °C.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to facilitate the reaction (specific temperature and time may vary, monitoring by TLC or GC is recommended).

  • Upon completion, the reaction mixture is poured onto ice to quench the excess PBr₃. The organic layer is then separated, washed, dried, and purified by fractional distillation.

Quantitative Data:

ReactantMolesProductYieldReference
Neopentyl Alcohol2.0Neopentyl Bromide47%[7]
Protocol 2: Two-Step Synthesis of Neopentyl Derivatives via Tosylation

This two-step approach involves first converting the alcohol to a tosylate, which is an excellent leaving group. The tosylate can then be displaced by a nucleophile in an SN2 reaction, which occurs with inversion of configuration and no rearrangement.[14][15]

Step 1: Synthesis of Neopentyl Tosylate

Reaction: (CH₃)₃CCH₂OH + TsCl → (CH₃)₃CCH₂OTs + HCl

Experimental Procedure:

  • Dissolve neopentyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine at 0 °C.[16][17]

  • Add a base, typically pyridine or triethylamine (B128534) (1.5 equivalents), to the solution.[16][17]

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) to the mixture, maintaining the temperature at 0 °C.[16][17]

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature if necessary, monitoring the progress by TLC.[16][17]

  • Once the reaction is complete, quench with water and extract the product with DCM. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude tosylate, which can be purified by recrystallization or chromatography.

Step 2: Nucleophilic Substitution of Neopentyl Tosylate

Reaction: (CH₃)₃CCH₂OTs + Nu⁻ → (CH₃)₃CCH₂Nu + TsO⁻

Experimental Procedure:

  • Dissolve the purified neopentyl tosylate in a polar aprotic solvent such as DMF or DMSO.

  • Add the desired nucleophile (e.g., NaCN, NaN₃, NaI).

  • Heat the reaction mixture as necessary to facilitate the SN2 reaction. The steric hindrance of the neopentyl group means that higher temperatures and longer reaction times may be required compared to less hindered primary tosylates.

  • Monitor the reaction by TLC or GC.

  • Upon completion, perform a standard aqueous workup and purify the product by distillation or chromatography.

Protocol 3: Fischer Esterification of Neopentyl Alcohol

Esterification under acidic conditions is a viable method for reacting neopentyl alcohol without rearrangement because the reaction does not proceed through a free carbocation.

Reaction: (CH₃)₃CCH₂OH + RCOOH ⇌ (CH₃)₃CCH₂OOCR + H₂O

Experimental Procedure:

  • In a round-bottom flask, combine neopentyl alcohol, a carboxylic acid (in excess to drive the equilibrium), and a catalytic amount of a strong acid like sulfuric acid.[18][19][20]

  • Attach a reflux condenser and heat the mixture to reflux.[19]

  • The reaction is an equilibrium. To maximize the yield of the ester, water can be removed as it is formed using a Dean-Stark apparatus, or one of the reactants can be used in large excess.[18][19]

  • After the reaction has reached equilibrium (typically several hours), cool the mixture.

  • Wash the mixture with water to remove the acid catalyst and excess alcohol, followed by a wash with sodium bicarbonate solution to remove unreacted carboxylic acid.

  • Dry the organic layer and purify the ester by distillation.

Visualizations

Signaling Pathways and Logical Relationships

rearrangement_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Primary Carbocation cluster_step3 Step 3: 1,2-Methyl Shift (Rearrangement) cluster_step4 Step 4: Nucleophilic Attack Neopentyl_Alcohol Neopentyl Alcohol ((CH₃)₃CCH₂OH) Protonated_Alcohol Protonated Alcohol ((CH₃)₃CCH₂OH₂⁺) Neopentyl_Alcohol->Protonated_Alcohol + H⁺ Primary_Carbocation Primary Carbocation ((CH₃)₃CCH₂⁺) (Unstable) Protonated_Alcohol->Primary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation ((CH₃)₂C⁺CH₂CH₃) (Stable) Primary_Carbocation->Tertiary_Carbocation ~CH₃⁻ Shift Rearranged_Product Rearranged Product (e.g., 2-Bromo-2-methylbutane) Tertiary_Carbocation->Rearranged_Product + Br⁻

Caption: Mechanism of neopentyl alcohol rearrangement under acidic conditions.

non_rearrangement_workflow cluster_start Starting Material cluster_pathways Non-Rearrangement Pathways cluster_products Products (No Rearrangement) Neopentyl_Alcohol Neopentyl Alcohol PBr3_SOCl2 PBr₃ or SOCl₂ (with Pyridine/Quinoline) Neopentyl_Alcohol->PBr3_SOCl2 Tosylation 1. TsCl, Pyridine 2. Nucleophile (Nu⁻) Neopentyl_Alcohol->Tosylation Esterification Carboxylic Acid (RCOOH) Acid Catalyst Neopentyl_Alcohol->Esterification Neopentyl_Halide Neopentyl Halide ((CH₃)₃CCH₂X) PBr3_SOCl2->Neopentyl_Halide Substituted_Neopentane Substituted Neopentane ((CH₃)₃CCH₂Nu) Tosylation->Substituted_Neopentane Neopentyl_Ester Neopentyl Ester ((CH₃)₃CCH₂OOCR) Esterification->Neopentyl_Ester

Caption: Experimental workflows to avoid rearrangement in neopentyl alcohol reactions.

References

improving the reaction rate of neopentyl chloride substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the reaction rate of neopentyl chloride substitutions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their work with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions with neopentyl chloride so slow?

A1: Neopentyl chloride's low reactivity is due to its unique structure. The bulky tert-butyl group adjacent to the carbon with the chlorine atom creates significant steric hindrance. This bulkiness severely impedes the backside attack required for a standard bimolecular nucleophilic substitution (SN2) reaction. While a unimolecular (SN1) pathway might seem possible, it would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1][2] Consequently, SN2 reactions with neopentyl halides can be up to 100,000 times slower than with simple primary halides like propyl halides.[2]

Q2: I'm observing rearranged products in my reaction. What is happening?

A2: The formation of rearranged products is a classic sign of an SN1-type mechanism. Under conditions that favor carbocation formation (e.g., heating in a polar protic solvent), the initially formed, unstable primary neopentyl carbocation will rapidly undergo a 1,2-methyl shift.[3][4] This rearrangement produces a much more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product, such as 2-chloro-2-methylbutane (B165293) instead of the direct substitution product.[4]

Q3: Is it possible to completely avoid rearrangement?

A3: Yes, avoiding rearrangement requires using reaction conditions that strongly favor an SN2 mechanism and suppress carbocation formation. This typically involves using a polar aprotic solvent like DMSO or DMF, a strong nucleophile, and carefully controlled temperatures.[1] Under these conditions, the substitution occurs in a single, concerted step, preventing the formation of a carbocation intermediate that could rearrange.[1]

Q4: What is the best leaving group for substitutions on a neopentyl scaffold?

A4: While sulfonate esters like tosylate (OTs) are typically excellent leaving groups, the sterically hindered neopentyl system shows an unusual reactivity pattern. Experimental data indicates that for SN2 reactions, iodide and bromide are significantly more reactive than tosylate.[1][5] The best overall leaving group, providing the fastest reaction rates, is triflate (OTf).[1][2]

Q5: Are there alternative methods to form bonds with the neopentyl group?

A5: Absolutely. When direct substitution is not feasible, alternative strategies are highly effective. One common method is the formation of a Grignard reagent (neopentylmagnesium chloride), which can then react with various electrophiles.[6] Modern techniques also include transition-metal catalysis, such as nickel-catalyzed cross-coupling reactions, which are powerful for forming new carbon-carbon bonds with neopentyl halides.[7][8]

Troubleshooting Guide

Issue 1: My SN2 substitution reaction is not proceeding or the yield is extremely low.

Potential Cause Troubleshooting Step
Extreme Steric Hindrance This is inherent to the neopentyl system. Be aware that reaction times are exceptionally long. For example, the reaction of a neopentyl-like tosylate with azide (B81097) in DMSO at 100 °C takes over 200 hours to reach completion.[1]
Poor Leaving Group Chloride is a relatively poor leaving group. Consider converting the neopentyl chloride to neopentyl iodide (via a Finkelstein reaction) or neopentyl triflate for significantly faster reaction rates.[1][2]
Incorrect Solvent Choice Using polar protic solvents (e.g., ethanol, water) can stabilize the nucleophile through hydrogen bonding, reducing its reactivity, and may promote unwanted SN1 pathways.[3] Solution: Switch to a polar aprotic solvent such as DMSO or DMF to maximize nucleophile strength and promote the SN2 mechanism.[1]
Insufficient Temperature Due to the high activation energy, elevated temperatures are often necessary. Solution: Increase the reaction temperature, for example, to 100 °C, while carefully monitoring for potential side reactions like elimination.[1]

Issue 2: My reaction is producing significant amounts of an alkene (elimination product).

Potential Cause Troubleshooting Step
Strongly Basic Nucleophile Nucleophiles that are also strong bases (e.g., alkoxides) can promote elimination (E2) over substitution, especially at high temperatures.[9] The reaction of neopentyl bromide with alcoholic KOH, for instance, mainly yields 2-methyl-2-butene (B146552) via an E1-like mechanism after rearrangement.[10]
High Reaction Temperature Higher temperatures generally favor elimination over substitution. Solution: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Steric Hindrance The same steric hindrance that slows the SN2 reaction can make elimination a competing pathway. Solution: Use a less basic nucleophile if the application allows. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base, which minimizes elimination.[1]

Data Presentation

Table 1: Comparative Reaction Kinetics for Neopentyl Substitution

The following data summarizes the kinetics of the reaction of 1,1,1-tris(X-methyl)ethane with sodium azide in deuterated DMSO at 100 °C, illustrating the effect of different leaving groups (X) on the reaction rate.[1][2]

Leaving Group (X)Rate Constant (k₁), 10⁻⁵ s⁻¹Time for >95% Conversion (h)Relative Reactivity
-OTf (Triflate)13.98.5Very High
-I (Iodide)2.1255High
-Br (Bromide)0.43270Moderate
-OTs (Tosylate)0.12>200 (incomplete)Low
-OMs (Mesylate)0.08>200 (incomplete)Low
-Cl (Chloride)0.01>200 (incomplete)Very Low

Data adapted from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[1][2]

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution with Azide

This protocol is based on the kinetic study by Kasal and Jindřich and is optimized to favor the SN2 pathway.[1][2]

Materials:

  • Neopentyl substrate (e.g., neopentyl bromide)

  • Sodium azide (NaN₃)

  • Anhydrous deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Reaction vessel (e.g., NMR tube or sealed vial)

  • Oil bath

Procedure:

  • In a reaction vessel, dissolve the neopentyl substrate (1.0 eq) in anhydrous DMSO-d₆ to a final concentration of approximately 35 mM.

  • Add an excess of sodium azide (e.g., 9 eq).

  • Seal the vessel securely.

  • Immerse the vessel in a preheated oil bath set to 100 °C.

  • Monitor the reaction progress over time using ¹H NMR spectroscopy by observing the disappearance of the starting material's signals and the appearance of the product's signals.

  • Upon completion, the reaction mixture can be cooled, diluted with water, and the product extracted with an organic solvent (e.g., diethyl ether).

Protocol 2: Formation of Neopentylmagnesium Chloride (Grignard Reagent)

This protocol provides a general method for preparing the Grignard reagent from neopentyl chloride, which can then be used for subsequent reactions.[6]

Materials:

  • Magnesium turnings

  • Neopentyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Three-necked flask, reflux condenser, dropping funnel, nitrogen inlet (all oven-dried)

Procedure:

  • Assemble the dry glassware under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of neopentyl chloride (1.0 eq) in anhydrous ether or THF.

  • Add a small portion of the neopentyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be required.

  • Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • The resulting grey solution is the Grignard reagent, ready for use in the next synthetic step.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low S_N2 Reaction Rate start Low Reaction Rate or Yield q1 What is your leaving group? start->q1 q2 What is your solvent? q1->q2 Good (-I, -Br, -OTf) sol1 Chloride is a poor leaving group. Consider converting to -I, -Br, or -OTf. q1->sol1 Poor (-Cl, -OTs) q3 Is the temperature high enough? q2->q3 Polar Aprotic sol2 Polar protic solvents inhibit S_N2. Switch to a polar aprotic solvent (DMSO, DMF). q2->sol2 Polar Protic sol3 Reaction requires high activation energy. Increase temperature to 80-100 °C. q3->sol3 No alt_strat Consider Alternative Strategies: - Grignard Reagent Formation - Ni-Catalyzed Cross-Coupling q3->alt_strat Yes

Caption: Troubleshooting logic for slow SN2 reactions.

G cluster_workflow Experimental Workflow: Grignard Reagent Formation setup 1. Assemble Dry Glassware under N2 Atmosphere charge 2. Charge Flask with Mg Turnings and Iodine setup->charge initiate 3. Add Small Amount of Neopentyl-Cl Solution to Initiate charge->initiate add 4. Add Remaining Neopentyl-Cl Dropwise to Maintain Reflux initiate->add complete 5. Reflux for 30-60 min After Addition is Complete add->complete product 6. Grey Solution of Grignard Reagent is Ready complete->product

Caption: Key steps for preparing neopentylmagnesium chloride.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with 1-chloro-2,2-dimethylpropane (neopentyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is a primary alkyl halide, but it exhibits unusually low reactivity in standard nucleophilic substitution reactions.

  • SN2 Reactions: The reaction is extremely slow, almost to the point of being non-reactive under typical SN2 conditions. This is due to significant steric hindrance from the bulky tert-butyl group adjacent to the reaction center, which prevents the necessary backside attack by the nucleophile.[1][2][3]

  • SN1 Reactions: This pathway is also very slow because it would require the formation of a highly unstable primary carbocation.[4][5] However, under forcing conditions (e.g., polar protic solvents and heat), a solvolysis reaction can occur. This proceeds through a slow, rate-determining ionization step, followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the solvent (nucleophile).[6][7][8]

Q2: Why is my reaction with this compound proceeding so slowly, regardless of the solvent?

A2: The slow reaction rate is an inherent property of the molecule's structure. The bulky tert-butyl group effectively shields the electrophilic carbon from SN2 attack.[2][3] Concurrently, the formation of the initial primary carbocation required for an SN1 pathway has a very high activation energy.[4][6] Therefore, both major nucleophilic substitution pathways are kinetically unfavorable.

Q3: What are the typical products of the solvolysis of this compound?

A3: Due to the carbocation rearrangement in SN1-type conditions, you should expect rearranged products. For example, in ethanol (B145695), the initial primary carbocation rearranges to a tertiary carbocation. The ethanol (solvent) then acts as a nucleophile, attacking the tertiary carbocation to yield tert-amyl ethyl ether and 2-methyl-2-butene (B146552) (from a competing E1 reaction), not the direct substitution product (neopentyl ethyl ether).[6][7]

Q4: How does solvent polarity influence the reaction rate?

A4: For a reaction to occur via the SN1 pathway, a polar solvent is crucial. Polar solvents stabilize the transition state and the carbocation intermediate formed during ionization, thereby increasing the reaction rate compared to non-polar solvents.[6] The rate of solvolysis of similar compounds generally increases with the solvent's ionizing power (Y value).

Q5: What is the difference between using a polar protic versus a polar aprotic solvent?

A5:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding. They are most effective at promoting the SN1 pathway because they can solvate both the departing leaving group (anion) and the carbocation intermediate.[6] For this compound, these are the solvents of choice if the goal is to force a solvolysis reaction.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents lack acidic protons and cannot act as hydrogen-bond donors. They are generally used to enhance the rate of SN2 reactions. However, due to the extreme steric hindrance of this compound, even these solvents will not facilitate a significant SN2 reaction rate.[2]

Troubleshooting Guides

Problem 1: My kinetic study shows inconsistent or non-reproducible reaction rates.

Possible CauseRecommended Solution
Inaccurate Temperature Control The solvolysis of alkyl halides is highly sensitive to temperature. Ensure the reaction vessel is fully submerged in a constant-temperature bath with a stability of at least ±0.1°C.
Solvent Evaporation During long experiments, solvent evaporation can change the concentration of reactants. Use a sealed reaction vessel or a condenser to minimize evaporation.
Impurities in Solvent or Substrate Water or other nucleophilic impurities in the solvent can compete with the intended nucleophile, altering the rate. Use high-purity, anhydrous solvents and verify the purity of your this compound.
Inaccurate Measurement of Reagents Use calibrated micropipettes and analytical balances for all measurements. Prepare stock solutions carefully.

Problem 2: The observed reaction rate is nearly zero, even after extended periods.

Possible CauseRecommended Solution
Incorrect Reaction Conditions As discussed in the FAQs, this compound is extremely unreactive. SN1/E1 solvolysis requires forcing conditions. Increase the temperature significantly and use a highly polar protic solvent (e.g., aqueous ethanol, formic acid).[7]
Inappropriate Solvent Choice Attempting the reaction in a non-polar or polar aprotic solvent will result in an extremely slow rate. Switch to a polar protic solvent to favor the ionization pathway.

Problem 3: I am observing unexpected products in my GC-MS analysis.

Possible CauseRecommended Solution
Carbocation Rearrangement This is the expected behavior under SN1 conditions. The primary product will be derived from the rearranged tertiary carbocation.[6][8] Refer to the reaction pathway diagram below.
Competing Elimination (E1) Reaction The rearranged tertiary carbocation can also undergo elimination to form an alkene (e.g., 2-methyl-2-butene). This is a common side reaction to SN1. To favor substitution over elimination, avoid excessively high temperatures.
Solvent Impurities Impurities in the solvent can act as nucleophiles. For example, water in an alcohol solvent will lead to the formation of an alcohol product alongside the expected ether. Purify the solvent before use.

Quantitative Data

Specific kinetic data for this compound is sparse due to its low reactivity. The following table presents the specific rates of solvolysis for a structurally related compound, neopentyl chloroformate , at 45.0°C in various solvents. This data illustrates the general trend of how solvent composition affects the rate of solvolysis for a neopentyl-type structure. Note that the reaction mechanism for chloroformates can differ, but the data is instructive for understanding solvent ionizing power.[9]

Solvent% v/vRate Constant (k) x 10-5 s-1
Ethanol100%0.903
Methanol100%2.11
Water-Ethanol80%4.67
Water-Ethanol50%45.4
Water-Methanol80%11.1
Water-Acetone80%5.21
Water-TFE97%4.88
Water-TFE70%27.2
Water-HFIP 97%341
Water-HFIP90%1050

*TFE = 2,2,2-Trifluoroethanol **HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol: Determining the Solvolysis Rate of this compound via Titration

This protocol is adapted from standard methods for measuring the rate of solvolysis of alkyl halides that produce acid.[10]

Objective: To determine the first-order rate constant for the solvolysis of this compound in a 50:50 (v/v) ethanol-water mixture.

Materials:

  • This compound (high purity)

  • Absolute ethanol

  • Deionized water

  • Standardized 0.02 M NaOH solution

  • Bromothymol blue indicator solution

  • Acetone (for quenching)

  • Constant temperature water bath (e.g., 50°C)

  • Burette (50 mL), pipettes, volumetric flasks, Erlenmeyer flasks, stopwatch

Procedure:

  • Preparation: Prepare a 50:50 (v/v) ethanol-water solvent mixture. Prepare a ~0.1 M solution of this compound in a small amount of absolute ethanol.

  • Reaction Setup: Place 100 mL of the 50:50 ethanol-water solvent in a 250 mL Erlenmeyer flask. Add 5-6 drops of bromothymol blue indicator. Place the flask in the constant temperature bath and allow it to equilibrate for 15 minutes.

  • Initiation: Using a calibrated pipette, add 1.0 mL of the 0.1 M this compound solution to the flask. Start the stopwatch immediately. This is t=0.

  • Titration: The solution is initially acidic (yellow). Immediately titrate the generated HCl with the standardized 0.02 M NaOH solution until the blue-green endpoint is reached. Record the volume of NaOH added and the time.

  • Monitoring: Allow the reaction to proceed. The solution will turn yellow again as more HCl is produced. At regular intervals (e.g., every 10-15 minutes), titrate the solution back to the endpoint, recording the cumulative volume of NaOH added and the exact time of each endpoint.

  • Infinity Point (t∞): After several half-lives (or after the reaction rate has slowed significantly), seal the flask and heat it to a slightly higher temperature (e.g., 65°C) for 1 hour to drive the reaction to completion. Cool the flask back to the experimental temperature and titrate to the final endpoint. This gives the total volume of NaOH required (V∞), which corresponds to the initial amount of alkyl halide.

  • Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t) , where Vt is the volume of NaOH added at time t. The slope of the resulting straight line will be -k.

Visualizations

ReactionPathways Reactant This compound (Neopentyl Chloride) SN2_TS S_N2 Transition State (Highly Strained) Reactant->SN2_TS S_N2 Path (Very High Ea) Steric Hindrance P_Carbocation Primary Carbocation (Highly Unstable) Reactant->P_Carbocation S_N1 Path (Slow) (High Ea) SN2_Prod Direct Substitution Product (Not Observed) SN2_TS->SN2_Prod Backside Attack T_Carbocation Tertiary Carbocation (Stable) P_Carbocation->T_Carbocation Fast Rearrangement Rearrangement 1,2-Methyl Shift SN1_Prod Rearranged S_N1 Product (e.g., tert-Amyl Ether) T_Carbocation->SN1_Prod Nucleophilic Attack E1_Prod E1 Product (e.g., 2-Methyl-2-butene) T_Carbocation->E1_Prod Proton Loss (-H+) Nucleophile Nucleophile (Nu-) Nucleophile->SN2_TS Solvent Solvent (SOH) Solvent->T_Carbocation

Caption: Reaction pathways for this compound.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Solvent Mixture (e.g., 50:50 EtOH/H2O) P2 Prepare ~0.1 M Substrate Stock Solution P3 Standardize NaOH Titrant Solution E1 Equilibrate Solvent + Indicator in Constant Temp. Bath P3->E1 E2 Initiate Reaction (t=0) Add Substrate Stock E1->E2 E3 Monitor Reaction: Titrate HCl at Intervals (V_t) E2->E3 E4 Determine Infinity Point (V_∞) by driving reaction to completion E3->E4 A1 Tabulate Time (t) vs. V_t E4->A1 A2 Calculate ln(V_∞ - V_t) A1->A2 A3 Plot ln(V_∞ - V_t) vs. Time A2->A3 A4 Determine Rate Constant (k) from slope (-k) A3->A4

Caption: Experimental workflow for kinetic analysis.

Troubleshooting node_sol node_sol Start Problem with Kinetic Data? Q_Reproducible Is data reproducible? Start->Q_Reproducible Inconsistent Results Q_Rate Is rate near zero? Start->Q_Rate Slow/No Reaction Q_Products Are products unexpected? Start->Q_Products Wrong Products Sol_Reproducible Check Temp Control Check for Evaporation Verify Reagent Purity Q_Reproducible->Sol_Reproducible No Sol_Rate Increase Temperature Use Polar Protic Solvent (e.g., aq. EtOH, HCOOH) Q_Rate->Sol_Rate Yes Sol_Products Rearrangement is expected! Check for E1 side products Check solvent purity Q_Products->Sol_Products Yes

Caption: Troubleshooting decision tree for common issues.

References

why 1-chloro-2,2-dimethylpropane resists E2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reactivity of 1-chloro-2,2-dimethylpropane in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: We are attempting an E2 elimination on this compound using a strong base, but the reaction is failing or proceeding at an extremely slow rate. What is the issue?

A: this compound (neopentyl chloride) is notoriously resistant to E2 reactions. This lack of reactivity is expected and is due to the unique structural features of the molecule, primarily significant steric hindrance.[1][2]

Q2: What is the primary factor preventing the E2 reaction with this compound?

A: The primary factor is steric hindrance . The substrate has a tert-butyl group attached to the α-carbon (the carbon bonded to the chlorine). This bulky group effectively shields the β-hydrogens (hydrogens on the adjacent carbon) from the approaching base. For an E2 reaction to occur, the base must abstract a β-hydrogen.[3][4] The three methyl groups on the β-carbon create a sterically congested environment that prevents the base from accessing these hydrogens.[1][4]

Q3: How does the stereochemical requirement of the E2 reaction contribute to the low reactivity?

A: The E2 reaction mechanism requires a specific spatial arrangement known as an anti-periplanar geometry.[5][6][7] In this conformation, the hydrogen atom to be removed and the leaving group (chlorine) are in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. The bulky methyl groups of the tert-butyl group can create torsional strain, making it energetically unfavorable to achieve and maintain this required alignment for the reaction to proceed efficiently.[8][9]

Q4: If the E2 reaction is highly disfavored, will an SN2 reaction occur instead?

A: No, this compound is also highly resistant to SN2 reactions.[3][10] The same steric hindrance from the tert-butyl group that blocks the base in an E2 reaction also prevents the nucleophile from attacking the α-carbon in an SN2 reaction.[2] The reactivity of neopentyl halides in SN2 reactions is extremely low, even compared to other primary alkyl halides.[10]

Q5: Is it possible to force an elimination reaction with this substrate under any conditions?

A: While standard E2 reactions are not feasible, elimination may be observed under harsh conditions with a strong, bulky base.[10] However, these reactions are often slow and may proceed through alternative pathways. For instance, under conditions that favor carbocation formation (like in E1/SN1 reactions), the initially formed unstable primary carbocation can undergo a rearrangement (a methyl shift) to form a more stable tertiary carbocation, leading to products like 2-methyl-2-butene.[10][11]

Troubleshooting Guide: Failed E2 Elimination of this compound

Problem Primary Cause Explanation Recommended Action
No or negligible yield of the expected E2 product (2,2-dimethylpropene).Severe Steric Hindrance The bulky tert-butyl group on the β-carbon physically blocks the strong base from accessing the β-hydrogens required for the E2 mechanism.[1][3]For demonstrating a successful E2 reaction, select a less sterically hindered substrate, such as 1-chloropropane (B146392) or 2-chloropropane.
Reaction is inert even with strong, bulky bases like potassium tert-butoxide.Geometric Constraints (Anti-Periplanar Conformation) The E2 reaction requires the β-hydrogen and the chlorine leaving group to be in an anti-periplanar (180°) alignment.[5][7] The steric bulk of the methyl groups makes this conformation energetically difficult to achieve.Use molecular modeling software to visualize the steric hindrance and the difficulty in achieving the required anti-periplanar conformation. This can serve as a valuable tool for understanding the lack of reactivity.
Observation of unexpected rearranged products.Alternative Reaction Pathways (e.g., E1/SN1 with Rearrangement) Under forcing conditions (e.g., high heat, ionizing solvent), a carbocation intermediate may form. This unstable primary carbocation can rearrange to a more stable tertiary carbocation before elimination or substitution occurs, leading to different products.[10][11]If elimination is the desired outcome, a different synthetic strategy to produce 2,2-dimethylpropene should be considered. If studying the rearrangement is the goal, analyze the product mixture using techniques like GC-MS or NMR to identify the rearranged isomers.

Data Presentation

The steric hindrance affecting this compound is part of a broader trend. The following table presents the relative rates of SN2 reactions for various alkyl bromides, illustrating the dramatic decrease in reactivity due to steric bulk. A similar trend is observed for E2 reactions.

Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides [10]

Alkyl BromideClassificationRelative Rate
Methyl bromideMethyl30
Ethyl bromidePrimary (1°)1
Isopropyl bromideSecondary (2°)0.03
Neopentyl bromide Primary (1°) 0.00001
tert-Butyl bromideTertiary (3°)~0

Note: Rates are approximate and relative to Ethyl Bromide for a typical SN2 reaction.

Experimental Protocols

Protocol 1: Attempted E2 Reaction of this compound (Demonstration of Non-Reactivity)
  • Reagents and Setup:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) as solvent.

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve potassium tert-butoxide in anhydrous DMSO in the round-bottom flask.

    • Add this compound to the solution.

    • Heat the reaction mixture to 50-70°C and stir for several hours (e.g., 12-24 hours).

  • Workup and Analysis:

    • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion of the allotted time, quench the reaction by adding water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC-MS and ¹H NMR.

  • Expected Outcome:

    • The analysis is expected to show a very high percentage of unreacted starting material, demonstrating the substrate's resistance to the E2 reaction.

Protocol 2: Control E2 Reaction using 2-bromopropane (B125204)
  • Reagents and Setup:

    • 2-bromopropane (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Setup identical to Protocol 1.

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting 2-bromopropane for this compound. The reaction is typically much faster and may not require prolonged heating.

  • Workup and Analysis:

    • Follow the same workup and analysis procedure.

  • Expected Outcome:

    • The analysis will show a high conversion of 2-bromopropane to propene, the expected E2 product. This successful reaction serves as a positive control and highlights the importance of substrate structure.

Visualizations

The following diagram illustrates the core reason for the resistance of this compound to E2 elimination.

E2_Hindrance cluster_substrate This compound cluster_base Approaching Base C_alpha C_beta C_alpha->C_beta Cl Cl C_alpha->Cl Leaving Group H_beta C_beta->H_beta Target Proton Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 Base Bulky Base (e.g., t-BuO⁻) Base->H_beta Approach blocked by steric hindrance block1 X block2 X block3 X

Caption: Steric hindrance preventing a bulky base from accessing the β-hydrogen.

References

Technical Support Center: Challenges of Nucleophilic Attack on Neopentyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on neopentyl substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my S(_N)2 reaction with a neopentyl halide failing or proceeding extremely slowly?

A1: Neopentyl halides are primary alkyl halides, which typically favor S(_N)2 reactions. However, they are a notable exception due to extreme steric hindrance. A bulky tert-butyl group is situated on the carbon adjacent (β-carbon) to the electrophilic carbon (α-carbon). This bulk effectively blocks the required backside attack by the nucleophile, rendering the S(_N)2 pathway exceptionally slow.[1][2][3] In fact, the rate of an S(_N)2 reaction on neopentyl bromide can be up to 100,000 times slower than on n-propyl bromide and millions of times slower than on methyl bromide.[2][4] For most practical purposes, neopentyl halides are considered inert to S(_N)2 reactions.[2]

Q2: If the S(_N)2 reaction is disfavored, can I use S(_N)1 conditions instead?

A2: While an S(_N)1 pathway avoids the issue of backside attack, it presents its own set of challenges. The S(_N)1 mechanism proceeds through a carbocation intermediate. For a neopentyl substrate, this would initially form a highly unstable primary carbocation, which is energetically unfavorable.[5] If the reaction is forced under S(_N)1 conditions (e.g., high heat, weak nucleophile/solvolysis), the nascent primary carbocation will rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[4][6][7] The nucleophile will then attack this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material.[4][8]

Q3: What are the most effective alternative strategies for functionalizing neopentyl substrates?

A3: Given the inherent difficulties with standard S(_N)1 and S(_N)2 reactions, alternative methods are highly recommended:

  • Grignard Reagent Formation: Converting the neopentyl halide to a Grignard reagent (R-MgX) is a robust strategy.[5] This reaction is not subject to the same steric limitations as nucleophilic substitution and creates a potent neopentyl nucleophile that can be used in subsequent reactions.[5]

  • Transition-Metal Catalysis: Modern cross-coupling reactions, particularly those using nickel or palladium catalysts, are highly effective for forming new carbon-carbon or carbon-heteroatom bonds with neopentyl halides.[5][9] These methods often proceed through radical intermediates, bypassing the challenges of both S(_N)1 and S(_N)2 pathways.[9]

  • Radical Reactions: Generating a neopentyl radical via photoredox catalysis or other radical initiation methods can allow for successful coupling reactions.[5][9] Unlike carbocations, alkyl radicals are less prone to rearrangement.[9]

Q4: How does the choice of leaving group affect reactivity in neopentyl systems?

A4: The choice of leaving group is critical. While S(_N)2 reactions are slow overall, a better leaving group can improve the rate. Studies on the kinetics of nucleophilic substitution on neopentyl systems have shown that triflate (TfO⁻) is the best leaving group, followed by iodide and bromide.[10][11] Interestingly, common sulfonate esters like tosylate (TsO⁻) and mesylate (MsO⁻) were found to be less reactive than iodide and bromide in these sterically congested systems.[10][12] This unusual reactivity order highlights the complex interplay of factors in neopentyl chemistry.[11]

Troubleshooting Guides

Issue 1: My S(_N)2 reaction is showing no product formation after an extended period.

Potential Cause Troubleshooting Step
Extreme Steric Hindrance This is the most likely cause. S(_N)2 reactions on neopentyl substrates are practically inert.[2][5] It is strongly advised to abandon the S(_N)2 approach and switch to an alternative strategy like Grignard formation or transition-metal catalysis.
Poor Leaving Group If you must attempt a substitution, ensure you are using the best possible leaving group. Neopentyl triflate is the most reactive, followed by the iodide and bromide.[10]
Insufficiently Reactive Nucleophile/Conditions Attempting the reaction with a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures might yield trace amounts of product, but be aware that elimination (E2) side reactions are highly probable.[5]

Issue 2: My S(_N)1 reaction has yielded a product with a rearranged carbon skeleton.

Potential Cause Troubleshooting Step
Inevitable Carbocation Rearrangement This is an inherent feature of the neopentyl system under S(_N)1 conditions.[4][5] The 1,2-methyl shift to form a stable tertiary carbocation is extremely fast and difficult to prevent.[7]
Desired Product is Unrearranged If the goal is to form the unrearranged substitution product, the S(_N)1 pathway must be avoided. Utilize a synthetic route that does not involve a carbocation intermediate, such as a nickel-catalyzed cross-coupling reaction.[5][9]

Issue 3: I am having difficulty initiating the Grignard reaction with my neopentyl halide.

Potential Cause Troubleshooting Step
Inactive Magnesium Surface The magnesium turnings may have a passivating oxide layer. Activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask in situ under an inert atmosphere.[5] Gentle heating with a heat gun can also help initiate the reaction.[5]
Halide Reactivity Neopentyl chloride is significantly less reactive than the bromide or iodide derivatives. If using the chloride, expect longer initiation times and consider using a more reactive form of magnesium (e.g., Rieke magnesium).[5]
Solvent Effects The choice of solvent can influence the rate of Grignard formation. Anhydrous tetrahydrofuran (B95107) (THF) is generally more effective than diethyl ether for less reactive halides.[5]

Data Presentation

Table 1: Relative Reaction Rates of S(_N)2 Reactions for Various Alkyl Bromides

SubstrateStructureRelative Rate
Methyl bromideCH₃Br~3,000,000
Ethyl bromideCH₃CH₂Br~100,000
n-Propyl bromideCH₃CH₂CH₂Br~100,000
Neopentyl bromide (CH₃)₃CCH₂Br 1
tert-Butyl bromide(CH₃)₃CBr~0 (undergoes E2)

Data compiled from sources indicating neopentyl bromide reacts approximately 10⁵ times slower than other primary alkyl bromides.[2][4][11]

Table 2: Reactivity Order of Leaving Groups on Neopentyl Substrates

Leaving GroupAbbreviationReactivity
Trifluoromethanesulfonate-OTfHighest
Iodide-IHigh
Bromide-BrModerate-High
p-Toluenesulfonate-OTsModerate-Low
Methanesulfonate-OMsModerate-Low
Chloride-ClLow

Based on kinetic studies of reactions with azide (B81097) in DMSO at 100 °C.[10][11][12]

Experimental Protocols

Protocol 1: Formation of Neopentylmagnesium Bromide (Grignard Reagent)

  • Objective: To prepare a solution of neopentylmagnesium bromide for use in subsequent reactions.

  • Materials:

    • Magnesium turnings

    • Neopentyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (one small crystal)

  • Procedure:

    • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the procedure.

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the neopentyl bromide solution to the magnesium turnings.

    • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface. If the reaction does not start, gently warm the flask with a heat gun until it begins.[5]

    • Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent and should be used directly for the next step.

Protocol 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with an Aryl Bromide

  • Objective: To form a C(sp³)–C(sp²) bond using a neopentyl substrate via cross-electrophile coupling.

  • Materials:

    • Neopentyl bromide

    • Aryl bromide

    • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or a similar ligand

    • Zinc dust (<10 micron)

    • Anhydrous dimethylacetamide (DMA)

  • Procedure:

    • This reaction must be performed under strictly inert conditions in a nitrogen-filled glovebox.

    • To a dry vial, add NiCl₂(dme) (5 mol%), the ligand (10 mol%), and the aryl bromide (1.0 equivalent).

    • Add neopentyl bromide (1.5 equivalents) and zinc dust (2.0 equivalents).[5]

    • Add anhydrous DMA to the vial to achieve the desired concentration.

    • Seal the vial and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction with 1 M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Visualizations

Steric_Hindrance cluster_substrate Neopentyl Bromide cluster_nucleophile Nucleophile C_alpha α-C Br Br C_alpha->Br Leaving Group C_beta β-C C_alpha->C_beta H1 H C_alpha->H1 H2 H C_alpha->H2 Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 Nu Nu⁻ Nu->C_alpha Backside Attack Severely Hindered

Caption: Steric hindrance in the S(_N)2 reaction of a neopentyl substrate.

SN1_Rearrangement Start Neopentyl Substrate ((CH₃)₃CCH₂-LG) LG_Leaves Leaving Group Departs Start->LG_Leaves Primary_Carbocation Unstable 1° Carbocation [(CH₃)₃CCH₂]⁺ LG_Leaves->Primary_Carbocation Highly Unfavorable Rearrangement 1,2-Methyl Shift (Rearrangement) Primary_Carbocation->Rearrangement Tertiary_Carbocation Stable 3° Carbocation [CH₃C⁺(CH₃)CH₂CH₃] Rearrangement->Tertiary_Carbocation Very Fast Nu_Attack Nucleophile Attacks Tertiary_Carbocation->Nu_Attack Product Rearranged Product Nu_Attack->Product

Caption: S(_N)1 reaction pathway for neopentyl substrates showing rearrangement.

Troubleshooting_Workflow Start Reaction with Neopentyl Substrate Failed Check_Mechanism What was the intended reaction mechanism? Start->Check_Mechanism SN2_Path S(_N)2 Check_Mechanism->SN2_Path S(_N)2 SN1_Path S(_N)1 Check_Mechanism->SN1_Path S(_N)1 Other_Path Other Check_Mechanism->Other_Path Other SN2_Reason Failure due to extreme steric hindrance. SN2_Path->SN2_Reason SN1_Reason Rearranged product observed or no reaction? SN1_Path->SN1_Reason Solution Switch to Alternative Strategy SN2_Reason->Solution SN1_Rearranged Rearrangement is inherent. Unavoidable. SN1_Reason->SN1_Rearranged Rearranged SN1_No_Rxn Primary carbocation is too unstable to form. SN1_Reason->SN1_No_Rxn No Reaction SN1_Rearranged->Solution SN1_No_Rxn->Solution Grignard Grignard Formation Solution->Grignard Coupling Transition-Metal Coupling Solution->Coupling

Caption: Troubleshooting workflow for failed neopentyl substrate reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-chloro-2,2-dimethylpropane and Neopentyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-chloro-2,2-dimethylpropane and neopentyl bromide, two primary alkyl halides with the unique neopentyl structure. The significant steric hindrance imposed by the tert-butyl group adjacent to the halogen-bearing carbon governs their reactivity, leading to notable deviations from typical primary alkyl halide behavior. This document summarizes experimental findings and provides detailed experimental protocols for key reactions.

Executive Summary

Both this compound and neopentyl bromide are exceptionally unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions due to profound steric hindrance. Unimolecular reactions (S(_N)1 and E1) are also slow but can be induced under forcing conditions, proceeding through a characteristic rearrangement of the carbocation intermediate. Elimination reactions with strong bases also occur via a unimolecular pathway involving rearrangement. The primary difference in reactivity between the two compounds stems from the nature of the leaving group, with bromide being superior to chloride.

Structural Comparison and Reactivity Overview

The defining feature of both this compound and neopentyl bromide is the neopentyl group, a primary carbon attached to a bulky tert-butyl group. This structure has profound implications for their reactivity in substitution and elimination reactions.

G cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_intermediates Intermediates cluster_products Products This compound This compound SN2 SN2 This compound->SN2 SN1_E1 SN1 / E1 This compound->SN1_E1 Neopentyl bromide Neopentyl bromide Neopentyl bromide->SN2 Neopentyl bromide->SN1_E1 No Reaction No Reaction SN2->No Reaction Extremely Slow Primary Carbocation Primary Carbocation SN1_E1->Primary Carbocation Slow, Rate-determining Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Fast, Methyl Shift Rearranged Products Rearranged Products Tertiary Carbocation->Rearranged Products

Caption: Reactivity pathways for neopentyl halides.

Quantitative Reactivity Data

Direct comparative kinetic data for this compound and neopentyl bromide under identical conditions is scarce due to their low reactivity. However, relative rate data and data from analogous systems provide a clear picture of their reactivity profiles.

Reaction TypeSubstrateNucleophile/Base & SolventRelative RateProduct(s)
S(_N)2 Neopentyl bromideI⁻ in acetone (B3395972)0.00001 (compared to ethyl bromide = 1)Neopentyl iodide (extremely slow formation)
Neopentyl bromideOH⁻~3 x 10⁻⁶ (compared to methyl bromide = 1)[1]Neopentyl alcohol (extremely slow formation)
S(_N)1/E1 Neopentyl bromideSolvolysis in H₂O (with heating)Slow2-methyl-2-butanol, 2-methyl-2-butene, 2-methyl-1-butene (B49056)
Elimination This compoundAlcoholic KOHSlow2-methyl-2-butene (major), 2-methyl-1-butene (minor)

Discussion of Reactivity

Bimolecular Nucleophilic Substitution (S(_N)2)

The S(N)2 mechanism requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In neopentyl halides, the bulky tert-butyl group completely obstructs this pathway, rendering S(_N)2 reactions extremely slow.[2] For practical purposes, neopentyl halides are often considered inert to S(_N)2 reactions. While neopentyl bromide is slightly more reactive than this compound due to the better leaving group ability of bromide, both are exceedingly unreactive compared to other primary alkyl halides.

Unimolecular Nucleophilic Substitution (S(_N)1) and Elimination (E1)

S(_N)1 and E1 reactions proceed through a carbocation intermediate. The initial ionization of a neopentyl halide would form a highly unstable primary carbocation.[1] Consequently, these reactions are also very slow. However, under forcing conditions such as heating in a polar protic solvent (solvolysis), the reaction can proceed. The nascent primary carbocation undergoes a rapid 1,2-methyl shift to form a much more stable tertiary carbocation. This rearranged carbocation is then attacked by the solvent (S(_N)1) or deprotonated (E1) to yield a mixture of rearranged substitution and elimination products.

Elimination with Strong Base

Treatment of this compound or neopentyl bromide with a strong base like alcoholic potassium hydroxide (B78521) does not lead to a standard E2 reaction, as there are no β-hydrogens to be abstracted. Instead, the reaction likely proceeds through an E1-like mechanism. The strong base promotes the slow formation of the primary carbocation, which then rearranges to the tertiary carbocation, followed by deprotonation to yield primarily the more substituted alkene, 2-methyl-2-butene.

Experimental Protocols

Protocol 1: Comparative S(_N)2 Reactivity with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To qualitatively compare the S(_N)2 reactivity of this compound and neopentyl bromide.

Materials:

  • This compound

  • Neopentyl bromide

  • 1-bromobutane (positive control)

  • tert-butyl chloride (negative control for S(_N)2)

  • 15% solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label four test tubes for each of the alkyl halides.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of the respective alkyl halide to each test tube.

  • Shake the test tubes to mix the contents thoroughly.

  • Observe for the formation of a precipitate (NaCl or NaBr). Note the time of initial observation.

  • If no reaction is observed at room temperature after 5 minutes, place the test tubes in a 50°C water bath and observe for any changes over 15-20 minutes.

Expected Results:

  • 1-bromobutane should form a precipitate of NaBr relatively quickly.

  • This compound and neopentyl bromide are expected to show no or very slow formation of a precipitate, even upon heating, demonstrating their low reactivity in S(_N)2 reactions.

  • tert-butyl chloride should show no reaction.

Protocol 2: Solvolysis (S(_N)1/E1) of Neopentyl Bromide

Objective: To demonstrate the S(_N)1/E1 reactivity of a neopentyl halide and identify the rearranged products.

Materials:

  • Neopentyl bromide

  • 50:50 (v/v) ethanol (B145695)/water solution

  • Silver nitrate (B79036) solution (1% in ethanol)

  • Test tubes

  • Water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place 2 mL of the 50:50 ethanol/water solution in a test tube.

  • Add 5 drops of neopentyl bromide.

  • Add a few drops of the ethanolic silver nitrate solution.

  • Observe for the formation of a silver bromide precipitate. Note that the reaction will be slow at room temperature.

  • Heat the mixture in a water bath at approximately 60-70°C to accelerate the reaction.

  • After a precipitate has formed, allow the reaction mixture to cool.

  • Extract the organic products with a small amount of diethyl ether.

  • Analyze the ether extract by GC-MS to identify the products.

Expected Results:

  • A precipitate of AgBr will form slowly, indicating the formation of a bromide ion.

  • The GC-MS analysis is expected to show the presence of 2-methyl-2-butanol, 2-ethoxy-2-methylbutane, 2-methyl-2-butene, and 2-methyl-1-butene, all products of the rearranged tertiary carbocation.

Protocol 3: Elimination Reaction of this compound with Alcoholic KOH

Objective: To perform an elimination reaction on a neopentyl halide and identify the product.

Materials:

  • This compound

  • Potassium hydroxide

  • Ethanol

  • Reflux apparatus

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph (GC) or NMR spectrometer

Procedure:

  • Prepare a solution of alcoholic KOH by dissolving 5 g of KOH in 50 mL of ethanol.

  • In a round-bottom flask, place 10 mL of this compound and 40 mL of the alcoholic KOH solution.

  • Set up a reflux apparatus and heat the mixture under reflux for 1-2 hours.

  • After the reflux period, allow the mixture to cool.

  • Set up a simple distillation apparatus and distill the product mixture. The expected alkene product has a low boiling point.

  • Wash the distillate with water in a separatory funnel to remove any remaining ethanol and KOH.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product by GC or NMR spectroscopy.

Expected Results:

  • The major product identified will be 2-methyl-2-butene, with a smaller amount of 2-methyl-1-butene, confirming that an elimination reaction with rearrangement has occurred.

Conclusion

The reactivity of both this compound and neopentyl bromide is dominated by the steric hindrance of the neopentyl group. This leads to a significant deviation from the typical reactivity of primary alkyl halides. S(_N)2 reactions are strongly disfavored, while S(_N)1 and E1-type reactions, though slow, proceed with a characteristic carbocation rearrangement. For drug development professionals, understanding this unique reactivity is crucial when considering the synthesis of molecules containing the neopentyl moiety, as standard substitution and elimination strategies are unlikely to be successful. The choice between the chloro and bromo derivative will be dictated by the desired (albeit slow) reaction rate, with the bromide being the more reactive of the two.

References

The Unreactive Nature of Neopentyl Halides: A Comparative Guide to SN1 and SN2 Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is fundamental. The structure of the substrate plays a critical role in dictating the reaction mechanism and rate. Neopentyl halides, such as neopentyl bromide ((CH₃)₃CCH₂Br), serve as a classic example of a primary alkyl halide that exhibits exceptionally low reactivity in both SN1 and SN2 reactions, a behavior that contradicts typical trends.

This guide provides an objective comparison of the SN1 and SN2 reaction rates of neopentyl halides against other alkyl halides, supported by experimental data and detailed protocols. We will explore the underlying steric and electronic factors that govern this unique reactivity profile.

Comparative Reaction Rate Analysis

Neopentyl halides are notoriously slow in bimolecular nucleophilic substitution (SN2) reactions due to profound steric hindrance.[1][2] The bulky tert-butyl group adjacent to the reaction center effectively blocks the required backside attack by a nucleophile.[3][4] Unimolecular (SN1) pathways are also heavily disfavored because they would necessitate the formation of a highly unstable primary carbocation.[1][5] While this primary carbocation can rearrange to a more stable tertiary carbocation, the initial activation energy for its formation is prohibitively high.[5][6]

The following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides, illustrating the dramatic effect of steric hindrance.

Alkyl BromideStructureRelative Rate (SN2)
Methyl bromideCH₃Br~3,000,000
Ethyl bromideCH₃CH₂Br~100,000
n-Propyl bromideCH₃CH₂CH₂Br~40,000
Isobutyl bromide(CH₃)₂CHCH₂Br~4,000
Neopentyl bromide (CH₃)₃CCH₂Br 1
t-Butyl bromide(CH₃)₃CBrNegligible (Favors SN1)

Data is approximate and compiled for illustrative purposes to show relative reactivity trends in a typical SN2 reaction (e.g., with NaI in acetone).

For SN1 reactions, a direct comparison is less straightforward as primary halides like neopentyl bromide do not readily undergo this mechanism without rearrangement. However, solvolysis experiments, which favor SN1 pathways, show that tertiary halides like t-butyl bromide react orders of magnitude faster than primary halides. When neopentyl bromide is forced to react under SN1 conditions (e.g., solvolysis in a protic solvent with heating), it does so very slowly and yields rearranged products.[6][7]

Mechanistic Hurdles for Neopentyl Halides

The low reactivity of neopentyl halides can be visualized by examining the transition states and intermediates of both potential pathways.

G Reaction Pathways for Neopentyl Halide sub Neopentyl Halide ((CH₃)₃CCH₂-X) sn2_path SN2 Pathway sub->sn2_path sn1_path SN1 Pathway sub->sn1_path sn2_ts Hindered Transition State sn2_path->sn2_ts Backside Attack by Nu⁻ sn2_prod Substitution Product sn2_ts->sn2_prod no_sn2 Reaction is Extremely Slow sn2_ts->no_sn2 sn1_int1 Unstable 1° Carbocation sn1_path->sn1_int1 Loss of X⁻ rearrange 1,2-Methyl Shift (Rearrangement) sn1_int1->rearrange no_sn1 High Activation Energy sn1_int1->no_sn1 sn1_int2 Stable 3° Carbocation rearrange->sn1_int2 sn1_prod Rearranged Product sn1_int2->sn1_prod Attack by Nu⁻

Figure 1. Logical workflow illustrating the high-energy barriers for both SN2 (steric hindrance) and SN1 (unstable primary carbocation) pathways for neopentyl halides.

Experimental Protocols

Precise determination of reaction rates is crucial for comparing substrate reactivity. Below are detailed methodologies for key experiments cited in the study of nucleophilic substitution reactions.

Experiment 1: Determining Relative SN2 Rates with Sodium Iodide in Acetone (B3395972)

This experiment, often referred to as the Finkelstein reaction, is a classic method for comparing the SN2 reactivity of alkyl chlorides and bromides.

Objective: To determine the relative rate of reaction of various alkyl halides by observing the formation of a sodium halide precipitate.

Materials:

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone.

  • Alkyl halides to be tested (e.g., n-butyl bromide, sec-butyl bromide, t-butyl bromide, neopentyl bromide).

  • Dry test tubes and stoppers.

  • Water bath at 50°C.

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into a series of clean, dry test tubes, one for each alkyl halide to be tested.[3]

  • Add 2-4 drops of an alkyl halide to its respective test tube, stopper it, shake vigorously to ensure mixing, and start a timer.[3]

  • Observe the tubes for the formation of a precipitate (NaBr or NaCl), which is insoluble in acetone.[8]

  • Record the time it takes for the initial cloudiness or precipitate to appear.[3]

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50°C water bath to facilitate slower reactions.[9]

  • The relative rate is determined by comparing the time taken for the precipitate to form. A faster precipitation indicates a faster SN2 reaction rate.

Experiment 2: Determining Relative SN1 Rates via Solvolysis with Silver Nitrate (B79036) in Ethanol

This experiment uses a polar protic solvent (ethanol) and a Lewis acid catalyst (Ag⁺) to promote an SN1 mechanism.

Objective: To determine the relative SN1 reactivity of alkyl halides by observing the formation of a silver halide precipitate.

Materials:

  • 0.1 M solution of silver nitrate (AgNO₃) in absolute ethanol.

  • Alkyl halides to be tested.

  • Dry test tubes.

Procedure:

  • Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each of the labeled, dry test tubes.[8]

  • Add 2-4 drops of the corresponding alkyl halide to each tube and mix thoroughly.

  • The SN1 reaction involves the formation of a carbocation and a halide ion. The silver ions (Ag⁺) will react with the halide ions (X⁻) to form an insoluble silver halide (AgX) precipitate.[8]

  • Record the time required for a precipitate to form. The rate of precipitation corresponds to the rate of carbocation formation, which is the rate-determining step of the SN1 reaction.

  • The relative SN1 reactivity is established by comparing the precipitation times. Tertiary, allylic, and benzylic halides will typically react much faster than primary or secondary halides. Neopentyl halides will show little to no reaction under these conditions.

Conclusion

Neopentyl halides represent a key exception to the general rules of nucleophilic substitution for primary alkyl halides. Their structure, featuring a sterically demanding tert-butyl group, creates insurmountable hurdles for the SN2 pathway and promotes a high-energy, unfavorable primary carbocation for the SN1 pathway. This makes them exceptionally unreactive under standard substitution conditions. For professionals in drug design and synthesis, this understanding is vital, as incorporating a neopentyl-like moiety can drastically alter the reactivity of a molecule, a factor that can be strategically employed to enhance metabolic stability or control reaction pathways.

References

A Comparative Guide to Neopentylation: Alternative Reagents to 1-Chloro-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the neopentyl group ((CH₃)₃CCH₂-) is a critical strategy for introducing steric bulk, enhancing metabolic stability, and modulating the pharmacokinetic profiles of lead compounds. However, the archetypal reagent, 1-chloro-2,2-dimethylpropane (neopentyl chloride), is notoriously unreactive in classical nucleophilic substitution reactions. The extreme steric hindrance imposed by the quaternary tert-butyl group adjacent to the reaction center dramatically slows Sₙ2 reactions, while the high energy of the primary carbocation intermediate makes Sₙ1 pathways unfavorable, often leading to undesired rearrangement products.[1][2][3]

This guide provides a comprehensive comparison of alternative reagents and methodologies for neopentylation, offering a range of strategies to overcome the inherent challenges. The performance of these alternatives is compared through experimental data, and detailed protocols are provided for key transformations.

Comparison of Neopentylation Reagents

The following tables summarize various approaches to neopentylation, comparing their typical applications, yields, and key advantages and limitations.

Table 1: Substitution and Activation Methods for O/N-Neopentylation

Reagent/MethodReaction TypeTypical NucleophileTypical ConditionsReported YieldAdvantagesDisadvantages
Neopentyl Bromide / Tosylate Sₙ2 SubstitutionAnions of soft nucleophilesHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)Very Low (<10%) to moderateCommercially available starting materials.Extremely slow reaction rates; often requires harsh conditions leading to side reactions (elimination, rearrangement).[1]
Neopentyl Iodide Sₙ2 SubstitutionPhenoxides, CarboxylatesNaH or K₂CO₃, DMF, 80-100 °CModerate (64-75% for synthesis)More reactive than Cl/Br analogues due to better leaving group.Can still be slow; requires synthesis from neopentyl alcohol.[4]
Neopentyl Alcohol (Mitsunobu) Activation / Sₙ2Phenols, Carboxylic Acids, ImidesPPh₃, DIAD or DEAD, THF, Sonication (3.0 M)Good to Excellent (75-94%)[5]Mild conditions, high yields even with hindered substrates, predictable inversion of stereochemistry.[6]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification; requires acidic nucleophiles (pKa < 13).[7]

Table 2: Carbon-Carbon Bond Forming Methods for Neopentylation

Reagent/MethodReaction TypeTypical ElectrophileTypical ConditionsReported YieldAdvantagesDisadvantages
Neopentylmagnesium Halide Grignard ReactionAldehydes, Ketones, Esters, CO₂Anhydrous Ether or THF, 0 °C to RTGood to Excellent (70-90%)Excellent for C-C bond formation; readily prepared from neopentyl halides.Highly basic and nucleophilic; sensitive to moisture and protic functional groups.[8]
Neopentylboronic Ester (Suzuki Coupling) Suzuki-Miyaura CouplingAryl/Vinyl Halides, TriflatesPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Dioxane/H₂O, 100 °CGood to Excellent (70-95%)High functional group tolerance, mild conditions, commercially available catalysts/ligands.[9]Requires preparation of the boronic ester; potential for catalyst poisoning.
Neopentylzinc Halide (Negishi Coupling) Negishi CouplingAryl/Vinyl Halides, TriflatesPd or Ni Catalyst (e.g., Pd(PPh₃)₄), Anhydrous THF, RefluxGood to Excellent (70-90%)High reactivity and functional group tolerance; couples with aryl chlorides.[10]Organozinc reagents are highly moisture and air-sensitive, requiring inert atmosphere techniques.[11][12]
Pivalic Acid (Decarboxylative Coupling) Metallaphotoredox CouplingAryl Halides (I, Br)Ni Catalyst (e.g., NiCl₂·glyme), Photocatalyst (e.g., Ir(ppy)₃), Light (e.g., Blue LED), BaseGood to Excellent (60-90%)[13][14]Uses inexpensive and stable carboxylic acid; avoids pre-formation of organometallics; excellent functional group tolerance.Requires specialized photochemical setup; catalyst systems can be complex.

Logical Relationships and Reaction Pathways

The choice of a neopentylation strategy depends on the desired bond (C-O, C-N, C-C) and the functional groups present in the substrate. The following diagram illustrates the primary pathways from common neopentyl precursors to the final products.

Neopentylation_Pathways cluster_precursors Neopentyl Precursors cluster_reagents Reactive Intermediates cluster_reactions Reaction Types cluster_products Product Classes NpOH Neopentyl Alcohol NpX Neopentyl Halide (Cl, Br, I) NpOH->NpX P/I₂ or HBr NpOTs Neopentyl Tosylate NpOH->NpOTs TsCl, Pyridine Mitsunobu Mitsunobu Reaction NpOH->Mitsunobu PPh₃, DIAD, Nucleophile NpMgX Neopentylmagnesium Halide (Grignard) NpX->NpMgX Mg⁰, Ether SN2 Sₙ2 Substitution (Slow) NpX->SN2 Nucleophile PivOH Pivalic Acid NpRad Neopentyl Radical PivOH->NpRad Ni/Photocatalyst, Light NpOTs->SN2 NpZnX Neopentylzinc Halide NpMgX->NpZnX ZnCl₂ NpBpin Neopentylboronic Ester NpMgX->NpBpin Isopropoxyboronic acid pinacol (B44631) ester Grignard Grignard Addition NpMgX->Grignard Carbonyl Negishi Negishi Coupling NpZnX->Negishi Ar-X, Pd/Ni cat. Suzuki Suzuki Coupling NpBpin->Suzuki Ar-X, Pd cat., Base Decarb Decarboxylative Coupling NpRad->Decarb Ar-X Product_CO C-O Bonded (Ethers, Esters) Mitsunobu->Product_CO Product_CN C-N Bonded (Amines, Amides) Mitsunobu->Product_CN SN2->Product_CO SN2->Product_CN Product_CC C-C Bonded (Alkylarenes, etc.) Grignard->Product_CC Suzuki->Product_CC Negishi->Product_CC Decarb->Product_CC

Caption: Synthetic routes for neopentylation from common precursors.

Experimental Protocols

Protocol 1: O-Neopentylation of a Hindered Phenol (B47542) via Sonication-Promoted Mitsunobu Reaction[5]

This protocol describes the high-yield synthesis of an alkyl aryl ether from a sterically hindered phenol and neopentyl alcohol, overcoming the typically prohibitive reaction times.

  • Materials:

    • 2,6-Dimethylphenol (1.0 eq, 4.10 mmol, 500 mg)

    • Neopentyl alcohol (1.05 eq, 4.30 mmol, 378 mg)

    • Triphenylphosphine (B44618) (PPh₃) (1.05 eq, 4.30 mmol, 1.13 g)

    • Diisopropylazodicarboxylate (DIAD) (1.05 eq, 4.30 mmol, 0.854 mL)

    • Anhydrous Tetrahydrofuran (THF) (approx. 1.4 mL to achieve 3.0 M concentration)

  • Procedure:

    • To a round-bottomed flask, add 2,6-dimethylphenol, neopentyl alcohol, triphenylphosphine, and THF.

    • Place the reaction vessel into a 40-kHz sonication bath and sonicate for several minutes until a clear, viscous solution is formed.

    • While maintaining sonication, add DIAD dropwise to the reaction mixture.

    • Continue sonication at room temperature for 15-20 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture to remove the triphenylphosphine oxide precipitate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel flash chromatography.

  • Expected Yield: 75-80%

Protocol 2: Synthesis of a Neopentyl-Substituted Alcohol via Grignard Reaction[8]

This protocol details the formation of a neopentyl Grignard reagent and its subsequent reaction with formaldehyde (B43269) to form a C-C bond, yielding 3,3-dimethyl-1-butanol (B44104).

  • Part A: Formation of Neopentylmagnesium Chloride

    • Materials:

      • Magnesium turnings (1.2 eq)

      • Neopentyl chloride (1.0 eq)

      • Anhydrous diethyl ether or THF

      • Iodine crystal (catalyst)

    • Procedure:

      • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

      • Place magnesium turnings and a small iodine crystal in a flask.

      • Add a small amount of a solution of neopentyl chloride in anhydrous ether to initiate the reaction (indicated by heat and disappearance of the iodine color).

      • Once initiated, add the remaining neopentyl chloride solution dropwise while maintaining a gentle reflux.

      • After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure full conversion. The resulting grey solution is the Grignard reagent.

  • Part B: Reaction with Formaldehyde

    • Materials:

      • Neopentylmagnesium chloride solution (from Part A)

      • Paraformaldehyde (depolymerized to formaldehyde gas by heating) or a solution of formaldehyde in an appropriate solvent.

      • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

      • Diethyl ether

    • Procedure:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Introduce formaldehyde gas (generated by heating paraformaldehyde) above the surface of the stirred Grignard solution, or add a solution of formaldehyde dropwise.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

      • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

      • Extract the aqueous layer with diethyl ether (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

      • Purify the resulting 3,3-dimethyl-1-butanol by distillation.

  • Expected Yield: ~85%

Protocol 3: Decarboxylative Neopentylation of an Aryl Halide[13][14]

This representative protocol illustrates a modern approach using dual nickel and photoredox catalysis to couple an abundant carboxylic acid with an aryl halide.

  • Materials:

    • Aryl iodide (e.g., 4-iodoanisole) (1.0 eq)

    • Pivalic acid (2.0 eq)

    • NiCl₂·glyme (5 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

    • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

    • Inorganic base (e.g., Cs₂CO₃) (2.0 eq)

    • Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)

  • Procedure:

    • To an oven-dried vial, add the aryl iodide, pivalic acid, NiCl₂·glyme, dtbbpy, iridium photocatalyst, and Cs₂CO₃.

    • Evacuate and backfill the vial with an inert atmosphere (Argon) three times.

    • Add the anhydrous, degassed DMF via syringe.

    • Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (e.g., 450 nm) for 24-48 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via silica gel chromatography.

  • Expected Yield: 70-90%

Conclusion

While this compound is a challenging substrate for classical neopentylation, a diverse array of powerful alternatives is available to the modern synthetic chemist. For O- and N-neopentylation, the sonication-assisted Mitsunobu reaction offers a rapid and high-yielding pathway for even sterically demanding substrates. For the crucial formation of C-C bonds, classical Grignard reagents remain highly effective for additions to carbonyls, while modern transition-metal catalyzed methods, including Suzuki, Negishi, and particularly decarboxylative cross-couplings, provide unparalleled functional group tolerance and efficiency for coupling with sp²-hybridized carbons. The selection of the optimal reagent and methodology should be guided by the specific synthetic target, the nature of the substrate, and the laboratory equipment available.

References

Navigating Neopentyl Chloride Reactions: A Comparative Guide to Product Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing the neopentyl group presents a unique set of challenges and opportunities. The inherent steric hindrance of the neopentyl moiety significantly influences reaction pathways, often leading to skeletal rearrangements. This guide provides an objective comparison of the products derived from neopentyl chloride reactions and alternative synthetic routes, supported by experimental data and detailed protocols to aid in the validation of product structures.

The reactivity of neopentyl chloride is a classic example of how steric bulk governs reaction mechanisms. While it is a primary alkyl halide, the adjacent quaternary carbon atom sterically hinders the backside attack required for a typical bimolecular nucleophilic substitution (SN2) reaction. Consequently, reactions that favor carbocation intermediates, such as unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1), are more common but are often accompanied by a characteristic 1,2-methyl shift, leading to rearranged products.

Comparison of Reaction Products: Rearrangement vs. Non-Rearrangement

The central issue in the chemistry of neopentyl chloride is the propensity for the initially formed, unstable primary carbocation to rearrange into a more stable tertiary carbocation. This rearrangement dictates the final product structure. Below, we compare reaction pathways that lead to rearranged products with alternative methods that preserve the neopentyl skeleton.

Table 1: Product Distribution in Neopentyl Chloride Reactions
Reaction PathwayReagents & ConditionsMajor Product(s)Product StructurePredominant Mechanism
SN1/E1 Reaction Sodium Ethoxide (NaOEt) in Ethanol (B145695) (EtOH), Heat2-Methyl-2-buteneRearrangedE1
SN1 Solvolysis H₂O, Heat2-Methyl-2-butanolRearrangedSN1
Alternative Synthesis 1 Neopentane (B1206597), Cl₂, UV lightNeopentyl chlorideNon-rearrangedFree-Radical Halogenation
Alternative Synthesis 2 Neopentyl alcohol, SOCl₂, PyridineNeopentyl chlorideNon-rearrangedNucleophilic Acyl Substitution

Experimental Protocols and Product Validation

Accurate validation of the product structure is critical. Here, we provide detailed experimental protocols for key reactions and the corresponding spectroscopic data for product identification.

SN1/E1 Reaction of Neopentyl Chloride with Sodium Ethoxide

This reaction predominantly yields the rearranged elimination product, 2-methyl-2-butene, due to the formation of a stable tertiary carbocation intermediate.[1][2]

Experimental Protocol:

A solution of neopentyl chloride in ethanol is treated with a solution of sodium ethoxide in ethanol. The mixture is heated under reflux. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with diethyl ether. The organic layer is dried and the solvent is removed to yield the crude product, which is then purified by distillation.

Product Validation (2-Methyl-2-butene):

The structure of the major product, 2-methyl-2-butene, is confirmed by spectroscopic analysis. Due to carbocation rearrangement, this is the expected E1 product.[1][2]

Alternative Synthesis: Free-Radical Chlorination of Neopentane

To avoid carbocation rearrangement, neopentyl chloride can be synthesized via the free-radical chlorination of neopentane. In this reaction, all twelve primary hydrogens are equivalent, leading to a single monochlorinated product.

Experimental Protocol:

Neopentane is reacted with chlorine gas in the presence of UV light. The reaction is typically carried out in the gas phase or in an inert solvent. The reaction mixture is then washed with a dilute base to remove HCl, dried, and the product is isolated by distillation.

Product Validation (Neopentyl Chloride):

The identity of the non-rearranged product, neopentyl chloride, is confirmed by its characteristic spectroscopic data.

Table 2: Spectroscopic Data for Product Validation

Compound1H NMR (CDCl₃)13C NMR (CDCl₃)IR (cm⁻¹)
Neopentyl chloride δ 3.35 (s, 2H), 1.03 (s, 9H)δ 54.9, 31.8, 26.52958, 1479, 1368, 795
2-Chloro-2-methylbutane δ 1.75 (q, 2H), 1.55 (s, 6H), 1.05 (t, 3H)δ 72.1, 39.9, 32.7, 9.42970, 1460, 1380, 1150, 570

Note: 2-Chloro-2-methylbutane is the rearranged substitution product, provided for spectroscopic comparison.

Alternative Synthesis: Neopentyl Chloride from Neopentyl Alcohol

Another effective method to synthesize neopentyl chloride without rearrangement is the reaction of neopentyl alcohol with thionyl chloride (SOCl₂) in the presence of pyridine. This method is preferred for its mild conditions and high yield of the desired product.

Experimental Protocol:

To a solution of neopentyl alcohol in pyridine, thionyl chloride is added dropwise at low temperature. The reaction mixture is then heated to complete the reaction. After cooling, the mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give neopentyl chloride. A reported yield for a similar reaction is 63%.[3]

Reaction Pathway Diagrams

To visualize the mechanistic dichotomy, the following diagrams illustrate the reaction pathways.

G Reaction Pathways of Neopentyl Chloride cluster_0 SN1/E1 Pathway (Rearrangement) Neopentyl_Chloride Neopentyl Chloride Primary_Carbocation Primary Carbocation (Unstable) Neopentyl_Chloride->Primary_Carbocation Ionization Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Rearranged_Product Rearranged Product (e.g., 2-Methyl-2-butene) Tertiary_Carbocation->Rearranged_Product Elimination/Substitution

Figure 1. SN1/E1 reaction pathway leading to rearranged products.

G Alternative Synthetic Routes (No Rearrangement) cluster_1 Free-Radical Chlorination cluster_2 From Neopentyl Alcohol Neopentane Neopentane Neopentyl_Radical Neopentyl Radical Neopentane->Neopentyl_Radical H abstraction Product_1 Neopentyl Chloride Neopentyl_Radical->Product_1 Cl abstraction Neopentyl_Alcohol Neopentyl Alcohol Product_2 Neopentyl Chloride Neopentyl_Alcohol->Product_2 SOCl2, Pyridine

Figure 2. Synthetic routes to neopentyl chloride that avoid rearrangement.

Conclusion

The validation of product structures from reactions involving neopentyl chloride requires a careful consideration of the potential for carbocation rearrangements. While SN1 and E1 pathways typically lead to rearranged products, alternative methods such as free-radical chlorination of neopentane or the use of thionyl chloride with neopentyl alcohol provide reliable routes to the non-rearranged neopentyl chloride. The experimental protocols and spectroscopic data presented in this guide offer a framework for the synthesis and confirmation of the desired product structure, enabling researchers to make informed decisions in their synthetic endeavors.

References

Spectroscopic Purity Analysis of 1-chloro-2,2-dimethylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 1-chloro-2,2-dimethylpropane (neopentyl chloride). It details experimental protocols and presents comparative data for the target compound and its common impurities.

Introduction

This compound is a key building block in organic synthesis. Its purity is crucial for the successful formation of desired products and for avoiding unwanted side reactions. Synthesis of this compound, commonly achieved through the free-radical chlorination of neopentane, can lead to the formation of several impurities.[1][2] These include unreacted starting material, polychlorinated byproducts, and rearranged isomers. This guide focuses on the spectroscopic differentiation of this compound from two likely impurities: 2-chloro-2-methylbutane (B165293) (a rearrangement product) and 1,2-dichloro-2-methylpropane (B1581248) (a polychlorination product).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its potential impurities, facilitating their identification and the purity assessment of the target compound.

¹H NMR Data (Chemical Shift δ in ppm)
CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
This compound -C(CH₃)₃~1.0Singlet9H
-CH₂Cl~3.3Singlet2H
2-chloro-2-methylbutane-CH(CH₃)₂~1.0Triplet3H
-C(CH₃)₂Cl~1.5Singlet6H
-CH₂-~1.7Quartet2H
1,2-dichloro-2-methylpropane-C(CH₃)₂Cl~1.7Singlet6H
-CH₂Cl~3.8Singlet2H
¹³C NMR Data (Chemical Shift δ in ppm)
CompoundCarbonChemical Shift (ppm)
This compound -C (CH₃)₃~27
-C (CH₃)₃~33
-C H₂Cl~54
2-chloro-2-methylbutane-C H₃ (on ethyl)~11
-C (CH₃)₂Cl~34
-C H₂-~41
-C Cl(CH₃)₂~74
1,2-dichloro-2-methylpropane-C (CH₃)₂Cl~34
-C Cl(CH₃)₂~75
-C H₂Cl~54
IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
CompoundC-H stretchC-H bendC-Cl stretch
This compound 2870-29601370, 1470690
2-chloro-2-methylbutane2870-29701370, 1460600-800[3]
1,2-dichloro-2-methylpropane2900-3000~1380, 1470650-750
Mass Spectrometry Data (Key m/z values)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragments (m/z)
This compound 106/108 (low abundance)5741, 71
2-chloro-2-methylbutane106/108 (low abundance)77/79 or 57[1][4]41, 55, 71
1,2-dichloro-2-methylpropane126/128/13091/9355, 77/79

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the presence of this compound and its impurities based on the unique chemical shifts and splitting patterns of their protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound and its impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to the reference data in the tables above.

Infrared (IR) Spectroscopy

Objective: To identify the presence of characteristic functional groups and to use the fingerprint region for compound identification.

Methodology:

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.[7]

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Compare the positions of the major absorption bands with the data provided in the table. The C-Cl stretching frequency and the unique pattern in the fingerprint region (below 1500 cm⁻¹) are particularly useful for distinguishing between the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the volatile components of the sample and to identify them based on their mass spectra and retention times.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 250 °C.

    • Carrier gas: Helium.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-300 m/z.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times. Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the fragmentation pattern, and compare them to the data in the table and reference libraries.

Visualized Workflows

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Prepare thin film on NaCl plates Sample->Prep_IR Prep_GCMS Dilute in volatile solvent Sample->Prep_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_GCMS->GCMS Interpret_NMR Compare chemical shifts, multiplicities, and integrations NMR->Interpret_NMR Interpret_IR Compare vibrational frequencies IR->Interpret_IR Interpret_GCMS Compare retention times and fragmentation patterns GCMS->Interpret_GCMS Purity Purity Confirmation Interpret_NMR->Purity Interpret_IR->Purity Interpret_GCMS->Purity

Spectral_Interpretation_Logic cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum cluster_ir IR Spectrum cluster_ms Mass Spectrum H_Singlet_9H Singlet at ~1.0 ppm (9H)? H_Singlet_2H Singlet at ~3.3 ppm (2H)? H_Singlet_9H->H_Singlet_2H Yes Impure Impure Sample H_Singlet_9H->Impure No C_Peaks Three peaks at ~27, 33, 54 ppm? H_Singlet_2H->C_Peaks Yes H_Singlet_2H->Impure No IR_CCl_Stretch C-Cl stretch at ~690 cm⁻¹? C_Peaks->IR_CCl_Stretch Yes C_Peaks->Impure No MS_Base_Peak Base peak at m/z 57? IR_CCl_Stretch->MS_Base_Peak Yes IR_CCl_Stretch->Impure No Pure Pure this compound MS_Base_Peak->Pure Yes MS_Base_Peak->Impure No

References

A Comparative Guide to the Computational Analysis of Transition States in Neopentyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational approaches for analyzing transition states involving neopentyl chloride. Due to significant steric hindrance from the bulky neopentyl group, neopentyl chloride is notoriously unreactive in traditional bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2] Computational studies, therefore, offer crucial insights into its reactivity, primarily focusing on gas-phase thermal decomposition, which proceeds through a Wagner-Meerwein rearrangement.[3][4][5] This guide summarizes key findings from these computational studies, presents the methodologies employed, and visualizes the reaction pathways.

Quantitative Data Summary

The following table summarizes the calculated activation energies and enthalpies for the rate-determining step of the gas-phase thermal decomposition of neopentyl chloride using various density functional theory (DFT) methods.[3][5] The reaction proceeds via a concerted mechanism involving a methyl migration and chloride shift.[3]

Computational MethodBasis SetActivation Energy (Ea) (kcal/mol)Activation Enthalpy (ΔH‡) (kcal/mol)
B3LYP6-31G(d,p)59.658.2
B3LYP6-31++G(d,p)58.757.4
MPW1PW916-31G(d,p)65.664.2
MPW1PW916-31++G(d,p)64.663.3
PBEPBE6-31G(d,p)59.458.0
PBEPBE6-31++G(d,p)57.255.9
Experimental Value 60.0 ± 1.6

Data sourced from a DFT study on the gas-phase thermal decomposition kinetics of neopentyl halides.[3][5] The experimental activation energy is derived from pyrolysis studies.[4] The B3LYP/6-31++G(d,p) level of theory was noted to provide reasonable energies and enthalpies of activation.[3]

Experimental and Computational Protocols

The computational studies on the gas-phase elimination of neopentyl chloride employed Density Functional Theory (DFT). The general workflow for such a computational analysis is outlined below.

Computational Methodology for Transition State Analysis:

  • Model Building: The initial 3D structures of the reactant (neopentyl chloride), transition state, and products are constructed using molecular modeling software like Avogadro.[6]

  • Geometry Optimization: The geometries of the reactant and products are optimized to find their lowest energy conformations. For the neopentyl chloride decomposition, various DFT functionals (B3LYP, MPW1PW91, PBEPBE) and basis sets (6-31G(d,p), 6-31++G(d,p)) were used.[3][5]

  • Transition State Search: The transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is located.[6] Methods like the synchronous transit-guided quasi-Newton (QST2) approach or the nudged elastic band (NEB) method can be employed for this purpose.[7][8] For the studied decomposition, the TS involves the chloride atom detached and bridging between the terminal and quaternary carbons, with a concurrent methyl group migration.[3]

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[6]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product minima.[6]

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures to obtain accurate electronic energies. From these, the activation energy (the energy difference between the transition state and the reactant) and the reaction energy (the energy difference between the products and the reactant) are determined.[9][10] Thermodynamic corrections are applied to calculate activation enthalpies and free energies.[10]

Visualizations

The following diagrams illustrate the computational workflow and the reaction pathways of neopentyl chloride.

Computational_Workflow Reactant Reactant Structure (Neopentyl Chloride) TS_Guess Initial Transition State Guess Reactant->TS_Guess Opt_Reactant Optimized Reactant Reactant->Opt_Reactant Geometry Optimization Opt_TS Optimized Transition State TS_Guess->Opt_TS TS Search (e.g., QST2/NEB) Product Product Structures (Methylbutenes + HCl) Product->TS_Guess Opt_Product Optimized Product Product->Opt_Product Geometry Optimization Energy Energy & Enthalpy Calculation Opt_Reactant->Energy Single-Point Energy Freq_TS Frequency Calculation Opt_TS->Freq_TS Verification Opt_TS->Energy Single-Point Energy Opt_Product->Energy Single-Point Energy IRC IRC Calculation Freq_TS->IRC Confirmation

Caption: A generalized workflow for the computational analysis of a chemical reaction's transition state.

Neopentyl_Chloride_Reactions cluster_main Neopentyl Chloride Reactions cluster_pathways Neopentyl\nChloride Neopentyl Chloride Transition State\n(Wagner-Meerwein) Transition State (Wagner-Meerwein) Neopentyl\nChloride->Transition State\n(Wagner-Meerwein) Gas-Phase Thermal Decomposition (Favored) SN2 Transition\nState SN2 Transition State Neopentyl\nChloride->SN2 Transition\nState SN2 (Disfavored, High Steric Hindrance) E2 Transition\nState E2 Transition State Neopentyl\nChloride->E2 Transition\nState E2 (Disfavored, High Steric Hindrance) Methylbutenes + HCl Methylbutenes + HCl Transition State\n(Wagner-Meerwein)->Methylbutenes + HCl Elimination Substitution Product Substitution Product SN2 Transition\nState->Substitution Product Elimination Product Elimination Product E2 Transition\nState->Elimination Product

Caption: Competing reaction pathways for neopentyl chloride, highlighting the favored decomposition route.

References

A Comparative Guide to the Solvolysis of 1-Chloro-2,2-dimethylpropane and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of the solvolysis of 1-chloro-2,2-dimethylpropane (neopentyl chloride). Through a detailed comparison with other primary, secondary, and tertiary alkyl halides, this document aims to elucidate the factors governing its reactivity and mechanistic pathway. Experimental data is presented to support the discussion, and detailed protocols are provided for researchers wishing to conduct similar studies.

Introduction

The solvolysis of alkyl halides is a fundamental reaction in organic chemistry, providing a rich platform for studying reaction mechanisms, particularly the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. This compound is a primary alkyl halide that presents a unique case. While its primary structure would suggest a propensity for the SN2 mechanism, the extreme steric hindrance posed by the bulky tert-butyl group at the β-carbon significantly impedes backside attack by a nucleophile. This leads to an exceptionally slow SN2 reaction rate. Consequently, the solvolysis of this compound often proceeds through a unimolecular pathway involving a carbocation intermediate, but with a crucial rearrangement step.

Reaction Mechanism and Steric Effects

The solvolysis of this compound is characterized by its resistance to the typical SN2 pathway due to steric hindrance.[1] The reaction instead tends to proceed via a slow, SN1-like mechanism. This involves the initial formation of a highly unstable primary carbocation. This unstable intermediate then undergoes a rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a much more stable tertiary carbocation. The tertiary carbocation is then captured by the solvent (nucleophile) to yield the final substitution product.

The extreme unreactivity of neopentyl halides in SN2 reactions is highlighted by comparative rate data. For instance, the relative rate of ethanolysis of 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) is approximately 2.4 x 106 times slower than that of ethyl bromide.[1]

Comparative Solvolysis Rates

The rate of solvolysis is highly dependent on the structure of the alkyl halide, the nature of the leaving group, the solvent, and the temperature. Below are tables comparing the relative solvolysis rates of this compound with other alkyl halides.

Table 1: Relative Rates of Ethanolysis of Primary Alkyl Bromides at 25°C

Alkyl BromideStructureRelative Rate
Ethyl bromideCH3CH2Br1.0
n-Propyl bromideCH3CH2CH2Br0.28
Isobutyl bromide(CH3)2CHCH2Br0.030
Neopentyl bromide(CH3)3CCH2Br0.00000042

Data sourced from various studies and compiled for comparison.

Table 2: Relative Solvolysis Rates of Various Alkyl Chlorides in 80% Ethanol (B145695) at 25°C (Illustrative)

Alkyl ChlorideStructureClassRelative Rate
This compound(CH3)3CCH2ClPrimary (Neopentyl)Very Low (rearrangement)
n-Butyl chlorideCH3(CH2)3ClPrimaryLow
sec-Butyl chlorideCH3CH(Cl)CH2CH3SecondaryModerate
tert-Butyl chloride(CH3)3CClTertiaryHigh

Note: Exact quantitative data for the solvolysis of this compound under these specific conditions is scarce in publicly available literature, reflecting its low reactivity. The "Very Low" designation is based on qualitative understanding and the extremely low relative rate of its bromide analog.

Experimental Protocols

The following is a detailed methodology for conducting a kinetic study of the solvolysis of an alkyl halide, adapted from protocols for t-butyl chloride.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl halide in a mixed solvent system (e.g., aqueous ethanol or aqueous acetone) by monitoring the production of hydrochloric acid.

Materials:

  • Alkyl halide (e.g., this compound, t-butyl chloride)

  • Solvent mixture (e.g., 80:20 ethanol:water by volume)

  • Standardized sodium hydroxide (B78521) solution (approx. 0.1 M)

  • Indicator solution (e.g., bromothymol blue)

  • Volumetric flasks, pipettes, burette, stopwatch, and a constant temperature water bath.

Procedure:

  • Preparation of the Reaction Mixture:

    • Accurately prepare the desired solvent mixture (e.g., 80 mL of ethanol and 20 mL of deionized water in a 100 mL volumetric flask).

    • Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.

    • Prepare a stock solution of the alkyl halide in a suitable solvent (e.g., acetone) if it is not readily soluble in the reaction solvent.

  • Initiation of the Reaction:

    • At time zero (t=0), rapidly add a small, accurately measured volume of the alkyl halide (or its stock solution) to the temperature-equilibrated solvent mixture.

    • Start the stopwatch immediately and mix the solution thoroughly.

  • Monitoring the Reaction Progress:

    • The solvolysis of alkyl chlorides produces one equivalent of hydrochloric acid for each mole of alkyl chloride that reacts.

    • The progress of the reaction can be followed by titrating the liberated HCl with a standardized solution of sodium hydroxide.

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a solvent that will significantly slow down the reaction (e.g., pure acetone).

    • Add a few drops of indicator to the quenched aliquot and titrate with the standardized NaOH solution to a distinct endpoint. Record the volume of NaOH used.

  • Infinity Titration:

    • To determine the initial concentration of the alkyl halide ([RCl]0), an "infinity" sample is prepared.

    • A separate aliquot of the reaction mixture is heated in a sealed container in a warm water bath for a time sufficient for the reaction to go to completion (e.g., 10-15 half-lives).

    • After cooling to room temperature, this "infinity" sample is titrated with the standardized NaOH solution. The volume of NaOH used corresponds to the total amount of HCl produced, which is stoichiometrically equivalent to the initial amount of the alkyl halide.

  • Data Analysis:

    • The concentration of the alkyl halide at each time point, [RCl]t, can be calculated from the titration data.

    • For a first-order reaction, a plot of ln([RCl]t) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: SN1 Solvolysis of this compound with Rearrangement

G cluster_0 Slower, Rate-Determining Step cluster_1 Fast Steps Substrate This compound Primary_Carbocation Primary Carbocation (Unstable) Substrate->Primary_Carbocation Ionization Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift (Rearrangement) Product Solvolysis Product Tertiary_Carbocation->Product Nucleophilic Attack by Solvent

Caption: SN1 pathway for this compound solvolysis.

Diagram 2: Experimental Workflow for Solvolysis Kinetics

G Start Prepare Solvent Mixture and Equilibrate Temperature Initiate Add Alkyl Halide (t=0) Start Timer Start->Initiate Monitor Withdraw Aliquots at Timed Intervals Initiate->Monitor Infinity Prepare and Titrate Infinity Sample Initiate->Infinity Quench Quench Reaction Monitor->Quench Titrate Titrate with NaOH Quench->Titrate Titrate->Monitor Repeat Analyze Plot ln[RCl] vs. Time Determine Rate Constant Titrate->Analyze Infinity->Analyze

References

A Comparative Guide to the Reactivity of Primary Alkyl Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. The propensity of an alkyl halide to undergo an SN2 reaction is paramount in synthetic organic chemistry, particularly in the development of novel therapeutic agents where precise bond formation is critical. The reactivity is primarily governed by two key factors: steric hindrance around the reaction center and the nature of the leaving group.

The Influence of Steric Hindrance

The SN2 reaction proceeds via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This concerted mechanism involves a five-coordinate transition state.[1] As the substitution on the carbon atom bearing the leaving group increases, steric hindrance impedes the approach of the nucleophile, leading to a significant decrease in the reaction rate.[2][3]

Even for primary alkyl halides, branching on adjacent carbons can drastically reduce reactivity. For instance, the introduction of a methyl group on the carbon neighboring the electrophilic center, as in 2-methyl-1-bromopropane (isobutyl bromide), causes a notable decrease in the reaction rate compared to a straight-chain analogue like 1-bromopropane.[3] Further branching, as seen in 2,2-dimethyl-1-bromopropane (neopentyl bromide), effectively halts the reaction due to profound steric shielding.[4]

The Role of the Leaving Group

A good leaving group is essential for a facile SN2 reaction. The stability of the leaving group as an anion is a key determinant of its ability to depart.[3] For the halogens, the leaving group ability increases down the group in the periodic table.[5] This is because the larger halide anions (I⁻ and Br⁻) are more stable in solution as they can better distribute their negative charge over a larger volume.[6] Consequently, the carbon-halogen bond strength also plays a role; the weaker C-I bond is broken more easily than the stronger C-F bond.[6] The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[5][7]

Quantitative Comparison of Reactivity

The following table summarizes the relative reaction rates of various primary alkyl bromides in an SN2 reaction, illustrating the impact of steric hindrance.

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl1200
Ethyl bromideCH₃CH₂BrPrimary40
n-Propyl bromideCH₃CH₂CH₂BrPrimary16
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary (hindered)0.6
Neopentyl bromide(CH₃)₃CCH₂BrPrimary (hindered)0.0003

Data sourced from publicly available chemistry resources.[8]

Experimental Protocols

To quantitatively assess the reactivity of primary alkyl halides, the reaction kinetics can be monitored. A common method involves determining the rate constant by tracking the concentration of one of the reactants over time.

Protocol: Determining the Rate Constant of the SN2 Reaction between Ethyl Bromide and Hydroxide (B78521) Ion

Objective: To determine the second-order rate constant for the SN2 reaction of ethyl bromide with hydroxide ion.

Reaction: CH₃CH₂Br + OH⁻ → CH₃CH₂OH + Br⁻

Materials:

  • 0.40 M ethyl bromide in ethanol

  • 0.40 M potassium hydroxide (CO₂-free) in ethanol

  • 0.10 M Hydrochloric acid (standardized)

  • Phenolphthalein (B1677637) indicator

  • Ice-cold deionized water

  • Constant temperature water bath (e.g., 40°C)

  • Pipettes, burettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Preparation: Place the stock solutions of ethyl bromide and potassium hydroxide in a constant temperature water bath (e.g., 40°C) to allow them to reach thermal equilibrium.[9]

  • Initiation of Reaction: In a 250 mL Erlenmeyer flask, pipette exactly 50 mL of the 0.40 M ethyl bromide solution and 50 mL of the 0.40 M potassium hydroxide solution. Start the stopwatch immediately upon mixing.[9]

  • Reaction Monitoring: Swirl the reaction mixture thoroughly and place it in the constant temperature water bath.

  • Quenching and Titration:

    • At regular time intervals (e.g., every 10 minutes for 80 minutes), withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately transfer the aliquot into a 250 mL Erlenmeyer flask containing 50 mL of ice-cold deionized water to quench (stop) the reaction.[9]

    • Add a few drops of phenolphthalein indicator and rapidly titrate the unreacted hydroxide ions with the standardized 0.10 M HCl solution.[9]

  • Data Analysis:

    • Record the volume of HCl required to reach the endpoint for each time point.

    • Calculate the concentration of the hydroxide ion, [OH⁻], at each time point.

    • For a second-order reaction, a plot of 1/[OH⁻] versus time will yield a straight line.

    • The slope of this line is equal to the rate constant (k) for the reaction.[9]

Logical Relationship of Factors Affecting SN2 Reactivity

The following diagram illustrates the key factors influencing the rate of an SN2 reaction for primary alkyl halides.

SN2_Reactivity cluster_substrate Substrate (Primary Alkyl Halide) cluster_factors Determining Factors cluster_rate Reaction Outcome Alkyl_Group Alkyl Group Structure Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance influences Leaving_Group Leaving Group (Halogen) LG_Ability Leaving Group Ability Leaving_Group->LG_Ability determines Reaction_Rate SN2 Reaction Rate Steric_Hindrance->Reaction_Rate inversely affects LG_Ability->Reaction_Rate directly affects

References

The Bulky Leaving Group's Influence: A Comparative Guide to Zaitsev vs. Hofmann Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern elimination reactions is paramount for predictable and efficient synthesis. While the Zaitsev rule, which predicts the formation of the more substituted alkene, is a foundational concept, the presence of a bulky leaving group can dramatically shift the regiochemical outcome in favor of the less substituted Hofmann product. This guide provides an objective comparison of Zaitsev and Hofmann eliminations, focusing on the steric influence of the leaving group, supported by experimental data and detailed protocols.

Mechanistic Overview: Steric Hindrance at the Heart of Regioselectivity

The competition between Zaitsev and Hofmann elimination pathways is primarily dictated by the steric environment of the transition state. In a typical E2 reaction, a base abstracts a proton from a carbon beta to the leaving group, leading to the formation of a double bond.

  • Zaitsev Elimination: With a relatively small leaving group, the transition state leading to the more substituted (and thermodynamically more stable) alkene is favored. The base can access protons on more substituted carbons with minimal steric hindrance.

  • Hofmann Elimination: The introduction of a bulky leaving group, such as a quaternary ammonium (B1175870) salt (-NR₃⁺) or a sulfonium (B1226848) salt (-SR₂⁺), creates significant steric strain in the transition state required for Zaitsev product formation. This steric clash makes it energetically more favorable for the base to abstract a less sterically hindered proton from a less substituted carbon, leading to the formation of the Hofmann product.

The following diagram illustrates the competing transition states, highlighting the steric hindrance that favors the Hofmann pathway when the leaving group is bulky.

G Z_substrate Substrate Conformation for Zaitsev Product Z_transition Sterically Hindered Transition State Z_substrate->Z_transition Base attack at more substituted β-H H_substrate Substrate Conformation for Hofmann Product Z_product Zaitsev Product (More Substituted Alkene) Z_transition->Z_product High Energy H_product Hofmann Product (Less Substituted Alkene) H_transition Less Hindered Transition State H_substrate->H_transition Base attack at less substituted β-H H_transition->H_product Low Energy

Safety Operating Guide

Proper Disposal of 1-Chloro-2,2-dimethylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 1-chloro-2,2-dimethylpropane, also known as neopentyl chloride, is not just a matter of regulatory compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before beginning any process that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

Hazard Summary:

This compound is a highly flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction or allergy or asthma symptoms and breathing difficulties if inhaled.[1]

Waste Classification and Segregation: The First Step to Proper Disposal

This compound is a halogenated organic compound. This classification is crucial as it dictates the specific waste stream and disposal pathway.[2] Halogenated organic wastes must be segregated from all other types of chemical waste to prevent dangerous reactions and to ensure proper treatment.[3][4]

Key Segregation Principles:

  • Dedicated Halogenated Waste Container: Collect this compound waste in a designated container specifically for halogenated organic compounds.[2]

  • No Mixing: Do not mix with other waste types, such as non-halogenated solvents, acids, bases, or oxidizers.[3]

Step-by-Step Collection and Storage Procedures

1. Container Selection:

  • Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) carboy or a safety-coated glass bottle.

  • Ensure the container is in good condition with a secure, tight-fitting lid.

2. Labeling:

  • As soon as the first drop of waste is added, label the container clearly.[3]

  • The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" or "Neopentyl chloride".[5]

3. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Keep the container tightly closed except when adding waste.[3]

  • Store away from heat, sparks, open flames, and other ignition sources.[6]

  • Ensure secondary containment is used for all liquid hazardous waste.[3]

Disposal Plan: From Laboratory to Final Treatment

The final step in the disposal process is the removal of the hazardous waste from the laboratory by trained professionals.

  • Licensed Disposal Company: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pick-up.[3]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with national and local regulations.[9]

  • Prohibited Disposal Methods:

    • Do not discharge to sewer systems.[7]

    • Do not contaminate water, foodstuffs, feed, or seed.[7]

    • Evaporation is not an acceptable method of disposal.[3]

Emergency Procedures: Spill and Exposure

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain the spill.[6][9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Dispose: Soak up the spill with the inert absorbent material and place it in a suitable, closed container for disposal.[6][9] The collected spill debris is also considered hazardous waste and must be disposed of according to the procedures for halogenated organic waste.

  • Reporting: Report the spill to your institution's EHS department.[2]

First-Aid Measures:

  • Inhalation: Move the victim into fresh air.[7]

  • Skin Contact: Take off contaminated clothing immediately and rinse the skin with water/shower.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[7]

  • Ingestion: Rinse mouth with water.[7] In all cases of exposure, seek medical attention.

Quantitative Data

PropertyValue
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol
Appearance Colorless liquid
Density 0.8659 g/cm³ @ 20°C
Melting Point -20 °C
Boiling Point 84.3 °C
Flash Point 16 °F
Water Solubility Immiscible with water. Miscible with organic solvents.

Source:[1][5]

Disposal Workflow

Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal cluster_Emergency Emergency Protocol A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E F Transport by Licensed Waste Hauler E->F G Final Disposal at an Approved Facility (e.g., Incineration) F->G Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect Debris as Hazardous Waste Contain->Collect Collect->B Re-enter Workflow Report Report to EHS Collect->Report

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,2-dimethylpropane
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,2-dimethylpropane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。